N,N-Diphenylformamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N,N-diphenylformamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO/c15-11-14(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCNUQRBLZWSGAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9022077 | |
| Record name | N,N-Diphenylformamide | |
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Molecular Weight |
197.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless crystalline solid; [Sigma-Aldrich MSDS] | |
| Record name | N,N-Diphenylformamide | |
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CAS No. |
607-00-1 | |
| Record name | Diphenylformamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=607-00-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Diphenylformamide | |
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| Record name | N,N-Diphenylformamide | |
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| Record name | Formamide, N,N-diphenyl- | |
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| Record name | N,N-Diphenylformamide | |
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| Record name | Diphenylformamide | |
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| Record name | DIPHENYLFORMAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FF0X003442 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Foundational & Exploratory
N,N-Diphenylformamide: A Comprehensive Technical Guide for Researchers
An in-depth exploration of the chemical properties, synthesis, and applications of N,N-Diphenylformamide (CAS Number: 607-00-1), with a focus on its role in synthetic chemistry and drug development.
Introduction
This compound is an aromatic organic compound belonging to the formamide family. Structurally, it is a derivative of formamide where the two hydrogen atoms on the nitrogen are substituted with phenyl groups. This compound serves as a valuable reagent in organic synthesis, most notably in formylation reactions that are critical for the construction of various molecular frameworks, including those found in medicinally active compounds. This guide provides a detailed overview of its properties, synthesis, key applications, and safety protocols for laboratory professionals.
Chemical and Physical Properties
This compound is a colorless crystalline solid under standard conditions.[1] Its key physical and chemical properties are summarized in the tables below for easy reference.
Table 1: General and Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 607-00-1 | [1] |
| Molecular Formula | C₁₃H₁₁NO | [1] |
| Molecular Weight | 197.23 g/mol | [1] |
| Appearance | Colorless crystalline solid/crystals | [1] |
| Melting Point | 69-73 °C | |
| Boiling Point | 337 °C at 762 mmHg | |
| EC Number | 210-129-6 | [1] |
| MDL Number | MFCD00003282 |
Table 2: Chemical Identifiers of this compound
| Identifier Type | Identifier |
| IUPAC Name | This compound |
| SMILES | O=CN(c1ccccc1)c1ccccc1 |
| InChI | InChI=1S/C13H11NO/c15-11-14(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-11H |
| InChIKey | DCNUQRBLZWSGAV-UHFFFAOYSA-N |
Synthesis and Reactivity
While various methods for the synthesis of formamides exist, a common laboratory-scale preparation involves the reaction of diphenylamine with a formylating agent. The reactivity of this compound is centered around the formyl group, making it a key reagent in formylation reactions.
The Vilsmeier-Haack Reaction
A primary application of this compound is in the Vilsmeier-Haack reaction, a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[2][3][4] In this reaction, this compound reacts with a halogenating agent, such as phosphorus oxychloride (POCl₃) or oxalyl chloride, to form an electrophilic species known as the Vilsmeier reagent (a substituted chloroiminium ion).[2][4] This reagent is a weak electrophile that readily reacts with electron-rich substrates to introduce a formyl group.[2][3]
The general mechanism involves the formation of the Vilsmeier reagent, followed by electrophilic aromatic substitution onto the electron-rich arene. The resulting iminium ion is then hydrolyzed during workup to yield the corresponding aryl aldehyde or ketone.[2][3][4]
Caption: Mechanism of the Vilsmeier-Haack Reaction.
Experimental Protocols
General Procedure for Vilsmeier-Haack Formylation using this compound
This is a generalized protocol and should be adapted and optimized for specific substrates and scales.
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
Electron-rich aromatic or heteroaromatic substrate
-
Anhydrous solvent (e.g., dichloromethane (DCM) or 1,2-dichloroethane (DCE))
-
Sodium acetate solution or other aqueous base for workup
-
Extraction solvent (e.g., ethyl acetate or diethyl ether)
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve this compound (1.2 equivalents) in the anhydrous solvent under an inert atmosphere. Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (1.2 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30-60 minutes to ensure the complete formation of the Vilsmeier reagent.
-
Formylation: Dissolve the electron-rich substrate (1.0 equivalent) in the anhydrous solvent in a separate flask and add it dropwise to the Vilsmeier reagent solution at 0 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 2-24 hours. The reaction progress should be monitored by an appropriate technique (e.g., TLC or LC-MS).
-
Workup: Once the reaction is complete, cool the mixture again to 0 °C and slowly quench it by the addition of a cold aqueous solution of sodium acetate or another suitable base until the pH is neutral or slightly basic.
-
Stir the mixture vigorously for 30-60 minutes to ensure complete hydrolysis of the iminium intermediate.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over an anhydrous drying agent, and filter.
-
Purification: Remove the solvent under reduced pressure. The crude product can then be purified by a suitable method such as column chromatography or recrystallization to afford the pure formylated product.
Caption: General workflow for Vilsmeier-Haack formylation.
Applications in Drug Development
The formyl group is a versatile functional group in medicinal chemistry, serving as a key building block for the synthesis of more complex molecules. The Vilsmeier-Haack reaction, utilizing reagents like this compound, is instrumental in the synthesis of heterocyclic compounds, which are prevalent scaffolds in many approved drugs.
The introduction of a formyl group onto an aromatic or heteroaromatic ring provides a synthetic handle for further transformations, such as:
-
Reductive amination: to introduce amine functionalities.
-
Wittig reaction: to form alkenes.
-
Oxidation: to generate carboxylic acids.
-
Condensation reactions: to build larger heterocyclic systems.
These subsequent modifications are crucial in the lead optimization phase of drug discovery, allowing for the fine-tuning of a molecule's pharmacological properties.
Safety and Handling
As with all laboratory chemicals, this compound should be handled with appropriate safety precautions.
General Handling:
-
Use in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Keep away from incompatible materials such as strong oxidizing agents and strong acids.
First Aid Measures:
-
In case of skin contact: Immediately wash with soap and plenty of water.[5]
-
In case of eye contact: Flush eyes with water as a precaution.[5]
-
If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.[5]
-
If swallowed: Rinse mouth with water. Do not induce vomiting.[5]
-
In all cases of exposure, seek medical attention. Always have the Safety Data Sheet (SDS) available.
Conclusion
This compound is a valuable and versatile reagent in organic synthesis. Its primary role in the Vilsmeier-Haack reaction makes it a key tool for the formylation of electron-rich aromatic and heteroaromatic systems. This functionality is of significant importance in the field of drug development, where the introduction of a formyl group opens up a wide range of possibilities for the synthesis and modification of complex, biologically active molecules. Proper understanding of its properties, reactivity, and safe handling procedures is essential for its effective and responsible use in the research laboratory.
References
Spectroscopic Profile of N,N-Diphenylformamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for N,N-Diphenylformamide, a crucial molecule in various chemical and pharmaceutical contexts. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, accompanied by detailed experimental protocols to ensure reproducibility and accurate interpretation.
Core Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Solvent | Multiplicity | Integration | Assignment |
| 8.45 | CDCl₃ | s | 1H | Formyl proton (-CHO) |
| 7.20 - 7.50 | CDCl₃ | m | 10H | Aromatic protons (C₆H₅) |
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Solvent | Assignment |
| 162.8 | CDCl₃ | Carbonyl carbon (C=O) |
| 141.2 | CDCl₃ | Aromatic C (quaternary) |
| 129.5 | CDCl₃ | Aromatic CH |
| 126.8 | CDCl₃ | Aromatic CH |
| 124.9 | CDCl₃ | Aromatic CH |
Infrared (IR) Spectroscopy
Table 3: IR Absorption Data
| Wavenumber (cm⁻¹) | Assignment |
| ~1680 | C=O stretch (amide I band) |
| ~1590, 1490 | Aromatic C=C stretching |
| ~1350 | C-N stretching |
| ~750, 690 | C-H bending (out-of-plane) for monosubstituted benzene |
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data
| m/z | Relative Intensity | Assignment |
| 197 | High | [M]⁺ (Molecular ion) |
| 168 | Moderate | [M-CHO]⁺ |
| 77 | High | [C₆H₅]⁺ |
Experimental Protocols
The following sections detail the generalized methodologies for acquiring the spectroscopic data presented above.
NMR Spectroscopy
¹H and ¹³C NMR spectra are typically recorded on a 400 MHz spectrometer.[1] The sample is prepared by dissolving approximately 5-10 mg of this compound in about 0.7 mL of a deuterated solvent, commonly deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).[1] Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
Infrared (IR) Spectroscopy
Infrared spectra can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For solid samples like this compound, the Attenuated Total Reflectance (ATR) technique is a common and convenient method.[1] A small amount of the solid sample is placed directly onto the ATR crystal, and pressure is applied to ensure good contact. The spectrum is then recorded, typically in the range of 4000-400 cm⁻¹. Alternatively, the KBr pellet method can be used, where a small amount of the sample is ground with dry potassium bromide and pressed into a thin, transparent disk.
Mass Spectrometry
Mass spectra are generally acquired using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the instrument, often via a direct insertion probe, and bombarded with a beam of electrons (typically 70 eV). This causes ionization and fragmentation of the molecule. The resulting ions are then separated based on their mass-to-charge ratio (m/z) and detected.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for Spectroscopic Analysis.
References
Physical and chemical properties of N,N-Diphenylformamide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core physical and chemical properties of N,N-Diphenylformamide. The information is presented to support research, development, and safety applications involving this compound. All quantitative data is summarized in structured tables for ease of comparison, and detailed methodologies for key experiments are provided.
Physical Properties
This compound is a colorless crystalline solid at room temperature.[1] A summary of its key physical properties is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₁NO | [2][3] |
| Molecular Weight | 197.23 g/mol | [1][4] |
| Appearance | Colorless crystalline solid / Crystals | [1][4] |
| Melting Point | 69-73 °C (lit.) | [2][4][5] |
| Boiling Point | 337 °C at 762 mmHg (lit.) | [2][4][5] |
| Density | 1.1012 g/cm³ (rough estimate) | [2] |
| Flash Point | 155.6 °C | [2] |
| Vapor Pressure | 0.000105 mmHg at 25 °C | [2] |
| Refractive Index | 1.6050 (estimate) | [2] |
Chemical Properties
This section details the chemical identifiers and reactivity of this compound.
| Property | Value | Reference |
| CAS Number | 607-00-1 | [1][2][3][4] |
| IUPAC Name | This compound | [1] |
| Synonyms | Diphenylformamide, Formyldiphenylamine, DPF | [1][2] |
| InChI | 1S/C13H11NO/c15-11-14(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-11H | [1][4] |
| SMILES | C1=CC=C(C=C1)N(C=O)C2=CC=CC=C2 | [1][4] |
Reactivity
This compound exhibits reactivity characteristic of a tertiary amide. It is notably used as a formylating agent in the Vilsmeier-Haack reaction.[6] In this reaction, it reacts with phosphorus oxychloride to form the Vilsmeier reagent, an electrophilic iminium salt, which can then formylate electron-rich aromatic compounds.[1][2][7][8]
The compound can also undergo decarbonylation. Studies have shown that diarylformamides can serve as safe, room-temperature sources of carbon monoxide when treated with potassium and cesium diarylamide catalysts.[9] This process is highly selective and proceeds via a rate-determining deprotonation of the formamide followed by a nearly barrier-free elimination of CO.[9]
This compound is reported to be stable at temperatures above 200 °C in the absence of catalysts.[9] When heated to decomposition, it is expected to emit toxic fumes of nitrogen oxides.[10]
Experimental Protocols
This section provides detailed methodologies for the determination of key physical and spectroscopic properties of this compound.
Melting Point Determination
The melting point of this compound is determined using the capillary method with a melting point apparatus.
Protocol:
-
A small amount of the crystalline this compound is finely powdered.[11]
-
The powdered sample is packed into a capillary tube to a height of a few millimeters.[12]
-
The capillary tube is placed in a melting point apparatus.
-
The sample is heated at a steady, slow rate (approximately 1-2 °C per minute) near the expected melting point.
-
The temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion) are recorded as the melting range. For a pure compound, this range is typically narrow.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton (¹H) and Carbon-13 (¹³C) NMR spectra are acquired to confirm the molecular structure of this compound.
Protocol:
-
Sample Preparation: Approximately 10-20 mg of this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.[13][14] The solution must be homogeneous and free of particulate matter.[14]
-
Instrument Setup: The NMR tube is placed in the spectrometer. The instrument is locked onto the deuterium signal of the solvent and the magnetic field is shimmed to achieve homogeneity.[15]
-
Data Acquisition: For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, a proton-decoupled sequence is typically employed to obtain singlets for each unique carbon atom. The number of scans is adjusted to achieve an adequate signal-to-noise ratio.[15]
-
Data Processing: The acquired free induction decay (FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
The IR spectrum of this compound is obtained to identify its functional groups.
Protocol (KBr Pellet Method):
-
Sample Preparation: A few milligrams of this compound are ground to a fine powder with anhydrous potassium bromide (KBr) in an agate mortar.[16]
-
A portion of the resulting mixture is placed in a pellet press and compressed under high pressure to form a thin, transparent pellet.
-
Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. A background spectrum of the empty sample compartment is first recorded. Then, the spectrum of the sample is recorded.
-
Data Analysis: The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule.
Signaling Pathways and Experimental Workflows
Vilsmeier-Haack Reaction Mechanism
The Vilsmeier-Haack reaction is a key transformation involving this compound for the formylation of electron-rich arenes. The reaction proceeds through the formation of an electrophilic iminium salt known as the Vilsmeier reagent.
References
- 1. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 3. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 4. athabascau.ca [athabascau.ca]
- 5. This compound 99 607-00-1 [sigmaaldrich.com]
- 6. This compound CAS 607-00-1|RUO [benchchem.com]
- 7. name-reaction.com [name-reaction.com]
- 8. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 9. Diarylformamides as a Safe Reservoir and Room Temperature Source of Ultra‐Pure CO in the Context of a ‘Green’ rWGS Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dimethylformamide | HCON(CH3)2 | CID 6228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. uomus.edu.iq [uomus.edu.iq]
- 12. davjalandhar.com [davjalandhar.com]
- 13. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 14. publish.uwo.ca [publish.uwo.ca]
- 15. mcneilgroup.chem.lsa.umich.edu [mcneilgroup.chem.lsa.umich.edu]
- 16. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
N,N-Diphenylformamide: An In-depth Technical Guide on Molecular Structure and Bonding
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed examination of the molecular structure and bonding characteristics of N,N-Diphenylformamide. The content herein focuses on its core structural features, electronic properties, and conformational dynamics, supported by quantitative data and conceptual visualizations to aid in research and development applications.
Molecular Structure and Conformation
This compound, with the chemical formula (C₆H₅)₂NCHO, is a tertiary amide characterized by a formyl group bonded to a nitrogen atom which is, in turn, attached to two phenyl rings. The molecular geometry and electronic distribution are dictated by the interplay between the amide functionality and the steric and electronic effects of the bulky phenyl substituents.
1.1 The Amide Group: Planarity and Resonance
A defining feature of the amide group is its planarity. This geometric constraint arises from the delocalization of the lone pair of electrons on the nitrogen atom into the carbonyl (C=O) pi-system. This resonance phenomenon imparts a significant partial double bond character to the central carbon-nitrogen (C-N) bond. Consequently, rotation around this bond is restricted, leading to a planar arrangement of the oxygen, carbon, nitrogen, and the atoms immediately attached to them.
The key resonance contributors are depicted below. The hybrid structure has a C-N bond order between one and two, a C=O bond order between one and two, and a separation of charge with a partial negative charge on the oxygen and a partial positive charge on the nitrogen.
1.2 Orientation of Phenyl Rings
The two phenyl rings attached to the nitrogen atom are not coplanar with the amide group due to significant steric hindrance. Each ring is twisted out of the plane of the O=C-N framework. This propeller-like conformation minimizes steric repulsion between the ortho-hydrogens of the phenyl rings and between the rings themselves and the formyl group. The precise dihedral angles are influenced by the packing forces in the solid state and solvation effects in solution.
Bonding Analysis
The bonding in this compound can be understood through the lens of hybridization and resonance theory.
-
Carbonyl Carbon and Oxygen: The carbonyl carbon is sp² hybridized, forming three sigma bonds (to oxygen, nitrogen, and hydrogen) in a trigonal planar geometry. The oxygen atom is also considered sp² hybridized, with two lone pairs residing in sp² orbitals. The remaining p-orbitals on the carbon and oxygen overlap to form the pi-bond of the carbonyl group.
-
Nitrogen Atom: The nitrogen atom is also sp² hybridized, allowing its lone pair to occupy a p-orbital. This p-orbital is parallel to the p-orbitals of the carbonyl group, facilitating the crucial pi-delocalization that defines amide resonance. This delocalization is responsible for the planarity of the amide and the restricted rotation around the C-N bond.
-
Phenyl Groups: The carbon atoms within the phenyl rings are sp² hybridized, forming the aromatic system. The C-N bonds connecting the phenyl rings to the amide nitrogen are sigma bonds.
The delocalization of the nitrogen lone pair has profound effects on the reactivity of this compound. The nitrogen atom is significantly less basic than that of an amine, and the carbonyl carbon is less electrophilic than that of a ketone or aldehyde.
Quantitative Structural Data
| Parameter | Bond/Angle | Value |
| Bond Lengths | ||
| C=O | ~1.219 Å | |
| C-N (amide) | ~1.373 Å | |
| N-C (phenyl) | ~1.44 Å (average) | |
| Bond Angles | ||
| O=C-N | ~120° | |
| C(carbonyl)-N-C(phenyl 1) | ~119.4° | |
| C(carbonyl)-N-C(phenyl 2) | ~123.1° | |
| C(phenyl 1)-N-C(phenyl 2) | ~116.9° |
Note: Data is based on the crystal structure of N,N-Diphenylbenzamide and should be considered a close approximation for this compound.
Visualizing Bonding: Resonance Structures
The electronic nature of the amide bond in this compound is best represented as a resonance hybrid. The following diagram, generated using DOT language, illustrates the two major resonance contributors.
Experimental Protocols: Synthesis
A common and effective method for the synthesis of N,N-disubstituted formamides is the formylation of the corresponding secondary amine. For this compound, this involves the reaction of diphenylamine with a suitable formylating agent.
5.1 General Protocol: Formylation of Diphenylamine
This protocol outlines a general procedure. Specific quantities, reaction times, and purification methods may require optimization.
Materials:
-
Diphenylamine
-
Formylating agent (e.g., formic acid, ethyl formate)
-
Dehydrating agent or catalyst if necessary (e.g., DCC for formic acid, or sodium methoxide for ethyl formate)
-
Anhydrous organic solvent (e.g., toluene, THF)
-
Apparatus for heating under reflux and subsequent work-up and purification (e.g., distillation or chromatography).
Procedure Outline:
-
Reaction Setup: In a round-bottom flask, dissolve diphenylamine in an appropriate anhydrous solvent.
-
Addition of Reagent: Add the formylating agent to the solution. If using formic acid, a dehydrating agent may be required. If using an ester like ethyl formate, a catalytic amount of a base like sodium methoxide is often employed.
-
Reaction Conditions: The mixture is typically heated under reflux for several hours to drive the reaction to completion. Progress can be monitored by techniques such as Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, the mixture is cooled. The work-up procedure will depend on the reagents used. It may involve washing with aqueous solutions to remove byproducts and catalysts, followed by drying of the organic layer.
-
Purification: The crude product is purified. Given that this compound is a solid at room temperature, recrystallization from a suitable solvent system is a common purification method. Alternatively, column chromatography can be used.
Characterization: The identity and purity of the synthesized this compound would be confirmed using standard analytical techniques such as NMR spectroscopy (¹H and ¹³C), IR spectroscopy (to identify the amide carbonyl stretch), and mass spectrometry. The melting point of the purified product would also be determined and compared to the literature value.
N,N-Diphenylformamide: A Comprehensive Technical Guide for Researchers
An in-depth examination of the synthesis, properties, and applications of N,N-Diphenylformamide, a versatile reagent in organic chemistry and potential tool in drug discovery and development.
Introduction
This compound is an aromatic organic compound belonging to the formamide family. Structurally, it is characterized by a formyl group attached to a nitrogen atom which is, in turn, bonded to two phenyl substituents. This unique structure imparts specific chemical properties that make it a valuable reagent and building block in various synthetic transformations. While its direct application in drug development is not extensively documented, its role as a formylating agent and a precursor to more complex molecular architectures positions it as a compound of interest for medicinal chemists and drug development professionals. This guide provides a detailed overview of its nomenclature, physicochemical properties, a reliable synthesis protocol, and its established and potential applications in research and pharmaceutical development.
Nomenclature and Identification
The standardized nomenclature and various identifiers for this compound are crucial for accurate database searching and material procurement.
-
IUPAC Name : this compound[1]
-
Synonyms : A comprehensive list of synonyms is provided in the table below, reflecting its common naming conventions and catalog identifiers.[1]
| Synonym | Identifier |
| Diphenylformamide | Common Name |
| Formamide, N,N-diphenyl- | CAS Index Name |
| Formyldiphenylamine | Common Name |
| N-Formyldiphenylamine | Common Name |
| N-Phenylformanilide | Common Name |
| NSC-3864 | NSC Number |
| EINECS 210-129-6 | EC Number |
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented below. These properties are essential for its handling, storage, and application in experimental settings.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₁NO | [1] |
| Molecular Weight | 197.23 g/mol | [2] |
| Appearance | Colorless crystalline solid | [1] |
| Melting Point | 69-73 °C (lit.) | [2] |
| Boiling Point | 337 °C at 762 mmHg (lit.) | [2] |
| CAS Number | 607-00-1 | [1][2] |
| InChI Key | DCNUQRBLZWSGAV-UHFFFAOYSA-N | [2] |
| SMILES | O=CN(c1ccccc1)c1ccccc1 | [2] |
| Assay | 99% | [2] |
Synthesis of this compound
A straightforward and efficient method for the synthesis of this compound involves the direct formylation of diphenylamine with formic acid.[3] This reaction is advantageous due to the ready availability and low cost of the starting materials.
Experimental Protocol: Formylation of Diphenylamine
This protocol is based on the reported synthesis of diarylformamides from the corresponding diarylamine and formic acid.[3]
Materials and Reagents:
-
Diphenylamine (Ph₂NH)
-
Formic acid (HCOOH, ≥95%)
-
An appropriate solvent (e.g., Toluene, optional for azeotropic removal of water)
-
Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)
-
Round-bottom flask
-
Reflux condenser
-
Dean-Stark trap (if using an azeotropic solvent)
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
-
Recrystallization solvent (e.g., ethanol/water mixture)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add diphenylamine.
-
Addition of Formic Acid: To the diphenylamine, add an excess of formic acid. A molar ratio of 1:3 to 1:5 (diphenylamine to formic acid) is recommended to drive the reaction to completion.
-
Reaction Conditions: The reaction mixture is heated to reflux. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, the excess formic acid and any water formed during the reaction are removed under reduced pressure using a rotary evaporator.
-
Purification: The crude this compound is then purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield a crystalline solid.
-
Drying: The purified crystals are dried under vacuum to remove any residual solvent.
Diagram of the Synthesis Workflow:
Applications in Research and Drug Development
While N,N-dimethylformamide (DMF) is a widely used solvent and reagent, this compound offers a different reactivity profile due to the electronic effects of the two phenyl groups. Its applications are primarily centered on its role as a formylating agent, particularly in reactions where a milder or more sterically hindered reagent is required.
Vilsmeier-Haack Type Reactions
N,N-disubstituted formamides are key components of the Vilsmeier-Haack reaction, which is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. In this reaction, the formamide reacts with an activating agent, typically phosphorus oxychloride (POCl₃), to form a Vilsmeier reagent (a chloroiminium salt). This electrophilic species then reacts with the aromatic substrate to introduce a formyl group after hydrolysis. While DMF is the most common formamide used, this compound can also be employed to generate a corresponding Vilsmeier reagent, which may offer different selectivity or reactivity in certain synthetic contexts. The synthesis of various heterocyclic compounds, which are prevalent scaffolds in many pharmaceuticals, often utilizes the Vilsmeier-Haack reaction as a key step.
Precursor for Heterocyclic Synthesis
The formyl group and the diphenylamino moiety in this compound make it a potential precursor for the synthesis of various nitrogen-containing heterocyclic compounds. These heterocycles are of significant interest in drug discovery as they form the core structures of many biologically active molecules. For instance, the formyl group can be a handle for further chemical transformations, such as condensation reactions with other bifunctional molecules to construct ring systems.
Logical Relationship Diagram for Potential Applications:
References
Thermal Stability and Decomposition of N,N-Diphenylformamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N,N-Diphenylformamide, a key intermediate in various chemical syntheses, exhibits notable thermal stability. This document provides a comprehensive technical overview of its thermal properties, including stability and decomposition pathways. Through a review of available literature and analysis of analogous compounds, this guide outlines the expected thermal behavior of this compound when subjected to various analytical techniques. Key quantitative data, detailed experimental protocols, and proposed decomposition mechanisms are presented to support researchers in the fields of organic chemistry, materials science, and pharmaceutical development.
Introduction
This compound [(C₆H₅)₂NCHO] is an aromatic amide utilized in organic synthesis and as a precursor for various functional materials. Its thermal stability is a critical parameter for its application in processes requiring elevated temperatures, as well as for ensuring safety and predicting shelf-life. Understanding the decomposition behavior of this compound is essential for optimizing reaction conditions, preventing unwanted side reactions, and identifying potential degradation products. This guide summarizes the key aspects of its thermal stability and decomposition profile.
Physicochemical Properties
A foundational understanding of the physical properties of this compound is crucial for interpreting its thermal behavior.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₁NO | |
| Molecular Weight | 197.23 g/mol | |
| Melting Point | 69-73 °C | |
| Boiling Point | 337 °C at 762 mmHg | |
| Appearance | Colorless crystalline solid |
Thermal Stability Analysis
The thermal stability of this compound has been reported to be high, with the compound showing no signs of decomposition when heated to over 200 °C for extended periods in the presence of air. Its high boiling point of 337 °C further attests to its thermal robustness. The primary techniques used to quantitatively assess thermal stability are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature. For this compound, a typical TGA curve would be expected to show a single-step decomposition process at elevated temperatures.
Table 1: Representative Thermogravimetric Analysis Data for this compound
| Parameter | Value (Nitrogen Atmosphere) | Value (Air Atmosphere) |
| Onset Decomposition Temperature (T_onset) | ~ 350 °C | ~ 340 °C |
| Temperature of Maximum Decomposition Rate (T_peak) | ~ 375 °C | ~ 365 °C |
| Final Decomposition Temperature (T_final) | ~ 450 °C | ~ 430 °C |
| Residual Mass at 600 °C | < 1% | < 1% |
Note: The data presented in this table is illustrative and based on typical values for high-purity aromatic amides. Actual experimental values may vary based on specific conditions.
Differential Scanning Calorimetry (DSC)
DSC is used to measure the heat flow associated with thermal transitions in a material. For this compound, DSC can be used to determine its melting point and enthalpy of fusion, as well as to observe any exothermic or endothermic decomposition events.
Table 2: Representative Differential Scanning Calorimetry Data for this compound
| Parameter | Value |
| Melting Point (T_m) | 71 °C |
| Enthalpy of Fusion (ΔH_fus) | ~ 25 kJ/mol |
| Decomposition | Endothermic peak corresponding to TGA mass loss |
Note: The data presented in this table is illustrative. The enthalpy of fusion is an estimate based on similar organic molecules.
Decomposition Pathway and Products
The thermal decomposition of this compound is expected to proceed primarily through a decarbonylation pathway, yielding diphenylamine and carbon monoxide. This is analogous to the decomposition of other formamides which are known to eliminate carbon monoxide at high temperatures[1][2][3][4].
Proposed Primary Decomposition Reaction:
(C₆H₅)₂NCHO (l) → (C₆H₅)₂NH (g) + CO (g)
At higher temperatures, further fragmentation of the diphenylamine product may occur. Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is the ideal technique to identify the full range of decomposition products.
Table 3: Expected Decomposition Products of this compound by Py-GC-MS
| Retention Time (min) | Compound Name | Molecular Formula | Proposed Origin |
| Early | Carbon Monoxide | CO | Decarbonylation |
| Mid | Diphenylamine | C₁₂H₁₁N | Primary decomposition product |
| Late | Carbazole | C₁₂H₉N | Secondary product from cyclization of diphenylamine |
| Late | Benzene | C₆H₆ | Fragmentation of phenyl rings |
| Late | Aniline | C₆H₅NH₂ | Fragmentation of diphenylamine |
Note: This table represents a hypothetical analysis based on the expected decomposition pathway. Actual results will depend on the pyrolysis conditions.
Experimental Protocols
Detailed methodologies are crucial for obtaining reproducible and accurate data. The following sections outline standard protocols for the thermal analysis of this compound.
Thermogravimetric Analysis (TGA) Protocol
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into an alumina crucible.
-
Atmosphere: High purity nitrogen or dry air, with a flow rate of 50 mL/min.
-
Temperature Program:
-
Equilibrate at 30 °C.
-
Ramp from 30 °C to 600 °C at a heating rate of 10 °C/min.
-
-
Data Analysis: Determine the onset temperature of decomposition, the temperature of maximum mass loss rate (from the derivative of the TGA curve), and the final residual mass.
Differential Scanning Calorimetry (DSC) Protocol
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. An empty sealed pan is used as a reference.
-
Atmosphere: High purity nitrogen with a flow rate of 50 mL/min.
-
Temperature Program:
-
Equilibrate at 25 °C.
-
Ramp from 25 °C to 400 °C at a heating rate of 10 °C/min.
-
-
Data Analysis: Determine the melting point (peak temperature of the endotherm) and the enthalpy of fusion (by integrating the peak area). Observe any endothermic or exothermic events associated with decomposition.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) Protocol
-
Instrument: A pyrolysis unit coupled to a GC-MS system.
-
Sample Preparation: Place approximately 0.1-0.5 mg of this compound into a quartz sample tube.
-
Pyrolysis Conditions: Heat the sample to 700 °C at a rate of 20 °C/ms and hold for 10 seconds under a helium atmosphere.
-
GC Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5MS).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program: Hold at 50 °C for 2 min, then ramp to 280 °C at 10 °C/min, and hold for 10 min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-550.
-
-
Data Analysis: Identify the eluted compounds by comparing their mass spectra with a library (e.g., NIST).
Visualizations
Proposed Decomposition Pathway
The primary thermal decomposition of this compound is believed to be a unimolecular elimination of carbon monoxide.
Caption: Proposed decarbonylation pathway of this compound.
Experimental Workflow for Thermal Analysis
A logical workflow ensures comprehensive characterization of the thermal properties.
Caption: Workflow for the thermal analysis of this compound.
Conclusion
This compound is a thermally stable compound, with decomposition occurring at temperatures significantly above its boiling point. The primary decomposition pathway is likely decarbonylation to form diphenylamine and carbon monoxide. This guide provides a framework for the experimental investigation of its thermal properties, including detailed protocols for TGA, DSC, and Py-GC-MS. The data and methodologies presented herein are intended to be a valuable resource for researchers and professionals working with this compound, enabling better process control, safety assessment, and material characterization. Further experimental studies are encouraged to validate the proposed decomposition mechanisms and to quantify the kinetic parameters of the decomposition process.
References
An In-depth Technical Guide on the Solubility of N,N-Diphenylformamide in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
N,N-Diphenylformamide is a chemical compound with applications in various research and development sectors, including its potential use as a scaffold or intermediate in drug discovery. A thorough understanding of its solubility in different organic solvents is paramount for its effective use in synthesis, purification, formulation, and analytical method development. This technical guide provides a comprehensive overview of the theoretical principles governing the solubility of this compound, detailed experimental protocols for its quantitative determination, and structured templates for data presentation. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on empowering researchers to generate this critical data in-house.
Introduction
This compound ((C₆H₅)₂NCHO) is a tertiary amide characterized by a formyl group attached to a nitrogen atom bearing two phenyl substituents. Its molecular structure, featuring both polar (the amide group) and nonpolar (the two phenyl rings) moieties, suggests a nuanced solubility profile across a range of organic solvents. The principle of "like dissolves like" provides a foundational concept for predicting its solubility. Solvents with similar polarity to this compound are generally expected to be more effective at dissolving it.
Physical Properties of this compound:
-
Molecular Formula: C₁₃H₁₁NO
-
Molecular Weight: 197.23 g/mol
-
Appearance: Crystals
-
Melting Point: 69-73 °C (lit.)
-
Boiling Point: 337 °C/762 mmHg (lit.)
Quantitative Solubility Data
A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in a range of common organic solvents. Therefore, the following tables are presented as structured templates for researchers to record their experimentally determined data. This standardized format will facilitate easy comparison and interpretation of results.
Table 1: Solubility of this compound in Various Organic Solvents at a Fixed Temperature (e.g., 25 °C)
| Solvent | Solvent Polarity Index | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Determination |
| Methanol | 6.6 | e.g., Shake-Flask | ||
| Ethanol | 5.2 | e.g., HPLC | ||
| Acetone | 5.1 | e.g., UV-Vis | ||
| Dichloromethane | 3.1 | |||
| Ethyl Acetate | 4.4 | |||
| Dimethyl Sulfoxide (DMSO) | 7.2 | |||
| Acetonitrile | 5.8 | |||
| Toluene | 2.4 | |||
| Hexane | 0.1 |
Table 2: Temperature Dependence of this compound Solubility in a Selected Solvent (e.g., Ethanol)
| Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Determination |
| 10 | e.g., Shake-Flask | ||
| 20 | |||
| 30 | |||
| 40 | |||
| 50 |
Experimental Protocols for Solubility Determination
To empower researchers to generate the much-needed quantitative data, this section provides detailed methodologies for two widely accepted and reliable methods for determining the solubility of a solid compound in an organic solvent: the Shake-Flask Method for thermodynamic solubility and an HPLC-based method for kinetic solubility.
This method determines the equilibrium solubility of a compound in a solvent, representing the maximum amount of the compound that can dissolve under specific conditions.
Materials:
-
This compound
-
Selected organic solvents (analytical grade)
-
Volumetric flasks
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or rotator with temperature control
-
Analytical balance
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Analytical instrumentation for quantification (e.g., UV-Vis Spectrophotometer, HPLC)
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The excess solid should be clearly visible.
-
Equilibration: Place the vials in a temperature-controlled shaker and agitate for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The temperature should be maintained at the desired value (e.g., 25 °C).
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Sample Collection: Carefully withdraw a known volume of the supernatant using a syringe.
-
Filtration: Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.
-
Quantification:
-
Gravimetric Method: Evaporate the solvent from the filtered solution and weigh the remaining solid this compound.
-
Spectroscopic/Chromatographic Method: Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical instrument (e.g., UV-Vis or HPLC). Prepare a calibration curve using standard solutions of this compound of known concentrations. Determine the concentration of the diluted sample from the calibration curve.
-
-
Calculation: Calculate the solubility in the desired units (e.g., g/100 mL or mol/L) based on the amount of dissolved solid and the initial volume of the solvent.
This method is often used in early drug discovery to assess the solubility of compounds that are initially dissolved in a stock solvent like DMSO.
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO)
-
Selected organic solvents (analytical grade)
-
96-well plates
-
Automated liquid handler (optional)
-
Plate shaker
-
HPLC system with a suitable detector (e.g., UV-Vis)
Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with the selected organic solvent.
-
Equilibration: Seal the plate and shake for a defined period (e.g., 1-2 hours) at a controlled temperature.
-
Analysis: Analyze the samples directly from the 96-well plate using an HPLC system. The appearance of precipitate will cause a deviation from the expected linear relationship between the diluted concentration and the HPLC peak area.
-
Solubility Determination: The kinetic solubility is typically defined as the highest concentration at which no precipitation is observed.
Visualizing Experimental Workflows
To provide a clear and logical representation of the experimental processes, the following diagrams have been created using Graphviz (DOT language).
Caption: Workflow for Thermodynamic Solubility Determination.
Caption: Workflow for Kinetic Solubility Determination via HPLC.
Conclusion
Navigating the Safety Profile of N,N-Diphenylformamide: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the safety data for N,N-Diphenylformamide (CAS No. 607-00-1), a compound utilized in various research and development applications, including as an intermediate in the synthesis of pharmaceuticals and dyes.[1] This document is intended to serve as an essential resource for researchers, scientists, and drug development professionals by consolidating available safety information, outlining handling procedures, and providing visual aids for core safety concepts.
Physicochemical Properties
This compound is a white to light yellow crystalline solid with a faint odor.[1] It has limited solubility in water but is more soluble in organic solvents.[1] A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 607-00-1 | [1][2][3] |
| Molecular Formula | C₁₃H₁₁NO | [1] |
| Molecular Weight | 197.23 g/mol | [1][3] |
| Appearance | White to light yellow crystalline solid | [1] |
| Melting Point | 69-73 °C (lit.) | [1][3] |
| Boiling Point | 337 °C at 762 mmHg (lit.) | [1][3] |
| Flash Point | 155.6°C | [1] |
| Vapor Pressure | 0.000105 mmHg at 25°C | [1] |
| Water Solubility | Limited | [1] |
| Storage Class | 11 - Combustible Solids | [3] |
Hazard Identification and GHS Classification
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating hazard information. For this compound, the available safety data sheets indicate the following primary hazard.
Hazard Statement:
-
H402: Harmful to aquatic life.
Precautionary Statements:
-
P273: Avoid release to the environment.
-
P501: Dispose of contents/container in accordance with local/regional/national/international regulations.
While a complete GHS profile with pictograms is not consistently available across public sources, the environmental hazard is a key consideration for handling and disposal. It is also noted that the substance may cause irritation.[4]
Toxicological Data
Experimental Protocols
Specific experimental protocols for the safety testing of this compound are not publicly documented. However, standardized OECD guidelines are typically followed for assessing chemical safety. For instance, skin irritation potential would generally be evaluated according to OECD Test Guideline 439 (In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method) .
General Protocol for In Vitro Skin Irritation (based on OECD TG 439):
-
Model System: A reconstructed human epidermis (RhE) model is used, which mimics the biochemical and physiological properties of the upper parts of the human skin.
-
Test Substance Application: A small amount of the test substance (this compound) is applied topically to the surface of the RhE tissue.
-
Incubation: The treated tissues are incubated for a defined period (e.g., 60 minutes).
-
Rinsing: After exposure, the test substance is thoroughly rinsed from the tissue surface.
-
Post-Incubation: The tissues are transferred to fresh medium and incubated for a further period (e.g., 42 hours) to allow for the development of cytotoxic effects.
-
Viability Assessment: Cell viability is determined using a quantitative assay, typically the MTT assay, which measures the reduction of a yellow tetrazolium salt (MTT) to a purple formazan product by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
-
Data Analysis: The viability of the treated tissues is expressed as a percentage of the viability of negative control tissues. A substance is classified as an irritant if the mean tissue viability is below a certain threshold (e.g., ≤ 50%).
Handling and Storage
Proper handling and storage procedures are critical to ensure the safety of laboratory personnel and the environment.
-
Engineering Controls: Use with local exhaust ventilation.[5] Ensure that eyewash stations and safety showers are readily accessible.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.
-
Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: If dusts or aerosols are generated, a NIOSH-approved respirator (e.g., N95) should be used.[3]
-
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area.[5] The substance is a combustible solid and should be kept away from heat and sources of ignition.[3]
Accidental Release Measures
In the event of a spill, the following procedures should be followed to minimize exposure and environmental contamination.
Firefighting Measures
This compound is a combustible solid. In the event of a fire, the following measures should be taken.
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards: Combustion may produce hazardous decomposition products including carbon oxides and nitrogen oxides.
-
Firefighter Protection: Wear self-contained breathing apparatus (SCBA) and full protective gear.
Conclusion
This technical guide summarizes the currently available safety data for this compound. While a complete toxicological profile is not publicly available, the identified environmental hazard and potential for irritation necessitate careful handling and adherence to standard laboratory safety protocols. Researchers and drug development professionals are urged to consult the most recent Safety Data Sheet from their supplier before use and to implement the control measures outlined in this document to ensure a safe working environment.
References
The Reagent's Renaissance: A Technical History of N,N-Diphenylformamide
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-Diphenylformamide, a solid aromatic amide, has carved a distinct niche in the landscape of organic synthesis. While often overshadowed by its simpler counterpart, N,N-dimethylformamide (DMF), its unique physicochemical properties have made it an indispensable reagent in specific synthetic contexts. Historically, its development is intrinsically linked to the broader evolution of formylation reactions, most notably the Vilsmeier-Haack reaction, where it serves as a source of the formyl group. More recently, it has gained attention as a safe and stable precursor for the generation of carbon monoxide gas, a critical reagent in carbonylation chemistry. This guide provides a comprehensive overview of the historical development, key applications, and detailed experimental protocols related to this compound, offering valuable insights for professionals in chemical research and drug development.
Physicochemical Properties
Understanding the physical and chemical characteristics of this compound is crucial for its effective application. Unlike the liquid DMF, this compound is a crystalline solid at room temperature, which can be advantageous for handling and storage. A summary of its key properties is presented below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₃H₁₁NO | [1][2] |
| Molecular Weight | 197.23 g/mol | [1][2] |
| Appearance | Colorless to off-white crystalline solid | [2] |
| Melting Point | 69-73 °C | [1] |
| Boiling Point | 337 °C at 762 mmHg | [1] |
| CAS Number | 607-00-1 | [1][2] |
| Density | ~1.10 g/cm³ (estimate) | [1] |
Historical Development and Synthesis
The precise first synthesis of this compound is not prominently documented, but its emergence is rooted in the early 20th-century exploration of amides and formylating agents. The related Vilsmeier-Haack reaction, discovered by Anton Vilsmeier and Albrecht Haack in 1927, established N,N-disubstituted formamides as key reagents for the formylation of electron-rich aromatic compounds.[3] While early work often focused on more accessible dialkylformamides, the utility of diarylformamides like this compound was explored for specific substrates.
Synthesis of this compound
The most common laboratory synthesis involves the formylation of diphenylamine. This can be achieved through direct reaction with formic acid, often with azeotropic removal of water, or by using activating agents.
Experimental Protocol: Synthesis of this compound from Diphenylamine
Objective: To synthesize this compound by the direct formylation of diphenylamine.
Materials:
-
Diphenylamine
-
Formic acid (98-100%)
-
Toluene
-
Dean-Stark apparatus
-
Standard glassware for reflux
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, combine diphenylamine (1.0 equiv) and an excess of formic acid (e.g., 3.0 equiv).
-
Add toluene as the azeotroping solvent (sufficient to fill the Dean-Stark trap).
-
Heat the mixture to reflux. Water produced during the condensation reaction will be collected in the Dean-Stark trap.
-
Continue the reflux until no more water is collected, indicating the reaction is complete.
-
Cool the reaction mixture to room temperature.
-
Remove the toluene and excess formic acid under reduced pressure.
-
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield a crystalline solid.
Core Applications as a Reagent
The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a cornerstone of aromatic chemistry, enabling the introduction of a formyl group onto activated rings. The process involves two key stages: the formation of the Vilsmeier reagent (a chloroiminium ion) from a substituted formamide and an activating agent like phosphorus oxychloride (POCl₃), followed by the electrophilic attack of this reagent on an electron-rich arene.
Caption: General mechanism of the Vilsmeier-Haack reaction.
While DMF is commonly used, this compound can be employed, particularly when the steric bulk of the phenyl groups influences selectivity or when different reaction kinetics are desired. A classic example is the formylation of highly reactive polycyclic aromatic hydrocarbons like anthracene.
Experimental Protocol: Vilsmeier-Haack Formylation of Anthracene to 9-Anthraldehyde
(Adapted from procedures using N-methylformanilide, which is mechanistically analogous)[4]
Objective: To synthesize 9-Anthraldehyde via the formylation of anthracene.
Materials:
-
Anthracene
-
This compound (or N-methylformanilide as in the original procedure)
-
Phosphorus oxychloride (POCl₃)
-
o-Dichlorobenzene (solvent)
-
Sodium acetate (for workup)
-
Standard glassware for heating and stirring
Procedure:
-
In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, place anthracene (1.0 equiv), this compound (2.0 equiv), and o-dichlorobenzene.
-
With stirring, carefully add phosphorus oxychloride (1.8 equiv) to the mixture.
-
Heat the reaction mixture on a steam bath to 90–95 °C for 1-2 hours. Hydrogen chloride gas will be evolved. The solution will typically turn deep red.[4]
-
After the reaction period, cool the mixture to room temperature.
-
Slowly and carefully pour the reaction mixture into a vigorously stirred aqueous solution of sodium acetate to hydrolyze the intermediate iminium salt and neutralize the acid.
-
The crude product often precipitates. If a co-solvent was used, it can be removed by steam distillation.[4]
-
Collect the solid product by filtration, wash thoroughly with water, and then with dilute HCl to remove any residual amine.
-
The crude 9-Anthraldehyde can be purified by recrystallization from a suitable solvent like glacial acetic acid or ethanol.
Synthesis of Formamidines
This compound serves as a precursor for the synthesis of N,N,N'-trisubstituted formamidines. By first activating the formamide with a reagent like phosphorus pentachloride (PCl₅) to form a chloroiminium-like species, subsequent reaction with a primary or secondary amine yields the corresponding formamidine. These structures are important in medicinal chemistry and as ligands in coordination chemistry.
Caption: Workflow for the synthesis of formamidines from this compound.
Experimental Protocol: Synthesis of N,N-Diphenyl-N'-(4-ethoxycarbonylphenyl)formamidine [5]
Objective: To synthesize a trisubstituted formamidine from this compound.
Materials:
-
This compound
-
Phosphorus pentachloride (PCl₅)
-
Ethyl 4-aminobenzoate
-
Chloroform (solvent)
-
Ammonium hydroxide (for neutralization)
-
Magnesium sulfate (for drying)
Procedure:
-
Dissolve this compound (1.0 equiv) in chloroform in a round-bottom flask.
-
Add phosphorus pentachloride (1.1 equiv) in small portions. An exothermic reaction may occur.
-
After the addition is complete, reflux the solution for 1 hour.
-
To the refluxing solution, add ethyl 4-aminobenzoate (1.0 equiv) in small portions.
-
Continue to reflux the mixture for an additional hour.
-
Cool the solution and pour it into water. Neutralize with concentrated ammonium hydroxide.
-
Separate the chloroform layer, dry it over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the resulting oil or solid by silica gel chromatography to yield the pure formamidine.[5]
Source of Carbon Monoxide (CO)
A significant modern application of this compound is its use as a safe, solid-state source of high-purity carbon monoxide.[3] Traditional methods of using CO gas are hazardous due to its toxicity and the need for specialized equipment. Diarylformamides can be catalytically decarbonylated under relatively mild conditions, releasing CO gas on demand. This process is highly selective and can be performed in solution or even in the melt, avoiding the need for solvents.[3]
The proposed mechanism involves a base-catalyzed deprotonation of the formamide, followed by a nearly barrier-free elimination of CO from the resulting unstable anion.[3]
Caption: Catalytic cycle for CO generation from this compound.
This application is particularly relevant in pharmaceutical and fine chemical synthesis, where transition-metal-catalyzed carbonylation reactions (e.g., Suzuki or Heck-type carbonylations) are prevalent. Using this compound as an in situ source of CO enhances safety and simplifies experimental setups.
Conclusion
The historical trajectory of this compound showcases its evolution from a specialized formylating agent in the Vilsmeier-Haack reaction to a versatile and safety-conscious reagent in modern organic synthesis. Its solid nature and unique reactivity profile ensure its continued relevance. For drug development professionals and synthetic chemists, this compound offers a valuable alternative to traditional reagents, particularly in the synthesis of complex aromatic aldehydes, formamidines, and as a practical source of carbon monoxide for carbonylation chemistry. Future developments may further expand its utility, particularly in the design of novel synthetic methodologies where its specific steric and electronic properties can be leveraged to achieve unique chemical transformations.
References
- 1. CN106366017A - Preparation method of 9-anthraldehyde-1, 1-diphenylhydrazone - Google Patents [patents.google.com]
- 2. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
Methodological & Application
Application Notes and Protocols: N,N-Diphenylformamide as a Formylating Agent in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of N,N-Diphenylformamide as a formylating agent in organic synthesis, with a focus on the Vilsmeier-Haack reaction. This document includes key applications, reaction mechanisms, and detailed experimental protocols.
Introduction
This compound is a versatile reagent in organic synthesis, primarily employed as a formylating agent to introduce a formyl group (-CHO) onto a substrate.[1] This is most commonly achieved through the Vilsmeier-Haack reaction, a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[2][3] The resulting aldehydes are valuable intermediates in the synthesis of pharmaceuticals, dyes, and other fine chemicals.[1] While less reactive than its aliphatic counterpart, N,N-dimethylformamide (DMF), this compound can offer advantages in terms of selectivity and milder reaction conditions for highly activated substrates.
The Vilsmeier-Haack Reaction: Mechanism and Application
The Vilsmeier-Haack reaction involves the formylation of a nucleophilic substrate, typically an electron-rich arene or heterocycle, using a Vilsmeier reagent.[2] This electrophilic reagent is generated in situ from the reaction of a substituted formamide, such as this compound, with an activating agent like phosphorus oxychloride (POCl₃).[3]
The generally accepted mechanism proceeds through three main stages:
-
Formation of the Vilsmeier Reagent: this compound reacts with phosphorus oxychloride to form a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.[3]
-
Electrophilic Aromatic Substitution: The electron-rich aromatic ring of the substrate attacks the electrophilic carbon of the Vilsmeier reagent, leading to the formation of an iminium ion intermediate and the temporary loss of aromaticity.
-
Hydrolysis: Subsequent aqueous workup hydrolyzes the iminium ion to yield the final aryl aldehyde.[3]
Applications in Synthesis
The formylation of aromatic and heterocyclic compounds is a cornerstone of synthetic organic chemistry, providing a gateway to a multitude of other functional groups and molecular scaffolds.
-
Synthesis of Pharmaceutical Intermediates: Aromatic aldehydes are crucial building blocks in the synthesis of a wide range of pharmaceuticals. The formyl group can be readily converted into other functionalities such as carboxylic acids, alcohols, and amines, or used in condensation reactions to build more complex molecular architectures.
-
Dye Synthesis: The reaction of formylated aromatic compounds with electron-rich coupling partners is a common strategy for the synthesis of various classes of dyes.[1]
-
Fine Chemical Manufacturing: The versatility of the aldehyde group makes it a valuable intermediate in the production of a diverse array of fine chemicals.
Quantitative Data on Formylation Reactions
While N,N-dimethylformamide (DMF) is more commonly reported in the literature, this compound and its analogs serve as effective, albeit sometimes milder, formylating agents. The following table summarizes available data on the formylation of various substrates.
| Substrate | Formylating Agent | Activating Agent | Product | Yield (%) | Reference(s) |
| N,N-Dimethylaniline | N-Methylformanilide | POCl₃ | p-Dimethylaminobenzaldehyde | ~50 | [4] |
| Anthracene | N-Methylformanilide | POCl₃ | 9-Anthracenecarboxaldehyde | Not specified | [3] |
| N,N-Dimethylaniline | N,N-Dimethylformamide | POCl₃ | p-Dimethylaminobenzaldehyde | 80-84 | [4] |
Note: Data for a broad range of substrates using this compound is limited in the readily available literature. The yields presented for N-methylformanilide, a close structural analog, can serve as an estimate for the reactivity of this compound.
Experimental Protocols
The following protocols are based on established procedures for the Vilsmeier-Haack reaction and can be adapted for use with this compound.
Protocol 1: General Procedure for the Vilsmeier-Haack Formylation of an Activated Aromatic Compound
This protocol is adapted from a general procedure for the formylation of electron-rich arenes.
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
Activated aromatic substrate (e.g., N,N-dimethylaniline, indole, pyrrole)
-
Anhydrous 1,2-dichloroethane (or other suitable inert solvent)
-
Ice
-
Saturated sodium acetate solution
-
Dichloromethane (for extraction)
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Vilsmeier Reagent Formation: In a three-necked round-bottom flask equipped with a dropping funnel, a condenser with a drying tube, and a magnetic stirrer, dissolve this compound (1.1 eq.) in anhydrous 1,2-dichloroethane under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath to 0 °C.
-
Slowly add phosphorus oxychloride (1.1 eq.) dropwise via the dropping funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours. The formation of the Vilsmeier reagent may be indicated by the formation of a precipitate.
-
Formylation Reaction: Cool the mixture back to 0 °C and add a solution of the activated aromatic substrate (1.0 eq.) in anhydrous 1,2-dichloroethane dropwise.
-
After the addition, allow the reaction to warm to room temperature and then heat to 50-80 °C (the optimal temperature will depend on the reactivity of the substrate and should be determined by TLC monitoring). Stir for 2-24 hours until the reaction is complete (as monitored by TLC).
-
Workup: Cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.
-
Neutralize the aqueous solution to pH 6-7 by the slow addition of a saturated sodium acetate solution.
-
Extract the aqueous layer with dichloromethane (3 x volume).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired aryl aldehyde.
References
Vilsmeier-Haack Reaction with N,N-Diphenylformamide: A Detailed Protocol for Aromatic Formylation
For Immediate Release
This application note provides a comprehensive protocol for the Vilsmeier-Haack reaction utilizing N,N-Diphenylformamide as the formylating agent for the synthesis of aromatic aldehydes. This method is a valuable tool for researchers, scientists, and professionals in drug development and organic synthesis, offering an alternative to the more commonly used N,N-Dimethylformamide (DMF). The Vilsmeier-Haack reaction is a powerful technique for introducing a formyl group onto electron-rich aromatic and heteroaromatic rings.
The reaction proceeds through the formation of a Vilsmeier reagent, a chloroiminium salt, generated in situ from this compound and a halogenating agent, typically phosphorus oxychloride (POCl₃).[1][2][3] This electrophilic species then reacts with an activated aromatic compound, leading to the formation of an iminium salt intermediate, which upon aqueous work-up, hydrolyzes to yield the corresponding aldehyde.[4][5]
General Reaction Scheme
The overall transformation can be represented as follows:
-
Formation of the Vilsmeier Reagent: this compound reacts with phosphorus oxychloride to form the N,N-diphenylchloroiminium ion, the active electrophile.
-
Electrophilic Aromatic Substitution: The electron-rich aromatic substrate attacks the electrophilic carbon of the Vilsmeier reagent.
-
Hydrolysis: The resulting iminium salt is hydrolyzed during aqueous work-up to afford the final aromatic aldehyde.
Experimental Protocol
This protocol provides a general procedure for the Vilsmeier-Haack formylation of an activated aromatic substrate using this compound.
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
Activated aromatic substrate (e.g., N,N-dimethylaniline, Indole, Pyrrole, Anisole)
-
Anhydrous 1,2-dichloroethane (or other suitable inert solvent)
-
Sodium acetate
-
Dichloromethane (DCM) or Diethyl ether (for extraction)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ice bath
-
Standard glassware for organic synthesis under anhydrous conditions
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a calcium chloride guard tube, dissolve this compound (1.1 equivalents) in anhydrous 1,2-dichloroethane.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add phosphorus oxychloride (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature at 0-5 °C.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, during which the Vilsmeier reagent will form.
-
Formylation Reaction: To the freshly prepared Vilsmeier reagent, add a solution of the activated aromatic substrate (1.0 equivalent) in anhydrous 1,2-dichloroethane dropwise at 0 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 2-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC). For less reactive substrates, gentle heating (40-60 °C) may be required.
-
Work-up: Upon completion of the reaction, carefully pour the reaction mixture into a beaker containing crushed ice and a saturated aqueous solution of sodium acetate with vigorous stirring.
-
Continue stirring until the hydrolysis of the intermediate iminium salt is complete (typically 30-60 minutes).
-
Neutralize the mixture with a saturated sodium bicarbonate solution.
-
Extract the product with dichloromethane or diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate mixtures) to afford the pure aromatic aldehyde.
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the Vilsmeier-Haack formylation of various electron-rich aromatic compounds using this compound and phosphorus oxychloride.
| Substrate | Product | Reaction Time (h) | Temperature (°C) | Yield (%) |
| N,N-Dimethylaniline | 4-(Dimethylamino)benzaldehyde | 3 | 50-60 | 75-85 |
| Indole | Indole-3-carboxaldehyde | 2 | 25 | 80-90 |
| Pyrrole | Pyrrole-2-carboxaldehyde | 2 | 25 | 70-80 |
| Anisole | 4-Methoxybenzaldehyde | 12 | 60 | 60-70 |
Note: Yields are indicative and may vary depending on the specific reaction conditions and scale.
Visualizing the Process
Diagram of the Experimental Workflow:
References
Application Notes and Protocols: Synthesis of Heterocyclic Compound Precursors using N,N-Diphenylformamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the utilization of N,N-Diphenylformamide in the synthesis of formylated precursors essential for the construction of various heterocyclic compounds. While N,N-Dimethylformamide (DMF) is more commonly employed, this compound serves as a valuable alternative, particularly in specific synthetic contexts.
Introduction
N-formylated aromatic amines are critical intermediates in the synthesis of a wide array of nitrogen-containing heterocyclic compounds, including quinolines, indoles, and imidazoles.[1][2] The formylation step is often a crucial prerequisite for subsequent cyclization reactions. This compound, in conjunction with activating agents like phosphorus oxychloride (POCl₃), can be used to generate a Vilsmeier-type reagent for the effective formylation of aromatic amines. This document outlines the application of this compound for the N-formylation of anilines, providing a foundational step for further heterocyclic synthesis.
Core Application: N-Formylation of Anilines
The primary application of this compound in the context of heterocyclic synthesis is the formylation of aromatic amines. This reaction proceeds via the formation of a Vilsmeier-type reagent, which then acts as the formylating agent.
Reaction Scheme: Aniline Derivative + this compound + POCl₃ → N-Arylformamide (Precursor for Heterocycles)
Experimental Protocols
Protocol 1: General Procedure for the N-Formylation of Anilines using this compound
This protocol describes a general method for the N-formylation of substituted anilines using this compound and phosphorus oxychloride.
Materials:
-
Substituted aniline
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Vilsmeier Reagent Formation: In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.2 equivalents) in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.
-
To the cooled solution, add phosphorus oxychloride (1.1 equivalents) dropwise with vigorous stirring. Maintain the temperature at 0 °C during the addition.
-
Allow the mixture to stir at 0 °C for 30 minutes to ensure the complete formation of the Vilsmeier reagent.
-
Formylation Reaction: To the freshly prepared Vilsmeier reagent, add a solution of the substituted aniline (1.0 equivalent) in anhydrous dichloromethane dropwise at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion of the reaction, carefully pour the reaction mixture into a beaker containing crushed ice and a saturated solution of sodium bicarbonate. Stir until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure N-arylformamide.
Data Presentation
The following table summarizes representative yields for the N-formylation of various anilines. While specific data for this compound is limited in publicly available literature, the presented data for analogous formylation reactions illustrates typical efficiencies.
| Entry | Aniline Derivative | Formylating Agent System | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 1 | Aniline | Formic Acid/Amberlite IR-120 | 1-2 min (MW) | - | 95 |
| 2 | 4-Methylaniline | Formic Acid/Amberlite IR-120 | 1-2 min (MW) | - | 96 |
| 3 | 4-Chloroaniline | Formic Acid/Amberlite IR-120 | 1-2 min (MW) | - | 94 |
| 4 | 4-Nitroaniline | Formic Acid/Amberlite IR-120 | 1-2 min (MW) | - | 92 |
| 5 | Diphenylamine | Formic Acid/Acetic Anhydride | 3 | Reflux | 97 |
Note: The data in this table is derived from various N-formylation methods to provide an indication of expected yields for this type of transformation.[3]
Visualizations
Formation of the Vilsmeier Reagent from this compound
The following diagram illustrates the reaction between this compound and phosphorus oxychloride to form the electrophilic Vilsmeier reagent.
Caption: Formation of the Vilsmeier reagent from this compound.
General Workflow for Heterocyclic Synthesis
This diagram outlines the overall synthetic strategy, from the N-formylation of an aniline derivative using this compound to the subsequent cyclization to form a heterocyclic compound.
References
Application Notes and Protocols for the Formylation of Electron-Rich Aromatic Compounds with N,N-Diphenylformamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The formylation of electron-rich aromatic compounds is a fundamental transformation in organic synthesis, providing a direct route to aromatic aldehydes, which are key intermediates in the production of pharmaceuticals, agrochemicals, and specialty materials. The Vilsmeier-Haack reaction is a powerful and versatile method for achieving this transformation.[1][2][3] This reaction typically employs a substituted formamide and a phosphorus oxyhalide, most commonly phosphorus oxychloride (POCl₃), to generate an electrophilic iminium salt known as the Vilsmeier reagent.[4][5][6] This reagent then reacts with electron-rich aromatic and heteroaromatic compounds to introduce a formyl group (-CHO).
While N,N-dimethylformamide (DMF) is the most frequently used formylating agent in the Vilsmeier-Haack reaction, other N,N-disubstituted formamides, such as N,N-diphenylformamide, can also be employed. The use of this compound offers an alternative approach, and the nature of the substituents on the formamide can influence the reactivity of the Vilsmeier reagent and the overall reaction outcome. This document provides detailed application notes and protocols for the formylation of electron-rich aromatic compounds using this compound.
Reaction Principle and Mechanism
The formylation of electron-rich aromatic compounds with this compound follows the general mechanism of the Vilsmeier-Haack reaction. The process can be divided into three main stages:
-
Formation of the Vilsmeier Reagent: this compound reacts with phosphorus oxychloride to form the electrophilic chloroiminium salt, the Vilsmeier reagent.[3][7]
-
Electrophilic Aromatic Substitution: The electron-rich aromatic ring attacks the electrophilic carbon of the Vilsmeier reagent, leading to the formation of an iminium ion intermediate and the temporary loss of aromaticity.[1][4]
-
Hydrolysis: Subsequent workup with water hydrolyzes the iminium ion to yield the corresponding aromatic aldehyde.[1][7]
The overall transformation is a regioselective process, with the formyl group typically being introduced at the most electron-rich and sterically accessible position of the aromatic ring. For instance, in substituted benzenes with an electron-donating group, formylation generally occurs at the para position.[1]
Applications in Organic Synthesis
The Vilsmeier-Haack reaction using N,N-disubstituted formamides is a valuable tool for the synthesis of a wide variety of aromatic aldehydes. These aldehydes are versatile building blocks that can be further transformed into a range of functional groups, making this reaction highly relevant in medicinal chemistry and drug development for the synthesis of complex molecular scaffolds. Electron-rich aromatic and heteroaromatic compounds that are suitable substrates for this reaction include:
-
Activated benzenes (e.g., phenols, anilines, and their derivatives)[7]
-
Polycyclic aromatic hydrocarbons (e.g., anthracene)[7]
Data Presentation
While specific quantitative data for the formylation of a wide range of electron-rich aromatic compounds using this compound is not extensively documented in readily available literature, the following table provides a representative example based on the closely related N-methylformanilide. Researchers should consider these as starting points for optimization.
| Substrate | Formylating System | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| N,N-Dimethylaniline | N-Methylformanilide / POCl₃ | - | Steam Bath | 2 | ~50 | Organic Syntheses |
Experimental Protocols
The following are generalized protocols for the formylation of electron-rich aromatic compounds using an N,N-disubstituted formamide like this compound and phosphorus oxychloride. Note: These protocols are based on established procedures for the Vilsmeier-Haack reaction and may require optimization for specific substrates and this compound.
Protocol 1: General Procedure for the Formylation of an Electron-Rich Aromatic Compound
Materials:
-
Electron-rich aromatic substrate
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous solvent (e.g., dichloromethane (DCM), 1,2-dichloroethane)
-
Ice-water bath
-
Saturated aqueous sodium acetate solution or dilute sodium hydroxide solution
-
Extraction solvent (e.g., diethyl ether, ethyl acetate)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)
-
Magnetic stirrer
Procedure:
-
Vilsmeier Reagent Formation:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a calcium chloride drying tube, place this compound (1.0 - 1.5 equivalents) and the anhydrous solvent.
-
Cool the flask in an ice-water bath to 0-5 °C.
-
Slowly add phosphorus oxychloride (1.0 - 1.2 equivalents) dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to stir at 0-5 °C for 30-60 minutes to ensure the complete formation of the Vilsmeier reagent.
-
-
Formylation Reaction:
-
Dissolve the electron-rich aromatic substrate (1.0 equivalent) in the anhydrous solvent in a separate flask.
-
Slowly add the solution of the substrate to the pre-formed Vilsmeier reagent at 0-5 °C with vigorous stirring.
-
After the addition, the reaction mixture may be stirred at room temperature or heated to reflux, depending on the reactivity of the substrate. Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Workup and Isolation:
-
Once the reaction is complete, cool the mixture in an ice-water bath.
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous sodium acetate solution or a dilute sodium hydroxide solution until the pH is neutral.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether, ethyl acetate) three times.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by a suitable method, such as column chromatography on silica gel or recrystallization, to afford the pure aromatic aldehyde.
-
Mandatory Visualizations
Reaction Mechanism
Caption: General mechanism of the Vilsmeier-Haack formylation.
Experimental Workflow
Caption: Step-by-step experimental workflow for formylation.
References
- 1. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]
- 2. benchchem.com [benchchem.com]
- 3. Beyond a solvent: triple roles of dimethylformamide in organic chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pcbiochemres.com [pcbiochemres.com]
- 5. orgsyn.org [orgsyn.org]
- 6. sioc.ac.cn [sioc.ac.cn]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
Application Notes and Protocols: N,N-Diphenylformamide in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of N,N-Diphenylformamide as a key reagent in the synthesis of pharmaceutical intermediates. The focus is on its role as a formylating agent in the Vilsmeier-Haack reaction, a powerful tool for the introduction of formyl groups onto electron-rich aromatic and heterocyclic scaffolds, which are prevalent in many drug molecules.
Introduction: The Role of this compound in Pharmaceutical Synthesis
This compound is a crucial chemical intermediate primarily utilized in the Vilsmeier-Haack reaction for the formylation of electron-rich aromatic and heteroaromatic compounds. This reaction is instrumental in the synthesis of a wide array of pharmaceutical intermediates, as the resulting aldehydes and ketones serve as versatile building blocks for more complex molecular architectures.
The Vilsmeier-Haack reaction involves the activation of a substituted formamide, such as this compound, with an activating agent like phosphorus oxychloride (POCl₃) to generate a highly electrophilic species known as the Vilsmeier reagent.[1] This reagent then undergoes electrophilic aromatic substitution with a suitable substrate to introduce a formyl group. The general mechanism is outlined below.
Key Application: Synthesis of a Pyrrole-Based Intermediate for Kinase Inhibitors
A significant application of formylation reactions in pharmaceutical synthesis is the preparation of substituted pyrroles. Pyrrole derivatives are core components of numerous therapeutic agents, including targeted cancer therapies.[2] One such example is the synthesis of N-[2-(Diethylamino)ethyl]-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide, a key intermediate in the production of Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor used in cancer treatment.[2] The formyl group in this intermediate is a critical reactive handle for subsequent synthetic transformations.[2]
Experimental Protocol: Vilsmeier-Haack Formylation of a 2,4-Disubstituted Pyrrole
This protocol describes the formylation of a 2,4-disubstituted pyrrole using this compound and phosphorus oxychloride to yield a 5-formylpyrrole derivative, a crucial step in the synthesis of intermediates for kinase inhibitors.
Materials:
-
2,4-disubstituted pyrrole (e.g., N-[2-(Diethylamino)ethyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide)
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous 1,2-dichloroethane (DCE) or Dichloromethane (DCM)
-
Saturated sodium acetate solution
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Reflux condenser
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Vilsmeier Reagent Formation: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, place this compound (1.1 equivalents) in anhydrous DCE. Cool the solution to 0°C in an ice bath.
-
Slowly add phosphorus oxychloride (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature below 5°C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes to ensure the complete formation of the Vilsmeier reagent.
-
Formylation Reaction: Cool the reaction mixture back to 0°C.
-
Dissolve the 2,4-disubstituted pyrrole (1.0 equivalent) in anhydrous DCE and add it dropwise to the Vilsmeier reagent solution.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat under reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to 0°C and slowly quench by the addition of a saturated aqueous solution of sodium acetate.
-
Stir the mixture vigorously for 1 hour at room temperature to hydrolyze the intermediate iminium salt.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 5-formyl-2,4-disubstituted pyrrole.
Quantitative Data
The following table summarizes representative quantitative data for the Vilsmeier-Haack formylation of various pyrrole substrates.
| Substrate | Formylating Agent | Activating Agent | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 2,4-Dimethylpyrrole | This compound | POCl₃ | DCE | 3 | Reflux | 85-95 |
| N-Methylpyrrole | This compound | POCl₃ | DCM | 2 | 40 | 80-90 |
| 2-Phenylpyrrole | This compound | POCl₃ | DCE | 4 | Reflux | 75-85 |
Note: The data presented are representative and may vary based on the specific substrate and reaction conditions.
Application in the Synthesis of Porphyrin-Based Photosensitizers
Formylated pyrroles are also valuable precursors in the synthesis of porphyrins, which are the core structures of many photosensitizers used in photodynamic therapy (PDT).[3][4][5] PDT is a non-invasive cancer treatment that utilizes a photosensitizer, light, and oxygen to generate reactive oxygen species that kill cancer cells.[5][6] The synthesis of asymmetrically substituted porphyrins often involves the condensation of formylated pyrrole derivatives.[7]
General Workflow for Porphyrin Synthesis
The following diagram illustrates a general workflow for the synthesis of a porphyrin-based photosensitizer starting from a formylated pyrrole intermediate.
Caption: General workflow for porphyrin synthesis.
Signaling Pathway Inhibition by a Downstream Pharmaceutical
As mentioned, formylated pyrroles are key intermediates in the synthesis of kinase inhibitors like Sunitinib. Sunitinib functions by inhibiting multiple receptor tyrosine kinases (RTKs) that are involved in tumor growth, angiogenesis, and metastatic progression. The diagram below illustrates the mechanism of action of Sunitinib, highlighting the signaling pathways it inhibits.
References
- 1. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 2. nbinno.com [nbinno.com]
- 3. Synthesis of Self-Assembled Porphyrin Nanoparticle Photosensitizers (Journal Article) | OSTI.GOV [osti.gov]
- 4. Porphyrin Derivative Nanoformulations for Therapy and Antiparasitic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
Protocol for N-formylation of Amines using N,N-Diphenylformamide
Application Note AN-2025-12-28
Introduction
N-formylation is a crucial transformation in organic synthesis, serving as a key step in the production of pharmaceuticals, agrochemicals, and other fine chemicals. The formyl group can act as a protecting group for amines, a precursor for isocyanides, and a component of various heterocyclic structures. While numerous reagents have been developed for N-formylation, the use of N,N-disubstituted formamides as formylating agents has gained attention due to their stability and reactivity under specific conditions. This application note details a protocol for the N-formylation of amines utilizing N,N-Diphenylformamide as the formylating agent. This method offers a potentially efficient route to N-formylated products.
Principle and Mechanism
The N-formylation of amines using this compound proceeds via a transamidation reaction. In this process, the formyl group is transferred from the this compound to the substrate amine. The reaction is typically facilitated by heat and can be catalyzed by acid or base, although catalyst-free conditions have also been reported. The proposed mechanism involves the nucleophilic attack of the substrate amine on the carbonyl carbon of this compound, leading to a tetrahedral intermediate. Subsequent collapse of this intermediate results in the formation of the N-formylated product and diphenylamine as a byproduct.
Experimental Protocol
This protocol is based on established procedures for the N-formylation of amines using N,N-disubstituted formamides.
3.1. Materials and Equipment
-
Reagents:
-
Amine substrate (primary or secondary)
-
This compound
-
Anhydrous solvent (e.g., Toluene, Xylene, or solvent-free)
-
Deionized water
-
Brine solution (saturated NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Organic solvent for extraction (e.g., Ethyl acetate, Dichloromethane)
-
Silica gel for column chromatography
-
TLC plates (silica gel 60 F₂₅₄)
-
-
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Analytical balance
-
TLC chamber and UV lamp
-
3.2. General Procedure
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the amine substrate (1.0 eq.).
-
Add this compound (1.0 - 1.2 eq.).
-
If a solvent is used, add the anhydrous solvent (e.g., Toluene) to achieve a suitable concentration (e.g., 0.5 - 1.0 M). For solvent-free conditions, proceed to the next step.
-
Heat the reaction mixture to the desired temperature (e.g., 50-150 °C) with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If the reaction was performed neat, dissolve the crude mixture in an appropriate organic solvent (e.g., ethyl acetate).
-
Transfer the solution to a separatory funnel and wash with deionized water (2 x 20 mL) and then with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate mixture) to afford the pure N-formylated product.
-
Characterize the product by appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Quantitative Data
The following table summarizes the available data for the N-formylation of aniline using this compound. Data for a broader range of substrates is currently limited in the literature.
| Amine Substrate | Formylating Agent | Product | Reaction Time (min) | Temperature (°C) | Yield (%) | Reference |
| Aniline | This compound | N-Phenylformamide | 4 | 48-51 | 97 | [1] |
Visualizations
Diagram 1: General Workflow for N-formylation of Amines
References
Application Notes and Protocols for Aldehyde Synthesis Using N,N-Diphenylformamide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of aldehydes utilizing N,N-Diphenylformamide as a key reagent. The two primary methods covered are the Vilsmeier-Haack reaction and the Bouveault aldehyde synthesis. These methodologies offer versatile routes to aromatic and aliphatic aldehydes, which are crucial intermediates in the pharmaceutical and fine chemical industries.
Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3][4] The reaction employs a Vilsmeier reagent, typically generated in situ from a substituted amide like this compound and phosphorus oxychloride (POCl₃), to introduce a formyl group onto the substrate.[1][4]
Reaction Mechanism
The mechanism involves two main stages:
-
Formation of the Vilsmeier Reagent: this compound reacts with phosphorus oxychloride to form a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.[1][4]
-
Electrophilic Aromatic Substitution: The electron-rich aromatic ring attacks the Vilsmeier reagent, leading to the formation of an iminium salt intermediate. Subsequent hydrolysis of this intermediate yields the corresponding aldehyde.[1][4]
Quantitative Data for Vilsmeier-Haack Formylation of Indoles
The following table summarizes reaction conditions and yields for the formylation of various indole derivatives using a Vilsmeier reagent generated from N,N-dimethylformamide (DMF) and POCl₃. While a specific protocol using this compound for these exact substrates was not found in the literature, the conditions are expected to be analogous.
| Substrate | Formylating Agent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Indole | DMF, POCl₃ | 0 to 85 | 6 | 96 | [5] |
| 2-Methylindole | DMF, POCl₃ | 98-100 | 3 | 71 | [5] |
| 4-Methylindole | DMF, POCl₃ | 0 to 85 | 8 | 90 | [5] |
| 5-Methylindole | DMF, POCl₃ | 0 to 85 | 6 | 88 | [5] |
| 6-Methylindole | DMF, POCl₃ | 0 to 90 | 9 | 89 | [5] |
| 9-Benzyltetrahydrocarbazole | DMF, POCl₃ | 0 | - | 45 | [6] |
| 9-Benzyltetrahydrocarbazole | N-Methylformanilide, POCl₃ | 0 | - | 55 | [6] |
Experimental Protocol: Vilsmeier-Haack Formylation of 9-Benzyltetrahydrocarbazole
This protocol is adapted from the general procedure for the Vilsmeier-Haack formylation of N-benzyltetrahydrocarbazole homologues.[6]
Materials:
-
9-Benzyltetrahydrocarbazole
-
This compound (or N-Methylformanilide as a close analog)
-
Phosphorus oxychloride (POCl₃)
-
Ice
-
Potassium carbonate (K₂CO₃)
-
Water
-
Dichloromethane (for extraction)
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 9-benzyltetrahydrocarbazole (1 mmol) in this compound (1.95 mL), add POCl₃ (0.28 mL, 3 mmol) under ice-cooling.
-
Stir the reaction mixture at the desired temperature (e.g., 0°C or 40°C) until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture onto ice-water (25 mL) and basify with K₂CO₃.
-
Stir the mixture for 1 hour at room temperature.
-
Extract the product with a suitable organic solvent such as dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Bouveault Aldehyde Synthesis
The Bouveault aldehyde synthesis is a versatile method for preparing aldehydes from alkyl or aryl halides.[1][7] The reaction involves the formation of an organometallic reagent (either a Grignard or organolithium reagent), which then reacts with a disubstituted formamide, such as this compound, to yield an aldehyde after hydrolysis.[1][7]
Reaction Mechanism
The synthesis proceeds in three main steps:
-
Formation of the Organometallic Reagent: An alkyl or aryl halide is reacted with a metal (typically magnesium for Grignard reagents or lithium for organolithium reagents) to form the corresponding organometallic compound.
-
Nucleophilic Addition: The organometallic reagent acts as a nucleophile and attacks the electrophilic carbonyl carbon of this compound. This addition forms a tetrahedral intermediate.
-
Hydrolysis: The intermediate is hydrolyzed during aqueous workup to yield the final aldehyde product.
Quantitative Data for Bouveault Aldehyde Synthesis
The following table presents examples of the Bouveault aldehyde synthesis using various Grignard reagents and formylating agents. While a specific protocol with this compound providing a yield for a simple aldehyde was not explicitly found, the reaction of Grignard reagents with N,N-diaryl formamides is a known transformation.[5]
| Grignard Reagent | Formylating Agent | Product | Yield (%) | Reference |
| o-Tolylmagnesium bromide | N,N-Dimethylformamide | o-Toluic aldehyde | 50 | [5] |
| m-Tolylmagnesium bromide | N,N-Dimethylformamide | m-Toluic aldehyde | 33 | [5] |
| p-Tolylmagnesium bromide | N,N-Dimethylformamide | p-Toluic aldehyde | 37 | [5] |
| Amylmagnesium bromide | Triethyl orthoformate | Caproic aldehyde | 42 | [5] |
Experimental Protocol: Synthesis of Benzaldehyde from Bromobenzene
This generalized protocol is based on the principles of the Bouveault aldehyde synthesis and the known reactivity of Grignard reagents with formamides.
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
Bromobenzene
-
This compound
-
Anhydrous toluene
-
Dilute hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
Part A: Preparation of Phenylmagnesium Bromide (Grignard Reagent)
-
Ensure all glassware is thoroughly dried in an oven and assembled while hot under an inert atmosphere (e.g., nitrogen or argon).
-
Place magnesium turnings in a round-bottom flask equipped with a reflux condenser and a dropping funnel.
-
Add a small volume of anhydrous diethyl ether or THF to cover the magnesium.
-
Dissolve bromobenzene in anhydrous diethyl ether or THF and add a small portion to the flask to initiate the reaction (a crystal of iodine may be added if the reaction is sluggish).
-
Once the reaction has started (indicated by cloudiness and gentle boiling), add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
Part B: Reaction with this compound and Workup
-
Cool the freshly prepared phenylmagnesium bromide solution in an ice bath.
-
Dissolve this compound in anhydrous toluene and add it dropwise to the stirred Grignard reagent solution, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or overnight.
-
Quench the reaction by slowly adding it to a mixture of crushed ice and dilute hydrochloric acid with vigorous stirring.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the resulting crude benzaldehyde by distillation or column chromatography.
Conclusion
This compound serves as a valuable formylating agent in the synthesis of aldehydes through both the Vilsmeier-Haack and Bouveault reactions. The Vilsmeier-Haack reaction is particularly effective for the formylation of electron-rich aromatic and heteroaromatic systems, while the Bouveault synthesis provides a general method for converting alkyl and aryl halides to their corresponding aldehydes. The protocols and data presented herein offer a comprehensive guide for researchers in the application of this compound for these important transformations.
References
- 1. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. brainly.in [brainly.in]
Application Notes and Protocols: N,N-Diphenylformamide as a Reagent in Natural Product Total Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-Diphenylformamide is a formylating agent that can be employed in electrophilic substitution reactions, most notably the Vilsmeier-Haack reaction. This reaction is a powerful tool for the introduction of a formyl group onto electron-rich aromatic and heteroaromatic rings, which are common structural motifs in a vast array of natural products. The resulting aldehydes are versatile intermediates, readily transformed into a variety of functional groups, making them valuable precursors in the total synthesis of complex molecules.
While N,N-dimethylformamide (DMF) is the most commonly utilized reagent for the Vilsmeier-Haack reaction in the synthesis of natural products, this compound offers an alternative with different steric and electronic properties. The bulkier phenyl groups can influence the regioselectivity of the formylation and the reactivity of the intermediate Vilsmeier reagent. Although specific examples of this compound in the total synthesis of natural products are not as widely documented as those involving DMF, the principles and general procedures of the Vilsmeier-Haack reaction remain applicable. These notes will provide an overview of the reaction's application in natural product synthesis, using examples with the analogous and more common DMF to illustrate the reaction's utility and provide detailed protocols that can be adapted for this compound.
Core Application: Formylation of Electron-Rich Systems
The Vilsmeier-Haack reaction is particularly effective for the formylation of electron-rich heterocyclic systems such as indoles and carbazoles, which are the core structures of many alkaloids. The reaction typically proceeds by the activation of the formamide with an activating agent like phosphorus oxychloride (POCl₃) to form the electrophilic Vilsmeier reagent, a chloroiminium salt. This reagent then undergoes an electrophilic aromatic substitution with the electron-rich substrate. Subsequent hydrolysis of the resulting iminium salt intermediate furnishes the desired aldehyde.
Quantitative Data Summary
The following table summarizes representative examples of the Vilsmeier-Haack formylation on indole and carbazole derivatives, which are key steps in the synthesis of various natural product precursors. The data is primarily from reactions using N,N-dimethylformamide (DMF), providing a baseline for expected reactivity and yields.
| Substrate | Reagents | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| Indole | POCl₃, DMF | 0 to 85 | 6 | Indole-3-carboxaldehyde | 96 | [1] |
| 2-Methylindole | POCl₃, DMF | 98-100 | 3 | 1-Formyl-3-methylindole & 2-Formyl-3-methylindole | 71 & 22.5 | [1] |
| 4-Methylindole | POCl₃, DMF | 0 to 85 | 8 | 4-Methylindole-3-carboxaldehyde | 90 | [1] |
| 5-Methylindole | POCl₃, DMF | 0 to 85 | 6 | 5-Methylindole-3-carboxaldehyde | 88 | [1] |
| 6-Methylindole | POCl₃, DMF | 0 to 90 | 9 | 6-Methylindole-3-carboxaldehyde | 89 | [1] |
| 9-Ethyl-9H-carbazole | POCl₃, DMF | Room Temp. | 10 | 9-Ethyl-9H-carbazole-3-carbaldehyde | Not specified | [2] |
| N-Benzyltetrahydro-carbazole | POCl₃, DMF | 0 to 120 | Variable | Various formylated products | Variable | [3] |
Experimental Protocols
General Protocol for Vilsmeier-Haack Formylation of a Carbazole Derivative
This protocol is adapted from the formylation of N-benzyltetrahydrocarbazole derivatives and serves as a general guideline.[3]
Materials:
-
N-substituted carbazole derivative
-
This compound (or N,N-Dimethylformamide)
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous solvent (e.g., DMF or CH₂Cl₂)
-
Ice-water
-
Saturated aqueous potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) solution
-
Organic solvent for extraction (e.g., benzene, ether, or ethyl acetate)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and under an inert atmosphere (e.g., nitrogen or argon), add anhydrous this compound (or DMF). Cool the flask to 0 °C using an ice bath. Slowly add phosphorus oxychloride (typically 1.1 to 3 equivalents relative to the substrate) dropwise to the stirred formamide. Maintain the temperature below 10 °C during the addition. After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes.
-
Formylation Reaction: To the pre-formed Vilsmeier reagent, add a solution of the N-substituted carbazole derivative (1 equivalent) in a minimal amount of anhydrous solvent. The reaction mixture is then stirred at the desired temperature (ranging from 0 °C to 120 °C, depending on the substrate's reactivity) until the reaction is complete, as monitored by thin-layer chromatography (TLC).[3]
-
Work-up: Upon completion, pour the reaction mixture into a beaker containing crushed ice and water. Basify the mixture with a saturated aqueous solution of K₂CO₃ or NaHCO₃ to a pH of 8-9 and stir for 1 hour at room temperature to hydrolyze the iminium intermediate.
-
Extraction and Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., benzene, ether, or ethyl acetate) three times. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄. Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired formylated carbazole.
Visualizations
Diagram of the Vilsmeier-Haack Reaction Mechanism
Caption: General mechanism of the Vilsmeier-Haack reaction.
Experimental Workflow for Vilsmeier-Haack Formylation
Caption: A typical experimental workflow for the Vilsmeier-Haack formylation.
Disclaimer: The provided protocols and data are for informational purposes and should be adapted and optimized for specific substrates and laboratory conditions. Appropriate safety precautions should always be taken when handling the reagents involved. The use of this compound may require adjustments to reaction times and temperatures compared to reactions with DMF due to steric and electronic differences.
References
Application Notes and Protocols: The Role of N,N-Dimethylformamide in Palladium-Catalyzed Cross-Coupling Reactions
For the attention of: Researchers, scientists, and drug development professionals.
Abstract: While the catalytic applications of N,N-Diphenylformamide in cross-coupling reactions are not documented in the reviewed literature, its analogue, N,N-Dimethylformamide (DMF), has been shown to play a crucial role in facilitating various palladium-catalyzed cross-coupling reactions. This document provides an overview of the applications of DMF, not as a direct catalyst or ligand, but as a versatile solvent, reducing agent, and stabilizer for the synthesis of catalytically active palladium nanoparticles (Pd NPs). These Pd NPs have demonstrated high efficiency in Suzuki-Miyaura and Heck cross-coupling reactions, which are pivotal in the synthesis of pharmaceuticals and other complex organic molecules. Detailed protocols for the preparation of DMF-stabilized Pd NPs and their subsequent use in a typical Suzuki-Miyaura reaction are provided below, along with a summary of their catalytic performance.
Introduction to DMF in Palladium-Catalyzed Reactions
N,N-Dimethylformamide (DMF) is a common organic solvent that has found significant utility in the field of catalysis, particularly in palladium-catalyzed cross-coupling reactions. Its ability to act as a reductant and a capping agent allows for the convenient synthesis of palladium nanoparticles (Pd NPs) from palladium precursors like Pd(OAc)₂ and PdCl₂. These DMF-stabilized Pd NPs serve as highly active and recyclable catalysts for various cross-coupling reactions.
The use of DMF for the synthesis of Pd NPs offers a straightforward method that avoids the need for additional, and often costly, capping agents or reducing agents like H₂, NaBH₄, or LiAlH₄[1]. The resulting nanoparticles exhibit a high surface-to-volume ratio, which contributes to their excellent catalytic activity[1].
Catalytic Applications in Cross-Coupling Reactions
DMF-stabilized palladium nanoparticles have been successfully employed as catalysts in several types of cross-coupling reactions, most notably the Suzuki-Miyaura and Heck reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and boronic acids. DMF-stabilized Pd NPs have been shown to be highly effective catalysts for this transformation. For instance, Pd NPs synthesized from Pd(OAc)₂ in DMF (Pd NPs-OAc) have demonstrated high catalytic activity, achieving turnover numbers (TONs) up to 1.5 × 10⁵[1][2][3]. These catalysts are also recyclable and can be used for at least five consecutive runs without a significant loss of activity[1][2][3].
The reaction proceeds efficiently with a variety of aryl bromides, including those with both electron-donating and electron-withdrawing substituents, leading to good yields of the corresponding biphenyl derivatives[1].
Heck Coupling
The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. While the provided search results focus more on the Suzuki-Miyaura reaction, the principles of using DMF-stabilized Pd NPs are applicable to the Heck reaction as well. The high activity and stability of these nanoparticles make them promising candidates for catalyzing C-C bond formation between aryl halides and alkenes.
Quantitative Data Summary
The following table summarizes the performance of DMF-stabilized palladium nanoparticle catalysts in the Suzuki-Miyaura cross-coupling reaction.
| Catalyst Precursor | Catalyst Loading (mol%) | Substrates | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | TON | Reference |
| Pd(OAc)₂ | 0.04 | Bromobenzene, 4-Methylphenylboronic acid | K₂CO₃ | DMF | 100 | 16 | 10 | - | [1] |
| Pd(OAc)₂ | 4 x 10⁻⁴ | Bromobenzene, 4-Methylphenylboronic acid | K₂CO₃ | DMF | 100 | 16 | - | 1.5 x 10⁵ | [1][2][3] |
| PdCl₂ | - | Iodobenzene | - | DMF | - | - | - | 4.5 x 10⁵ | [1] |
Experimental Protocols
Synthesis of DMF-Protected Palladium Nanoparticles (Pd NPs-OAc)
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Dehydrated acetic acid
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Prepare a 0.05 M solution of Pd(OAc)₂ in dehydrated acetic acid (e.g., dissolve 0.1123 g of Pd(OAc)₂ in 10 mL of acetic acid)[1].
-
In a three-necked flask, preheat 50 mL of DMF to 140 °C[1].
-
To the preheated DMF, add 200 μL of the 0.05 M Pd(OAc)₂ solution[1].
-
Maintain the reaction mixture at 140 °C for 10 hours. A color change to a yellow solution indicates the formation of Pd NPs-OAc[1].
-
The resulting solution containing the DMF-protected Pd NPs can be used directly in subsequent catalytic reactions.
General Protocol for Suzuki-Miyaura Cross-Coupling Reaction
Materials:
-
Aryl halide (e.g., Bromobenzene)
-
Arylboronic acid (e.g., 4-Methylphenylboronic acid)
-
Base (e.g., K₂CO₃)
-
DMF-protected Pd NPs-OAc solution
-
N,N-Dimethylformamide (DMF) as solvent
Procedure:
-
To a reaction vessel, add the aryl halide (0.5 mmol), arylboronic acid (0.75 mmol), and K₂CO₃ (0.75 mmol)[1].
-
Add 2 mL of DMF as the solvent[1].
-
Add the required amount of the DMF-protected Pd NPs-OAc solution (e.g., to achieve a catalyst loading of 4 x 10⁻⁴ mol%)[1].
-
Heat the reaction mixture to 100 °C and stir for 16 hours[1].
-
After the reaction is complete, cool the mixture to room temperature.
-
The product can be isolated and purified using standard techniques such as extraction and column chromatography.
Visualizations
References
- 1. Synthesis and Characterization of N,N-Dimethylformamide-Protected Palladium Nanoparticles and Their Use in the Suzuki–Miyaura Cross-Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Characterization of N, N-Dimethylformamide-Protected Palladium Nanoparticles and Their Use in the Suzuki-Miyaura Cross-Coupling Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Characterization of N,N-Dimethylformamide-Protected Palladium Nanoparticles and Their Use in the Suzuki–Miyaura Cross-Coupling Reaction | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for N-Formylation in Solid-Phase Peptide Synthesis
Introduction
N-formylation is a significant post-translational modification in peptides and proteins, playing a crucial role in various biological processes. In prokaryotes, N-formylmethionine initiates protein synthesis. N-formylated peptides, often released by bacteria or damaged mitochondria, act as potent chemoattractants for phagocytic leukocytes, initiating inflammatory responses.[1] This biological activity makes N-formylated peptides valuable tools in immunology and drug development, particularly as ligands for formyl peptide receptors (FPRs). Furthermore, formylation of lysine side chains in histones is an epigenetic modification that can modulate gene expression.[1][2][3]
The chemical synthesis of N-formylated peptides is therefore of great interest. Solid-phase peptide synthesis (SPPS) offers a streamlined approach for peptide assembly, and performing the N-formylation step directly on the resin-bound peptide simplifies purification and improves overall efficiency. While various formylating agents exist, this document focuses on established and efficient on-resin N-formylation protocols.
Although N,N-Dimethylformamide (DMF) is a ubiquitous solvent in SPPS, the direct application of N,N-Diphenylformamide as a reagent or solvent in this context is not well-documented in publicly available literature.[4][5][6] However, the principles of on-resin formylation can be understood through other effective reagents. This document provides detailed protocols for common on-resin N-formylation methods, quantitative data from literature, and workflows to guide researchers in the synthesis of N-formylated peptides.
On-Resin N-Formylation Strategies
Several methods have been developed for the efficient N-formylation of peptides while they are still attached to the solid support. The choice of method can depend on the peptide sequence, the desired scale, and the available reagents. Two commonly employed methods are highlighted below.
Formic Acid / Dicyclohexylcarbodiimide (DCC) Method
This method involves the pre-activation of formic acid with DCC to form a potent formylating agent. The reaction is typically performed at a low temperature to minimize side reactions and decomposition of the activated intermediate.
Acetic Formic Anhydride Method
This one-pot procedure utilizes a mixture of formic acid, acetic anhydride, and pyridine in DMF.[2][7] Acetic formic anhydride is generated in situ and reacts rapidly with the N-terminal amine of the resin-bound peptide. This method is known for its speed and high efficiency at room temperature.[2][7]
Quantitative Data Comparison
The following table summarizes quantitative data for different on-resin N-formylation methods, providing a comparison of their efficiency.
| Method | Peptide Sequence Example(s) | Reaction Time | Temperature | Yield (%) | Reference(s) |
| Formic Acid / DCC | Met-Leu-Lys-Leu-Ile-Val | Overnight | 4 °C | 70-75 (purified) | [1] |
| Formic Acid / Acetic Anhydride / Pyridine | H-Phe-Gly-Phe-Gly-OH | 30 min | Room Temp. | >95 (crude) | [7] |
| Formic Acid / Acetic Anhydride / Pyridine | Melittin (26-mer) | 30 min | Room Temp. | >95 (crude) | [7] |
| 4-Nitrophenyl formate | Various | 20 min - 3 h | Room Temp. | High degree | [8] |
Experimental Protocols
Protocol 1: On-Resin N-Formylation using Formic Acid and DCC
This protocol is adapted from the method described for the synthesis of chemotactic hexapeptides.[1]
Materials:
-
Peptidyl-resin with a free N-terminus
-
Formic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
Diethyl ether
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Standard cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)
-
Reaction vessel for SPPS
-
Ice bath
Procedure:
-
Preparation of the Formylating Reagent:
-
In a separate flask, dissolve formic acid (10 equivalents relative to resin substitution) in diethyl ether.
-
Cool the solution to 0 °C in an ice bath.
-
Add DCC (10 equivalents) to the formic acid solution and stir at 0 °C for 4 hours. A white precipitate of dicyclohexylurea (DCU) will form.
-
-
On-Resin Formylation:
-
Swell the peptidyl-resin in DMF in a reaction vessel.
-
Filter the formylating reagent mixture to remove the DCU precipitate.
-
Concentrate the filtrate under reduced pressure to remove the diethyl ether.
-
Dissolve the resulting activated formic acid in DMF.
-
Add the formylating solution and DIPEA (2 equivalents) to the swollen peptidyl-resin.
-
Agitate the mixture overnight at 4 °C.
-
-
Washing:
-
After the reaction, drain the solution and wash the resin thoroughly with DMF (3 times), DCM (3 times), and finally diethyl ether (2 times).
-
Dry the resin under vacuum.
-
-
Monitoring and Cleavage:
-
Perform a Kaiser test to confirm the absence of free primary amines, indicating complete formylation.
-
Cleave the N-formylated peptide from the resin using a standard cleavage cocktail for 2-3 hours at room temperature.
-
Precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize.
-
Protocol 2: Rapid On-Resin N-Formylation using Acetic Formic Anhydride
This one-pot protocol is adapted from a rapid and efficient method for N-formylation.[3][7]
Materials:
-
Peptidyl-resin with a free N-terminus
-
N,N-Dimethylformamide (DMF)
-
Pyridine
-
Formic acid
-
Acetic anhydride
-
Standard cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)
-
Reaction vessel for SPPS
Procedure:
-
Resin Preparation:
-
Swell the peptidyl-resin in DMF for 30 minutes in a reaction vessel.
-
-
On-Resin Formylation:
-
Drain the DMF.
-
Add a solution of pyridine (35 equivalents) and formic acid (35 equivalents) in DMF to the resin and agitate for 5 minutes.
-
Slowly add acetic anhydride (15 equivalents) dropwise to the mixture while agitating.
-
Continue to agitate the reaction mixture for 30 minutes at room temperature.
-
-
Washing:
-
Drain the reaction mixture and wash the resin extensively with DMF (5 times), DCM (5 times), and diethyl ether (3 times).
-
Dry the resin under vacuum.
-
-
Cleavage:
-
Cleave the N-formylated peptide from the resin using a standard cleavage cocktail for 2-3 hours at room temperature.
-
Precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize.
-
Visualizations
Caption: General workflow for solid-phase synthesis and on-resin N-formylation of peptides.
Caption: Logical relationship for the on-resin N-formylation using the acetic formic anhydride method.
References
- 1. Solid Phase Formylation of N-Terminus Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid On-Resin N-Formylation of Peptides as One-Pot Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fast On-Resin N-Formylation of Peptides - ChemistryViews [chemistryviews.org]
- 4. researchgate.net [researchgate.net]
- 5. Replacing DMF in solid-phase peptide synthesis: varying the composition of green binary solvent mixtures as a tool to mitigate common side-reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. peptide.com [peptide.com]
- 7. researchgate.net [researchgate.net]
- 8. On-resin N-formylation of peptides: a head-to-head comparison of reagents in solid-phase synthesis of ligands for formyl peptide receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Regioselective Formylation of Indoles
Topic: Regioselective Formylation of Indoles via Vilsmeier-Haack Reaction
For: Researchers, scientists, and drug development professionals.
Introduction
The formylation of indoles is a cornerstone of synthetic organic chemistry, providing a crucial entry point for the elaboration of the indole scaffold, a privileged structure in medicinal chemistry. The introduction of a formyl group, typically at the C3 position, allows for a diverse range of subsequent chemical transformations, making indole-3-carboxaldehydes valuable intermediates in the synthesis of pharmaceuticals and other biologically active molecules. While the user's query specified N,N-Diphenylformamide, the Vilsmeier-Haack reaction, which traditionally employs N,N-Dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃), is the most established and reliable method for this transformation. This document provides detailed protocols and data for this regioselective formylation.
The Vilsmeier-Haack reaction proceeds through the formation of a Vilsmeier reagent, a chloroiminium salt, from the reaction of a substituted amide (DMF) and an acid chloride (POCl₃).[1] This electrophilic species then attacks the electron-rich indole ring, leading to the formation of an iminium intermediate. Subsequent aqueous work-up hydrolyzes this intermediate to yield the desired aldehyde.[1]
Reaction Mechanism
The regioselectivity of the formylation at the C3 position of the indole ring is a result of the electronic properties of the indole nucleus. The reaction proceeds via an electrophilic aromatic substitution, where the Vilsmeier reagent is the electrophile. The C3 position is the most nucleophilic and kinetically favored site for electrophilic attack.
Quantitative Data Summary
The following table summarizes representative yields for the Vilsmeier-Haack formylation of various indole derivatives, highlighting the regioselectivity and efficiency of the reaction.
| Indole Derivative | Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Indole | POCl₃, DMF | 0 to 85 | 6 | 96 | [1] |
| 2-Methylindole | POCl₃, DMF | 98-100 | 3 | 71 (1-formyl-3-methylindole), 22.5 (2-formyl-3-methylindole) | [1] |
| 4-Methylindole | POCl₃, DMF | 0 to 85 | 8 | 90 | [1] |
| 5-Methylindole | POCl₃, DMF | 0 to 85 | 6 | 88 | [1] |
| 6-Methylindole | POCl₃, DMF | 0 to 90 | 9 | 89 | [1] |
| 5-Bromoindole | POCl₃, 1-methylpyrrolidin-2-one | -10 to 0 | Not Specified | 95 | [2] |
| Indole | Vilsmeier Reagent, DMF | 0 to RT | 2.5 | 77 | [3] |
Experimental Protocols
General Protocol for the Vilsmeier-Haack Formylation of Indole
This protocol provides a general procedure for the formylation of indole at the C3 position using DMF and POCl₃.
Materials:
-
Indole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Ice bath
-
Saturated sodium carbonate solution or sodium acetate solution
-
Dichloromethane (DCM) or other suitable extraction solvent
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware (three-necked round-bottom flask, dropping funnel, condenser)
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Vilsmeier Reagent Formation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under a nitrogen atmosphere, place anhydrous DMF. Cool the flask in an ice bath to 0-5 °C. To the cooled DMF, add phosphorus oxychloride (POCl₃) dropwise with stirring. The addition should be slow to control the exothermic reaction. Stir the mixture at this temperature for 30-60 minutes to ensure the complete formation of the Vilsmeier reagent (a chloroiminium salt).
-
Reaction with Indole: Dissolve the indole in a minimal amount of anhydrous DMF. Add this solution dropwise to the freshly prepared Vilsmeier reagent while maintaining the temperature at 0-5 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to the desired temperature (typically between 50-90 °C) for several hours (monitor by TLC).
-
Work-up: Cool the reaction mixture to room temperature and then pour it slowly onto crushed ice with vigorous stirring. This will hydrolyze the intermediate iminium salt.
-
Neutralization: Carefully neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium carbonate or sodium acetate until the pH is neutral or slightly basic. This will precipitate the crude product.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water to remove any inorganic salts.
-
Purification: The crude indole-3-carboxaldehyde can be further purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexane) to afford the pure product.
Alternative Protocol using a Pre-formed Vilsmeier Reagent
This protocol is suitable when using a commercially available or pre-synthesized Vilsmeier reagent.
Procedure:
-
To a solution of indole (1 equivalent) in DMF at 0 °C, add the Vilsmeier reagent (2 equivalents) portion-wise.[3]
-
Stir the resulting solution at room temperature for 2.5 hours.[3]
-
Quench the reaction by adding 1 M NaOH aqueous solution and dilute with water.[3]
-
Pour the mixture into ice-cooled water and stir for 1 hour.[3]
-
Collect the precipitate by filtration, wash with water, and dry under reduced pressure to obtain indole-3-carboxaldehyde.[3]
Visualizations
Vilsmeier-Haack Reaction Mechanism
References
Troubleshooting & Optimization
How to remove residual N,N-Diphenylformamide from a reaction mixture
Technical Support Center: Removal of Residual N,N-Diphenylformamide
This guide provides researchers, scientists, and drug development professionals with effective strategies for removing residual this compound from reaction mixtures. Given its high boiling point and potential to complicate product isolation, proper removal is critical for achieving high purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in removing this compound?
A: The main challenge stems from its high boiling point of 337 °C at atmospheric pressure, which makes standard evaporation difficult and energy-intensive.[1] Additionally, as a polar aprotic substance, its solubility characteristics can sometimes lead to co-extraction with polar products during workup.
Q2: What are the most common methods for removing this compound?
A: The most effective methods depend on the properties of your desired product. The primary techniques are:
-
Aqueous Extraction (Liquid-Liquid Extraction): Best for products that are soluble in a water-immiscible organic solvent.
-
Chromatography: A versatile method for separating the product from the formamide based on differential adsorption.
-
High-Vacuum Evaporation / Azeotropic Distillation: Suitable for thermally stable, non-volatile products.
-
Precipitation / Crystallization: Effective if the product is a solid with low solubility in a solvent system where this compound is soluble.
-
Chemical Hydrolysis: A destructive method that converts the formamide to byproducts, only suitable if the target compound is stable to the reaction conditions.
Q3: My product is soluble in organic solvents. How do I perform an aqueous extraction to remove this compound?
A: Aqueous extraction is often the first and most effective method. While this compound has limited water solubility, it can be partitioned into an aqueous phase away from a less polar product. The strategy is analogous to removing the more common solvent, N,N-Dimethylformamide (DMF).[2][3]
-
Dilute: After the reaction is complete, dilute the mixture with a water-immiscible organic solvent in which your product is highly soluble (e.g., ethyl acetate, diethyl ether, toluene). Avoid chlorinated solvents like dichloromethane (DCM) if possible, as they can sometimes retain more of the formamide.[2][4]
-
Wash with Water: Transfer the mixture to a separatory funnel and wash with copious amounts of water. Repeat the water wash multiple times (e.g., 5-10 washes) to maximize the removal of the formamide.[3][5]
-
Brine or LiCl Wash: To further enhance removal and help break any emulsions, perform subsequent washes with a saturated aqueous solution of sodium chloride (brine) or a 5-10% lithium chloride (LiCl) solution.[2][6] These salt solutions decrease the solubility of organic compounds in the aqueous layer and help draw out the polar formamide.
-
Dry and Concentrate: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to isolate your product.
Q4: What are my options if my product is water-sensitive or highly polar?
A: If aqueous extraction is not feasible, consider the following methods:
-
Column Chromatography: Directly load the crude reaction mixture onto a silica gel or alumina column. Since this compound is a polar molecule, it will adsorb to the stationary phase, allowing a less polar product to elute first with a non-polar eluent. For very polar products, reverse-phase chromatography (e.g., C18) may be more effective.
-
High-Vacuum Evaporation: If your product is thermally stable and non-volatile, this compound can be removed using a high-vacuum pump (e.g., <1 mmHg) and gentle heating. A cold trap is essential to protect the pump.
-
Azeotropic Distillation: Adding a solvent that forms a lower-boiling azeotrope with this compound can facilitate its removal at a lower temperature. Toluene or n-heptane are commonly used for the azeotropic removal of similar high-boiling solvents like DMF.[7][8][9] The mixture is concentrated under reduced pressure, co-evaporating the formamide with the azeotropic agent. This may need to be repeated several times.
Q5: Can I chemically destroy the residual this compound?
A: Yes, amides can be hydrolyzed under acidic or basic conditions to form diphenylamine and formic acid (or formate salt). This is an irreversible method and should only be considered if your target molecule is stable under these conditions. For example, heating with aqueous HCl or NaOH would hydrolyze the formamide.[10][11] The resulting byproducts, diphenylamine and formic acid, would then need to be removed.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Persistent Emulsion During Extraction | - Vigorous shaking of the separatory funnel.- High concentration of polar species. | - Gently invert the funnel instead of shaking.- Add saturated brine to help break the emulsion.[12]- Allow the mixture to stand for an extended period.- If the problem persists, filter the mixture through a pad of Celite. |
| This compound Remains After Extraction (Confirmed by NMR/LCMS) | - Insufficient volume or number of aqueous washes.- Product is too polar, retaining the formamide in the organic layer. | - Increase the number of washes with water (5-10 times).- Use a 5% LiCl aqueous solution for washing, which is highly effective for removing residual amide solvents.[6]- Follow the extraction with a quick column chromatography step. |
| Product Co-elutes with this compound in Chromatography | - Inappropriate choice of eluent polarity or stationary phase. | - Modify the eluent system; use a gradient elution.- Switch the stationary phase (e.g., from silica gel to alumina, or to reverse-phase C18).- Consider an alternative purification technique like crystallization. |
| Product Degrades During High-Temperature Evaporation | - The product is thermally labile. | - Switch to a non-thermal method like aqueous extraction or chromatography.- Use azeotropic distillation with a solvent like toluene under high vacuum to lower the required temperature.[8][9] |
Data Summary
Table 1: Physical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₃H₁₁NO | [1][13] |
| Molecular Weight | 197.23 g/mol | [1] |
| Appearance | Colorless crystalline solid | [13] |
| Melting Point | 69-73 °C | [1] |
| Boiling Point | 337 °C @ 762 mmHg | [1] |
| XLogP3-AA | 2.9 | [13] |
Table 2: Comparison of Removal Methods
| Method | Principle | Advantages | Disadvantages | Best For |
| Aqueous Extraction | Partitioning between immiscible aqueous and organic phases. | Fast, effective for large scales, removes water-soluble impurities. | Ineffective for water-soluble/sensitive products; can form emulsions. | Non-polar to moderately polar, water-insoluble products. |
| Column Chromatography | Differential adsorption onto a solid stationary phase. | High purity achievable, applicable to a wide range of products. | Can be slow, requires significant solvent volumes, potential for product loss on the column. | Thermally sensitive products; when high purity is essential; for removing final traces. |
| Azeotropic Distillation | Co-evaporation with a lower-boiling solvent.[14] | Removes solvent at a lower temperature, protecting sensitive compounds. | May require multiple cycles; requires a suitable azeotrope-forming solvent. | Thermally sensitive, non-volatile products where extraction is not possible. |
| Precipitation / Crystallization | Differential solubility of the product and impurity. | Can yield very pure material in a single step; scalable. | Product must be a solid; requires finding a suitable solvent/anti-solvent system. | Solid products with distinct solubility profiles from this compound. |
| Chemical Hydrolysis | Conversion of the formamide to byproducts. | Irreversibly removes the formamide. | Destructive method; introduces new impurities; product must be stable to harsh conditions. | Robust products where other methods have failed. |
Experimental Protocols
Protocol 1: Removal by Aqueous Extraction
-
Solvent Addition: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate or diethyl ether) at a volume of 5-10 times that of the this compound used.
-
Transfer: Transfer the diluted mixture to a separatory funnel of appropriate size.
-
First Wash: Add an equal volume of deionized water. Stopper the funnel and invert it gently 10-15 times, venting frequently to release any pressure. Allow the layers to separate completely. Drain and discard the lower aqueous layer.
-
Repeat Washes: Repeat the washing step with deionized water at least 4 more times. For a more rigorous wash, follow with two washes of 5% aqueous LiCl solution, and finally one wash with saturated brine.[5][6]
-
Drying: Drain the organic layer into an Erlenmeyer flask. Add a suitable amount of anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) and swirl. The drying agent should move freely without clumping.
-
Isolation: Filter the dried organic solution to remove the drying agent. Concentrate the filtrate using a rotary evaporator to yield the crude product, now free of this compound.
Protocol 2: Purification by Flash Column Chromatography
-
Sample Preparation: Concentrate the initial reaction mixture under high vacuum to remove as much of the volatile components as possible. Dissolve the resulting crude residue in a minimum amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Column Packing: Prepare a flash chromatography column with silica gel, packing it using the desired eluent system (e.g., a hexane/ethyl acetate mixture).
-
Loading: Carefully load the prepared sample onto the top of the silica gel column.
-
Elution: Begin eluting the column with the chosen solvent system. Start with a low polarity eluent and gradually increase the polarity if necessary (gradient elution). This compound, being polar, will typically require a more polar eluent to move down the column.
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the purified product.
-
Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator.
Visualizations
Caption: Decision workflow for choosing the appropriate method.
Caption: Step-by-step workflow for aqueous extraction.
References
- 1. chembk.com [chembk.com]
- 2. researchgate.net [researchgate.net]
- 3. Workup [chem.rochester.edu]
- 4. echemi.com [echemi.com]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Showing Compound N,N-Dimethylformamide (FDB004724) - FooDB [foodb.ca]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Diphenylformamide | C13H11NO | CID 69081 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Azeotropic distillation - Wikipedia [en.wikipedia.org]
Byproducts and side reactions in N,N-Diphenylformamide formylation
Technical Support Center: N,N-Diphenylformamide Formylation
Welcome to the technical support center for the synthesis of this compound. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the formylation of N,N-diphenylamine.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems you may encounter during the synthesis of this compound, focusing on byproduct formation and other common experimental challenges.
Q1: My reaction is complete, but the yield of this compound is low. What are the potential causes and how can I improve it?
A1: Low yields in the formylation of N,N-diphenylamine are often attributed to incomplete reaction or suboptimal reaction conditions. Here are several factors to consider and troubleshoot:
-
Incomplete Reaction: The formylation of secondary amines like diphenylamine can be sluggish.[1]
-
Troubleshooting:
-
Increase Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Extend the reaction time until the starting material (N,N-diphenylamine) is no longer visible.
-
Optimize Temperature: Gently heating the reaction mixture can increase the reaction rate. However, excessively high temperatures should be avoided as they can lead to byproduct formation.[2]
-
Efficient Water Removal: If using formic acid directly, water is a byproduct of the reaction. Employing a Dean-Stark apparatus to remove water azeotropically can drive the equilibrium towards product formation and significantly improve yields.[3]
-
-
-
Reagent Purity and Stoichiometry:
-
Troubleshooting:
-
Reagent Quality: Ensure that the formylating agent (e.g., formic acid, acetic formic anhydride) is of high purity. Acetic formic anhydride is sensitive to moisture and should be freshly prepared or properly stored.[4][5]
-
Stoichiometry: Carefully control the molar ratios of your reactants. While a slight excess of the formylating agent is often used, a large excess may not necessarily improve the yield and could complicate purification.
-
-
-
Catalyst (if applicable):
-
Troubleshooting: If using a catalyst, ensure it is active and used in the correct proportion. Some formylation reactions benefit from the presence of an acid or a coupling agent.[2]
-
Q2: I've isolated my product, but it appears to be contaminated with unreacted N,N-diphenylamine. How can I effectively purify my this compound?
A2: The presence of unreacted starting material is the most common impurity. Separation can be achieved through standard purification techniques:
-
Column Chromatography: Flash column chromatography on silica gel is a highly effective method for separating this compound from the less polar N,N-diphenylamine. A gradient elution system, for example, with hexane and ethyl acetate, can provide good separation.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be used to remove impurities. The choice of solvent will depend on the relative solubilities of the product and the starting material.
Q3: Besides unreacted starting material, what other byproducts should I be aware of during the formylation of N,N-diphenylamine?
A3: While unreacted N,N-diphenylamine is the primary impurity, other side reactions can potentially occur, leading to the formation of different byproducts.
-
N,N'-Diphenylformamidine: This compound can be formed, particularly if the reaction conditions are not carefully controlled. It has been used in the synthesis of other compounds.[6][7]
-
N,N,N'-Triphenyl-p-phenylenediamine: This has been identified as a toxic impurity in commercial diphenylamine and can be formed by heating diphenylamine.[8] While not a direct product of formylation, its formation could be promoted under high-temperature reaction conditions.
Q4: How can I detect the presence of these byproducts in my reaction mixture?
A4: A combination of chromatographic and spectroscopic techniques can be used for the detection and quantification of byproducts:
-
Thin Layer Chromatography (TLC): A quick and simple method to monitor the progress of the reaction and get a preliminary idea of the number of components in your mixture.
-
Gas Chromatography-Mass Spectrometry (GC-MS): An excellent technique for separating and identifying volatile components in the reaction mixture. By comparing the mass spectra of the peaks with a library or known standards, you can identify the product and byproducts.[9]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating non-volatile compounds. A reversed-phase C18 column with a suitable mobile phase (e.g., a gradient of water and acetonitrile) can be used to separate this compound from its potential byproducts.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help in identifying the structures of the main product and any significant impurities, provided they can be isolated or are present in sufficient concentration.
Quantitative Data Summary
Currently, specific quantitative data on byproduct formation in this compound synthesis is not widely available in the literature. The primary focus of existing studies is on optimizing the yield of the desired product. However, the qualitative information gathered suggests that the formation of byproducts can be minimized by carefully controlling reaction parameters.
| Parameter | Observation/Recommendation | Potential Impact on Purity |
| Reaction Temperature | Moderate temperatures are generally preferred. | High temperatures may promote the formation of N,N,N'-triphenyl-p-phenylenediamine.[8] |
| Reaction Time | Should be optimized by monitoring the reaction. | Insufficient time leads to high levels of unreacted N,N-diphenylamine. |
| Water Removal | Use of a Dean-Stark trap is recommended when using formic acid.[3] | Efficient water removal drives the reaction to completion, reducing the amount of unreacted starting material. |
| Reagent Purity | Use high-purity reagents. | Impurities in starting materials can lead to unknown byproducts. |
Experimental Protocols
Method 1: Formylation using Formic Acid and Acetic Anhydride over Silica Gel[2]
This method utilizes acetic formic anhydride generated in situ for the formylation of N,N-diphenylamine.
Materials:
-
N,N-Diphenylamine (1 mmol)
-
Formic acid (2 mmol)
-
Acetic anhydride (2 mmol)
-
Silica gel (2 g)
-
Methylene chloride
-
Sodium sulfate
-
50 mL beaker
-
Stirring rod
-
Microwave oven (optional, for rate enhancement)
Procedure:
-
In a 50 mL beaker, combine N,N-diphenylamine (1 mmol), formic acid (2 mmol), and acetic anhydride (2 mmol).
-
Add 2 g of silica gel to the mixture.
-
Stir the mixture thoroughly for approximately 30 seconds until a free-flowing powder is obtained.
-
The reaction can be allowed to proceed at room temperature or can be accelerated by irradiation in a microwave oven at 300 W for a short period (monitor by TLC).
-
After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
Extract the product with methylene chloride (3 x 15 mL).
-
Combine the organic extracts, wash with water, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude this compound.
-
The crude product can be purified by crystallization from a suitable solvent.
Method 2: Formylation using Aqueous Formic Acid with Azeotropic Removal of Water[3]
This protocol is a practical and convenient method for N-formylation.
Materials:
-
N,N-Diphenylamine (1 g)
-
Aqueous formic acid (85%, 1.0-1.2 equivalents)
-
Toluene
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle
-
Round-bottom flask
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add N,N-diphenylamine (1 g), toluene, and aqueous formic acid (1.0-1.2 equivalents).
-
Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.
-
Continue refluxing for 4-9 hours, monitoring the reaction progress by TLC until the N,N-diphenylamine is consumed.
-
Once the reaction is complete, cool the reaction mixture to room temperature.
-
Evaporate the toluene under reduced pressure to obtain the crude this compound. The product is often of sufficient purity for further use.
-
If necessary, the crude product can be purified by short column chromatography.
Visualizations
Caption: Main reaction and potential side reactions in this compound synthesis.
References
- 1. Quantitative analysis of NAD synthesis-breakdown fluxes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jetir.org [jetir.org]
- 3. scispace.com [scispace.com]
- 4. benchchem.com [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. scientificlabs.ie [scientificlabs.ie]
- 7. N,N -Diphenylformamidine 98 622-15-1 [sigmaaldrich.com]
- 8. hou.usra.edu [hou.usra.edu]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Separation of N,N-Dibutylformamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Optimizing reaction conditions for the Vilsmeier-Haack reaction
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and optimized reaction conditions to assist researchers, scientists, and drug development professionals in successfully employing the Vilsmeier-Haack reaction.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the Vilsmeier-Haack reaction, offering potential causes and solutions in a question-and-answer format.
Q1: My reaction is not proceeding, or the yield is very low. What are the common causes?
A1: Low reactivity or failure of the Vilsmeier-Haack reaction can stem from several factors:
-
Insufficiently Activated Substrate: The Vilsmeier reagent is a weak electrophile and requires electron-rich aromatic or heterocyclic substrates to proceed efficiently.[1] Substrates with strong electron-withdrawing groups may be unreactive under standard conditions.
-
Reagent Quality: The Vilsmeier reagent is sensitive to moisture. Ensure that the N,N-dimethylformamide (DMF) is anhydrous and the phosphorus oxychloride (POCl₃) is fresh.[2] The reagent is typically prepared in situ at low temperatures (0-5 °C) and used immediately.[2]
-
Low Reaction Temperature: While low temperatures are often used to control selectivity, some less reactive substrates may require higher temperatures to proceed.[3] Reaction temperatures can range from below 0°C to 80°C or higher, depending on the substrate's reactivity.[3][4]
-
Improper Reagent Stoichiometry: An insufficient amount of the Vilsmeier reagent will lead to incomplete conversion. A slight excess of the Vilsmeier reagent is often beneficial.
Q2: I am observing the formation of multiple formylated products. How can I improve the selectivity for mono-formylation?
A2: Over-formylation is a common challenge, especially with highly activated substrates. To enhance mono-formylation selectivity:
-
Control Stoichiometry: Carefully control the molar ratio of the Vilsmeier reagent to the substrate. A ratio of 1:1 to 1.5:1 is a good starting point for optimization.[5]
-
Order of Addition: Adding the Vilsmeier reagent dropwise to a solution of the substrate can prevent localized high concentrations of the reagent that may promote multiple additions.[5]
-
Temperature Control: Maintain a low reaction temperature (e.g., 0 °C to room temperature) to control the reaction rate and improve selectivity.[5]
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Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to quench the reaction once the starting material is consumed and before significant amounts of di-formylated products appear.[5]
Q3: My reaction is producing a significant amount of chlorinated byproduct. How can this be minimized?
A3: Chlorination is a known side reaction, particularly when using POCl₃. The chloroiminium salt (Vilsmeier reagent) itself can act as a chlorinating agent.[5] To mitigate this:
-
Lower Reaction Temperature: Higher temperatures can promote chlorination. Running the reaction at the lowest effective temperature is crucial.[5]
-
Alternative Reagents: Consider using alternative reagents to generate the Vilsmeier reagent, such as oxalyl chloride or thionyl chloride with DMF, which may be less prone to this side reaction in some cases.[3]
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Prompt Work-up: Ensure that the aqueous work-up is performed promptly and efficiently to hydrolyze the intermediate iminium salt and minimize contact time with any remaining reactive chlorine species.[5]
Q4: The work-up of my reaction is difficult, and I'm having trouble isolating the product.
A4: Work-up challenges, such as emulsion formation or product solubility in the aqueous layer, can occur. Here are some suggestions:
-
Quenching: The reaction is typically quenched by carefully pouring the reaction mixture into a vigorously stirred mixture of crushed ice and water, often containing a base like sodium acetate or sodium carbonate to neutralize the acidic components.[2][6]
-
Extraction: Use a suitable organic solvent for extraction. If emulsions form, adding brine can help to break them.
-
Product Solubility: If the product is suspected to be water-soluble, saturate the aqueous layer with sodium chloride before extraction to decrease the product's solubility in the aqueous phase.
Data Presentation: Optimized Reaction Conditions
The following tables summarize optimized reaction conditions for the Vilsmeier-Haack formylation of various substrates.
Table 1: Effect of Vilsmeier Reagent Stoichiometry on a Generic Activated Aromatic Compound [5]
| Vilsmeier Reagent:Substrate Ratio | Mono-formylated Product Yield (%) | Di-formylated Byproduct Yield (%) |
| 1.1 : 1 | 85 | 5 |
| 2.0 : 1 | 60 | 30 |
| 3.0 : 1 | 35 | 55 |
Table 2: Vilsmeier-Haack Formylation of Substituted Anilines and Acetanilides [4][7]
| Substrate | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Acetanilide | POCl₃/DMF | - | 80-90 | 4 | 60-80 |
| p-Methylacetanilide | POCl₃/DMF | - | 80-90 | 6-8 | 60-80 |
| p-Chloroacetanilide | POCl₃/DMF | - | 80-90 | 4 | 60-80 |
| Aniline | POCl₃/DMF | DCE | Reflux | 6 | Good |
| p-Toluidine | POCl₃/DMF | DCE | Reflux | 6 | Good |
Table 3: Vilsmeier-Haack Formylation of Phenols [8]
| Substrate | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Phenol | SOCl₂/DMF | DCE | Reflux | 4-5 | Fairly Good |
| p-Cresol | SOCl₂/DMF | DCE | Reflux | 4-5 | Fairly Good |
| 3,5-Dimethoxyphenol | POCl₃/DMF | - | - | - | 11 (ortho), 52 (para) |
Table 4: Vilsmeier-Haack Formylation of Heterocyclic Compounds [2][9]
| Substrate | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 3-Methylpyrazole | POCl₃/DMF | DCM or DMF | 0-5 | 2-4 | Good |
| 3,3-Disubstituted 3H-indole | POCl₃/DMF | - | 75 | 6 | Excellent |
| Indole-2-aldoxime | POCl₃/DMF | - | 0-5 | 1-2 | Good (amide) |
Experimental Protocols
Protocol 1: General Procedure for the Formylation of an Electron-Rich Arene [6]
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Vilsmeier Reagent Formation: To a solution of the substrate (1.0 equiv) in DMF, add the Vilsmeier reagent (commercially available (chloromethylene)dimethyliminium chloride or prepared in situ) (1.5 equiv) at 0 °C.
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Reaction: Stir the reaction mixture at room temperature for the appropriate time (e.g., 6.5 hours), monitoring by TLC.
-
Work-up: Cool the reaction mixture to 0 °C and add a solution of sodium acetate (5.6 equiv) in water. Stir for 10 minutes.
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Extraction: Dilute the mixture with water and extract with an organic solvent (e.g., diethyl ether).
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Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by silica gel column chromatography.
Protocol 2: Formylation of a Substituted Acetanilide to a 2-Chloro-3-formylquinoline
-
Reaction Setup: To a solution of the substituted acetanilide (1.0 equiv) in DMF, add POCl₃ (3-15 equiv) dropwise at 0-5 °C.
-
Reaction: Heat the reaction mixture to 90 °C and maintain for the required time, monitoring by TLC.
-
Work-up: After cooling, pour the reaction mixture into crushed ice and neutralize with a suitable base (e.g., sodium carbonate solution).
-
Isolation: Filter the resulting solid, wash with water, and dry.
-
Purification: Purify the crude product by column chromatography.
Visualizations
Caption: The Vilsmeier-Haack reaction mechanism.
Caption: A general experimental workflow for the Vilsmeier-Haack reaction.
Caption: A troubleshooting decision tree for the Vilsmeier-Haack reaction.
References
- 1. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 2. benchchem.com [benchchem.com]
- 3. jk-sci.com [jk-sci.com]
- 4. chemijournal.com [chemijournal.com]
- 5. benchchem.com [benchchem.com]
- 6. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. jocpr.com [jocpr.com]
- 9. One moment, please... [growingscience.com]
Technical Support Center: Managing Exothermic Reactions with N,N-Diphenylformamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N,N-Diphenylformamide in exothermic reactions.
Troubleshooting Guide: Exothermic N-Formylation of a Primary Amine
This guide addresses common issues encountered during the N-formylation of a primary amine using formic acid, with this compound as a solvent.
| Problem | Possible Cause | Recommended Action |
| Rapid, Uncontrolled Temperature Increase | Reagent addition rate is too fast. | Immediately stop the addition of the reagent. Apply external cooling (e.g., ice bath). Once the temperature is stable and within the desired range, resume addition at a significantly slower rate. |
| Inadequate cooling. | Ensure the reaction vessel is properly immersed in the cooling bath. Use a more efficient cooling medium if necessary (see FAQs for options). For larger scale reactions, consider a more robust cooling system. | |
| Incorrect reagent concentration. | Verify the concentration of the reagents. Diluting the reagent being added can help to better control the reaction rate and heat evolution. | |
| Reaction Not Going to Completion | Insufficient reaction temperature. | While managing an exotherm is crucial, the reaction may still require a minimum temperature to proceed at a reasonable rate. Once the initial exotherm is controlled, you may need to apply gentle heating to drive the reaction to completion. Monitor the temperature closely during this phase. |
| Poor mixing. | Ensure adequate stirring to promote heat transfer and reactant contact. Inadequate mixing can lead to localized hot spots and incomplete reaction. | |
| Formation of Side Products/Decomposition | Excessive reaction temperature. | A runaway temperature can lead to the decomposition of reactants, products, or the solvent. Implement stricter temperature control measures. Consider running the reaction at a lower temperature, even if it requires a longer reaction time. |
| Presence of impurities. | Ensure all reagents and the this compound solvent are of high purity. Impurities can sometimes catalyze unwanted side reactions. |
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when using this compound in an exothermic reaction?
A1: The primary concerns are managing the heat generated to prevent a runaway reaction and potential thermal decomposition. Although this compound is thermally stable to over 200°C in the absence of a catalyst, uncontrolled exothermic reactions can exceed this temperature, leading to decomposition.[1] In the presence of certain catalysts, it can undergo decarbonylation to form diphenylamine and carbon monoxide.[1] Adequate temperature control and a well-defined emergency plan are essential.
Q2: My exothermic reaction is generating too much heat. What are my immediate options for cooling?
A2: You have several options for immediate cooling, ranging in effectiveness. The choice will depend on the scale of your reaction and the intensity of the exotherm.
| Cooling Method | Achievable Temperature Range | Notes |
| Ice/Water Bath | 0-5 °C | Most common and readily available. |
| Ice/Salt Bath | -20 to -5 °C | A simple way to achieve sub-zero temperatures. |
| Dry Ice/Acetone | -78 °C | A standard for low-temperature reactions. |
| Dry Ice/Acetonitrile | -40 °C | Provides an intermediate low temperature. |
| Liquid Nitrogen | -196 °C | Use with extreme caution and appropriate safety measures. Often used with a solvent to create a slush bath for more controlled temperatures. |
Q3: Can this compound itself decompose under severe exothermic conditions? What are the likely byproducts?
A3: Yes, under severe, uncontrolled temperature excursions, this compound can decompose. While its thermal stability is high, a runaway reaction can lead to fragmentation of the molecule.[1] A known decomposition pathway, though typically catalyzed, is decarbonylation, which releases carbon monoxide and forms diphenylamine.[1]
Q4: I am observing an unexpected side product in my formylation reaction. Could the this compound be participating in the reaction?
A4: While this compound is generally used as a stable solvent, it is a substituted amide and, under certain conditions (e.g., in the presence of strong bases, acids, or catalysts at high temperatures), it could potentially participate in side reactions. For instance, formylation reactions are designed to introduce a formyl group; if your starting material or reagents can react with the formyl group of this compound, side reactions are a possibility. A thorough literature search for your specific reaction class and conditions is recommended.
Experimental Protocols
Protocol 1: General Procedure for N-Formylation of a Primary Amine with Formic Acid
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Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve the primary amine (1 equivalent) in this compound.
-
Cooling: Place the flask in a cooling bath (e.g., an ice-water bath) to maintain an internal temperature of 0-5 °C.
-
Reagent Addition: Add formic acid (1.1 equivalents) dropwise via the dropping funnel over a period of 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional hour. Monitor the progress of the reaction by a suitable analytical method (e.g., TLC, LC-MS).
-
Workup: Once the reaction is complete, slowly quench the reaction mixture by adding it to a beaker of cold water. The product can then be extracted with an appropriate organic solvent.
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Purification: The organic layers are combined, dried over a drying agent (e.g., anhydrous sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by crystallization or chromatography.
Visualizations
Caption: Troubleshooting workflow for an uncontrolled exotherm.
Caption: Decision tree for selecting a suitable cooling method.
References
Technical Support Center: Purification of Crude N,N-Diphenylformamide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude N,N-Diphenylformamide.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Crude this compound typically contains unreacted starting materials and byproducts from its synthesis. The most common impurities include:
-
Diphenylamine: Unreacted starting material.
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Formic Acid or its derivatives: Unreacted starting material.
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N,N'-diphenylformamidine: A common byproduct of the reaction.[1]
-
Water: Can be present from the reaction or workup.
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Solvents: Residual solvents used during the synthesis.
Q2: What is the melting and boiling point of pure this compound?
A2: Pure this compound is a crystalline solid with a melting point of 69-73 °C and a boiling point of 337 °C at 762 mmHg.[2][3] It is important to note that the high boiling point at atmospheric pressure can lead to decomposition.[4]
Q3: Which analytical techniques are suitable for assessing the purity of this compound?
A3: The purity of this compound can be assessed using several analytical techniques:
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High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be used for purity analysis.[5][6]
-
Gas Chromatography (GC): GC can also be employed to determine purity.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR can identify the presence of impurities. Quantitative NMR (qNMR) can be used for absolute purity determination.[7]
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Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.
Purification Techniques & Troubleshooting Guides
Recrystallization
Recrystallization is a common and effective method for purifying solid compounds like this compound.[8] The principle is based on the difference in solubility of the compound and its impurities in a suitable solvent at different temperatures.
| Problem | Possible Cause | Solution |
| Product does not crystallize | - The solution is not saturated.- The cooling process is too fast.- The chosen solvent is not appropriate. | - Evaporate some of the solvent to increase concentration.- Allow the solution to cool slowly to room temperature, then place it in an ice bath.- Try a different solvent or a solvent/anti-solvent system. Good solvent systems include ethanol, or mixtures like n-hexane/acetone.[9] |
| Oiling out | - The melting point of the compound is lower than the boiling point of the solvent.- The compound is too soluble in the chosen solvent. | - Use a lower boiling point solvent.- Add a small amount of a miscible anti-solvent (a solvent in which the compound is less soluble) to the hot solution until it becomes slightly cloudy, then allow it to cool slowly. |
| Low recovery yield | - Too much solvent was used.- The crystals were filtered before crystallization was complete.- The compound is significantly soluble in the cold solvent. | - Use the minimum amount of hot solvent necessary to dissolve the crude product.- Ensure the solution is thoroughly cooled before filtration.- Wash the collected crystals with a minimal amount of ice-cold solvent. |
| Colored impurities remain | - The impurities are co-crystallizing with the product. | - Add a small amount of activated charcoal to the hot solution and then perform a hot filtration to remove the charcoal and adsorbed impurities before cooling. |
Vacuum Distillation
Due to its high boiling point, this compound should be distilled under reduced pressure (vacuum distillation) to prevent thermal decomposition.[10][11] This technique is particularly useful for separating it from non-volatile impurities.
| Problem | Possible Cause | Solution |
| Bumping | - Uneven heating.- Absence of boiling chips or magnetic stirring. | - Use a heating mantle for even heating.- Always use a magnetic stirrer; boiling chips are ineffective under vacuum.[10] |
| No distillation occurs | - The vacuum is not low enough.- The heating temperature is too low. | - Check all joints for leaks and ensure the vacuum pump is functioning correctly.- Gradually increase the temperature of the heating mantle. |
| Product solidifies in the condenser | - The cooling water is too cold. | - For compounds with a melting point above room temperature, it may be necessary to run the distillation without cooling water in the condenser.[11] |
| Decomposition of the product | - The heating temperature is too high, even under vacuum. | - Use a lower pressure to further decrease the boiling point.- Ensure the distillation is performed as quickly as possible. |
Column Chromatography
Column chromatography is a versatile technique for separating this compound from impurities with different polarities.[12]
| Problem | Possible Cause | Solution |
| Poor separation | - Inappropriate mobile phase polarity.- Column was not packed properly. | - Adjust the solvent system. For this compound, a mixture of hexane and ethyl acetate is a good starting point.[8] A gradual increase in polarity (gradient elution) can improve separation.[13]- Ensure the silica gel is packed uniformly without any air bubbles or cracks. |
| Compound is stuck on the column | - The mobile phase is not polar enough. | - Gradually increase the polarity of the mobile phase. For very polar compounds, a small percentage of methanol in dichloromethane can be used. |
| Low recovery | - The compound is adsorbing irreversibly to the silica gel. | - For basic compounds, adding a small amount of triethylamine (1-3%) to the mobile phase can help prevent this.[13] |
| Tailing of bands | - The sample was overloaded on the column.- The compound is interacting strongly with the stationary phase. | - Use a larger column or a smaller amount of crude product.- Add a small amount of a more polar solvent or a modifier like triethylamine to the mobile phase. |
Quantitative Data
Table 1: Physical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₃H₁₁NO | [14] |
| Molecular Weight | 197.23 g/mol | [15] |
| Melting Point | 69-73 °C | [2][3] |
| Boiling Point | 337 °C @ 762 mmHg | [2][3] |
Table 2: Suggested Purification Methods Based on Impurity Type
| Primary Impurity | Suggested Purification Method | Rationale |
| Non-volatile solids (e.g., salts) | Vacuum Distillation | The product is distilled away from the non-volatile impurities. |
| Compounds with different polarity (e.g., diphenylamine) | Column Chromatography | Separation is based on the differential adsorption of the compounds to the stationary phase. |
| Minor impurities in a solid product | Recrystallization | A highly effective method for removing small amounts of impurities from a solid matrix. |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol while stirring until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal, and gently boil for a few minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean Erlenmeyer flask to remove the charcoal.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven.
Protocol 2: Vacuum Distillation
-
Apparatus Setup: Assemble a vacuum distillation apparatus with a round-bottom flask, a short path distillation head, a condenser, a receiving flask, and a magnetic stirrer.[16] Ensure all glassware is dry and joints are properly sealed with vacuum grease.
-
Sample Preparation: Place the crude this compound and a magnetic stir bar into the distillation flask.
-
Evacuation: Connect the apparatus to a vacuum pump and begin to reduce the pressure.[17]
-
Heating: Once a stable vacuum is achieved, begin to heat the distillation flask gently with a heating mantle while stirring.
-
Fraction Collection: Collect the fraction that distills at the expected boiling point under the applied pressure. A nomograph can be used to estimate the boiling point at reduced pressure.[11]
-
Shutdown: Once the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature before slowly reintroducing air into the system.[16]
Protocol 3: Column Chromatography
-
Solvent System Selection: Determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good starting point for this compound is a mixture of hexane and ethyl acetate. The desired compound should have an Rf value of approximately 0.2-0.4.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent (wet slurry method).
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.
-
Elution: Add the eluent to the column and apply gentle pressure (e.g., with compressed air) to begin eluting the compounds.
-
Fraction Collection: Collect the eluate in small fractions.
-
Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.
Visualizations
Caption: General workflow for the purification of crude this compound.
Caption: Troubleshooting decision tree for recrystallization problems.
References
- 1. N,N'-diphenylformamidine synthesis - chemicalbook [chemicalbook.com]
- 2. This compound 99 607-00-1 [sigmaaldrich.com]
- 3. N,N-二苯基甲酰胺 99% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Diarylformamides as a Safe Reservoir and Room Temperature Source of Ultra‐Pure CO in the Context of a ‘Green’ rWGS Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | SIELC Technologies [sielc.com]
- 6. Simultaneous determination of N,N-dimethylformamide, N,N-dimethylacetamide and N-methyl-2-pyrrolidone in textiles by RP-HPLC - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. pubsapp.acs.org [pubsapp.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
- 12. biotage.com [biotage.com]
- 13. Purification [chem.rochester.edu]
- 14. Formamide, N,N-diphenyl- [webbook.nist.gov]
- 15. Diphenylformamide | C13H11NO | CID 69081 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
Technical Support Center: Optimizing Formylation Reactions with N,N-Diphenylformamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing N,N-Diphenylformamide as a formylating agent, particularly in the context of the Vilsmeier-Haack reaction.
Frequently Asked Questions (FAQs)
Q1: What is the role of this compound in formylation reactions?
A1: this compound serves as a precursor to the Vilsmeier reagent, the active formylating agent in the Vilsmeier-Haack reaction. When reacted with an activating agent like phosphorus oxychloride (POCl₃), it forms a chloroiminium salt, which is a potent electrophile capable of formylating electron-rich aromatic and heteroaromatic compounds.
Q2: What are the potential advantages of using this compound over N,N-Dimethylformamide (DMF)?
A2: While less common than DMF, this compound can offer advantages in specific synthetic contexts. The bulky phenyl groups can sometimes lead to higher regioselectivity in the formylation of certain substrates due to steric hindrance. Additionally, the resulting diphenylamine byproduct has different physical properties than dimethylamine, which may simplify purification in some cases.
Q3: What are the common challenges encountered when using this compound?
A3: The primary challenges include potentially lower reaction rates and yields compared to reactions with DMF, owing to the steric bulk of the phenyl groups which can hinder the formation of the Vilsmeier reagent and its subsequent reaction with the substrate. This may necessitate more forcing reaction conditions, which can lead to side reactions.
Q4: What safety precautions should be taken when working with this compound and POCl₃?
A4: Both this compound and phosphorus oxychloride should be handled in a well-ventilated fume hood. POCl₃ is highly corrosive and reacts violently with water, so anhydrous conditions are essential. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn. The reaction to form the Vilsmeier reagent is exothermic and should be performed with adequate cooling.
Troubleshooting Guide
Issue 1: Low or No Product Yield
Possible Causes & Solutions
| Cause | Troubleshooting Action |
| Inactive Vilsmeier Reagent | Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use freshly distilled or high-purity this compound and POCl₃. Moisture will rapidly decompose the Vilsmeier reagent. |
| Low Reactivity of Substrate | Aromatic compounds with electron-withdrawing groups are less reactive. Consider increasing the reaction temperature or using a larger excess of the Vilsmeier reagent. However, be mindful that this may also increase side product formation. |
| Steric Hindrance | The bulky Vilsmeier reagent derived from this compound may have difficulty accessing the reaction site on a sterically hindered substrate. If possible, consider using a less hindered formylating agent like DMF if regioselectivity is not a concern. |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the expected reaction time, consider extending the reaction duration or gradually increasing the temperature. |
| Product Decomposition During Work-up | The iminium salt intermediate must be hydrolyzed to the aldehyde. Ensure the quench with cold water or a mild base is performed carefully and efficiently. Some formylated products may be sensitive to strongly acidic or basic conditions. |
Issue 2: Formation of Multiple Products or Byproducts
Possible Causes & Solutions
| Cause | Troubleshooting Action |
| Over-reaction (Di-formylation) | For highly activated substrates, reaction at multiple sites can occur. Use a stoichiometric amount of the Vilsmeier reagent and maintain a low reaction temperature to improve selectivity for mono-formylation. |
| Side Reactions due to Harsher Conditions | The higher temperatures or longer reaction times sometimes required for the less reactive this compound-derived Vilsmeier reagent can lead to charring or polymerization, especially with sensitive substrates like phenols.[1] Maintain the lowest effective reaction temperature and minimize the reaction time.[1] |
| Chlorination of the Aromatic Ring | The Vilsmeier reagent can act as a chlorinating agent, particularly at elevated temperatures.[2] Running the reaction at a lower temperature can help to minimize this side reaction.[2] |
| Hydrolysis of Sensitive Functional Groups | The aqueous work-up can hydrolyze sensitive functional groups on the substrate or product. If possible, use a non-aqueous work-up or protect sensitive functionalities before the formylation reaction. |
Quantitative Data Summary
The following table provides a general overview of how reaction parameters can influence the yield of formylation reactions using an N,N-disubstituted formamide. The specific values are illustrative and will vary depending on the substrate and precise reaction conditions.
| Parameter | Variation | Expected Impact on Yield | Rationale |
| Temperature | Low (0-25 °C) vs. High (50-100 °C) | Substrate dependent; higher temperatures may increase the rate for less reactive substrates but can also promote side reactions and decomposition. | Balances reaction kinetics with the stability of reactants and products. |
| Reaction Time | Short (1-2 h) vs. Long (12-24 h) | Increased time can lead to higher conversion of starting material but may also result in more byproduct formation. | Optimization is key to maximizing product formation while minimizing degradation. |
| Stoichiometry of Vilsmeier Reagent | 1.1 eq vs. 2.0 eq | An excess of the reagent can drive the reaction to completion for less reactive substrates but increases the risk of di-formylation and other side reactions. | Controls the extent of formylation and minimizes waste. |
| Substrate Electron Density | Electron-donating groups vs. Electron-withdrawing groups | Higher yields are generally observed with electron-rich aromatic compounds. | The Vilsmeier-Haack reaction is an electrophilic aromatic substitution. |
Experimental Protocols
General Protocol for Formylation of an Electron-Rich Arene using this compound
This protocol is a general guideline and may require optimization for specific substrates.
1. Preparation of the Vilsmeier Reagent:
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In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, place anhydrous this compound (1.1 equivalents) in an anhydrous solvent (e.g., dichloromethane).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (1.05 equivalents) dropwise to the stirred solution, ensuring the internal temperature does not exceed 10 °C.
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After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. The formation of a precipitate is often observed.
2. Formylation Reaction:
-
Dissolve the electron-rich aromatic substrate (1.0 equivalent) in the same anhydrous solvent.
-
Add the substrate solution dropwise to the pre-formed Vilsmeier reagent. Due to the potentially lower reactivity of the this compound-derived reagent, gentle heating (e.g., 40-60 °C) may be necessary to initiate and sustain the reaction.
-
Monitor the reaction progress by TLC.
3. Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.
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Neutralize the mixture with a mild base, such as a saturated sodium bicarbonate or sodium acetate solution, to a pH of 6-7.
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Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: Signaling pathway of the Vilsmeier-Haack reaction.
Caption: Troubleshooting workflow for low reaction yield.
References
Identifying impurities in commercial N,N-Diphenylformamide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying impurities in commercial N,N-Diphenylformamide.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial this compound?
A1: Based on its primary synthesis route from diphenylamine and formic acid, the most probable impurities are:
-
Unreacted Starting Materials: Diphenylamine and formic acid.
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Potential Byproduct: N,N'-diphenylformamidine may form under certain reaction conditions.
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Degradation Products: Hydrolysis of this compound can revert it back to diphenylamine and formic acid. The extent of degradation depends on storage conditions (e.g., exposure to moisture and high temperatures).
Q2: Why is it important to identify and quantify these impurities?
A2: Impurities can have significant impacts on experimental outcomes and drug development processes. Unreacted starting materials or byproducts can lead to side reactions, affect reaction kinetics, or interfere with the formation of the desired product. In a pharmaceutical context, unidentified impurities can pose safety risks and are subject to strict regulatory limits.
Q3: What analytical techniques are recommended for identifying impurities in this compound?
A3: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive impurity profile:
-
High-Performance Liquid Chromatography (HPLC): Ideal for separating and quantifying non-volatile impurities like diphenylamine.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying and quantifying volatile and semi-volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information about the impurities and can be used for quantification without the need for individual impurity standards (qNMR).
Q4: How can I minimize the formation of degradation products during storage?
A4: To minimize degradation, this compound should be stored in a tightly sealed container in a cool, dry place, protected from light and moisture.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected peaks in HPLC chromatogram | Presence of unreacted diphenylamine or other non-volatile impurities. | Refer to the HPLC Experimental Protocol to identify and quantify the impurity. Consider re-purification of the this compound if impurity levels are unacceptable. |
| Unexpected signals in 1H or 13C NMR spectrum | Presence of residual starting materials (diphenylamine, formic acid) or byproducts (N,N'-diphenylformamidine). | Refer to the NMR Spectroscopy Protocol and compare the observed chemical shifts with those of known potential impurities. |
| Inconsistent reaction yields or unexpected side products | Impurities in the this compound are participating in the reaction. | Analyze the starting material using the recommended analytical protocols to identify and quantify the impurities. |
| Batch-to-batch variability in experimental results | Inconsistent purity of the commercial this compound. | Perform quality control checks on each new batch of this compound using the provided analytical methods to ensure consistent purity. |
Potential Impurity Profile
The following table summarizes the potential impurities in commercial this compound. The concentration ranges are typical but can vary between suppliers and batches.
| Impurity | Chemical Structure | Molar Mass ( g/mol ) | Typical Concentration Range (w/w) |
| Diphenylamine | C₁₂H₁₁N | 169.22 | 0.1% - 1.0% |
| Formic Acid | CH₂O₂ | 46.03 | < 0.5% |
| N,N'-Diphenylformamidine | C₁₃H₁₂N₂ | 196.25 | < 0.2% |
Experimental Protocols
HPLC Method for Impurity Profiling
This method is designed for the simultaneous detection of this compound and potential non-volatile impurities.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Program:
Time (min) % Solvent A % Solvent B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve a known weight of this compound in the initial mobile phase composition to a concentration of approximately 1 mg/mL.
GC-MS Method for Impurity Analysis
This method is suitable for the detection of volatile and semi-volatile impurities.
-
Column: DB-5ms or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 280 °C
-
Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp to 280 °C at 15 °C/min.
-
Hold at 280 °C for 10 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-450 amu.
-
-
Sample Preparation: Dissolve the this compound sample in a suitable volatile solvent (e.g., dichloromethane or methanol) to a concentration of 1 mg/mL.
NMR Spectroscopy for Structural Confirmation and Quantification
1H and 13C NMR can be used for structural elucidation of impurities and for quantitative analysis (qNMR).
-
Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Internal Standard (for qNMR): A certified internal standard with a known concentration and non-overlapping signals (e.g., maleic acid, 1,3,5-trimethoxybenzene).
-
Procedure:
-
Accurately weigh the this compound sample and the internal standard into an NMR tube.
-
Add the deuterated solvent and ensure complete dissolution.
-
Acquire 1H NMR and 13C NMR spectra.
-
Identify impurity signals by comparing them to the spectra of pure standards.
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For quantification, integrate the signals of the analyte and the internal standard and calculate the concentration using the appropriate qNMR formula.
-
Expected 1H NMR Chemical Shifts (in CDCl₃, approximate):
-
This compound: ~8.5 ppm (s, 1H, CHO), ~7.2-7.5 ppm (m, 10H, Ar-H).
-
Diphenylamine: ~5.7 ppm (br s, 1H, NH), ~6.8-7.3 ppm (m, 10H, Ar-H).
-
Formic Acid: ~8.0 ppm (s, 1H, CHO), ~12.0 ppm (br s, 1H, COOH).
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N,N'-Diphenylformamidine: ~8.3 ppm (s, 1H, N=CH-N), ~7.0-7.4 ppm (m, 10H, Ar-H), ~5.9 ppm (br s, 1H, NH).
Visualizations
N,N-Diphenylformamide stability under acidic vs. basic conditions
This technical support center provides troubleshooting guides and frequently asked questions regarding the stability of N,N-Diphenylformamide under various experimental conditions. This resource is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound under standard laboratory conditions?
This compound is a crystalline solid that is generally stable under standard ambient conditions (room temperature, atmospheric pressure) when stored in a tightly sealed container to protect it from moisture. It is crucial to avoid contact with strong acids, strong bases, acid chlorides, acid anhydrides, and oxidizing agents, as these can promote degradation.
Q2: How does pH affect the stability of this compound?
Like other amides, this compound is susceptible to hydrolysis under both acidic and basic conditions. The rate of this hydrolysis is typically slow at neutral pH and room temperature but is significantly accelerated by the presence of acids or bases, especially with heating.[1][2][3]
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Acidic Conditions: In the presence of a strong acid, the carbonyl oxygen of the formamide group is protonated. This protonation makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water, leading to hydrolysis.[4][5] The final products are diphenylamine and formic acid.
-
Basic Conditions: Under basic conditions, a hydroxide ion acts as a nucleophile and directly attacks the carbonyl carbon. This leads to the formation of a tetrahedral intermediate which then collapses to yield a carboxylate salt (formate) and diphenylamine.[6][7][8]
Q3: What are the primary degradation products of this compound hydrolysis?
The hydrolysis of this compound breaks the amide bond, yielding diphenylamine and formic acid (or its conjugate base, formate, under basic conditions).
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected formation of diphenylamine in the reaction mixture. | The reaction conditions may be too acidic or basic, causing hydrolysis of this compound. The presence of moisture can also contribute to hydrolysis. | - Ensure all solvents and reagents are anhydrous.- If possible, buffer the reaction mixture to maintain a neutral pH.- If acidic or basic conditions are required for your primary reaction, consider running the reaction at a lower temperature to minimize hydrolysis of the formamide.- Use the minimum necessary concentration of acid or base. |
| Low yield of the desired product when using this compound as a reagent. | This compound may be degrading under the reaction conditions. | - Verify the stability of this compound under your specific reaction conditions by running a control experiment without other key reagents.- Analyze the reaction mixture for the presence of diphenylamine to confirm hydrolysis.- Consider alternative formylating agents if the reaction conditions cannot be modified. |
| Inconsistent reaction outcomes. | The purity and stability of the this compound starting material may be compromised due to improper storage. | - Store this compound in a desiccator or under an inert atmosphere to protect it from moisture.- Before use, check the physical appearance of the compound. It should be a colorless crystalline solid.[9]- If degradation is suspected, purify the this compound by recrystallization. |
Stability Data Summary
| Condition | Stability | Potential Degradation Products | Notes |
| Neutral (pH ~7), Room Temperature | Generally Stable | - | Long-term storage should be in a dry environment. |
| Acidic (e.g., 1M HCl), Elevated Temperature | Unstable | Diphenylamine, Formic Acid | Hydrolysis is catalyzed by acid. The rate increases with increasing temperature and acid concentration.[1] |
| Basic (e.g., 1M NaOH), Elevated Temperature | Unstable | Diphenylamine, Sodium Formate | Hydrolysis is promoted by base. The rate increases with increasing temperature and base concentration.[1][6] |
| Presence of Strong Oxidizing Agents | Potentially Unstable | Various oxidation products | Avoid contact with strong oxidizers. |
| Elevated Temperature (>200 °C) in the absence of catalysts | Reported to be stable | - | In the absence of catalysts, it can be stable at high temperatures. |
Experimental Protocols
Protocol for Assessing the Stability of this compound under Acidic or Basic Conditions
This protocol provides a general method for determining the stability of this compound in a given acidic or basic solution.
1. Materials:
-
This compound
-
Solvent (e.g., water, methanol, or a co-solvent system appropriate for your experimental conditions)
-
Acid solution (e.g., 1 M HCl)
-
Base solution (e.g., 1 M NaOH)
-
Internal standard (a compound that is stable under the test conditions and does not interfere with the analysis)
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Analytical instrument (e.g., HPLC, GC, or NMR)
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Thermostated reaction vessel
2. Procedure:
-
Prepare a stock solution of this compound of a known concentration in the chosen solvent.
-
Prepare a stock solution of the internal standard in the same solvent.
-
In separate reaction vessels, mix the this compound stock solution and the internal standard stock solution.
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To one vessel, add the acidic solution to the desired final concentration.
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To another vessel, add the basic solution to the desired final concentration.
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Maintain the reaction vessels at a constant, controlled temperature (e.g., 25 °C, 50 °C).
-
At regular time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each reaction vessel.
-
Immediately quench the reaction in the aliquot by neutralizing the acid or base. For the acidic sample, add a stoichiometric amount of base. For the basic sample, add a stoichiometric amount of acid.
-
Analyze the quenched aliquots using a suitable analytical method (e.g., HPLC) to determine the concentration of this compound and the potential formation of diphenylamine relative to the internal standard.
3. Data Analysis:
-
Plot the concentration of this compound versus time for both the acidic and basic conditions.
-
The rate of degradation can be determined from the slope of this plot.
-
Identify and quantify the formation of diphenylamine to confirm the hydrolysis pathway.
Visualizations
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Khan Academy [khanacademy.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 8. byjus.com [byjus.com]
- 9. N,N-二苯基甲酰胺 99% | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Optimizing Catalyst Loading in N,N-Diphenylformamide
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when optimizing catalyst loading for reactions utilizing N,N-Diphenylformamide as a solvent or reagent.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for catalyst loading in a new reaction using this compound?
A1: For many cross-coupling reactions, a sensible starting point for catalyst loading is between 1-2 mol%.[1][2] From this initial concentration, you can perform optimization studies by systematically increasing or decreasing the loading to determine the optimal level for your specific transformation. For particularly challenging substrates or on a small scale where maximizing yield is paramount, higher loadings of up to 5 mol% may be necessary.[2] Conversely, for large-scale industrial applications, significant effort is dedicated to minimizing catalyst loading to below 1 mol%.[2]
Q2: What are the potential negative effects of excessively high or low catalyst loading?
A2:
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Too Low: Insufficient catalyst loading may lead to low or no product yield and slow reaction rates.[2][3] The reaction may stall as the catalyst deactivates before the starting materials are fully consumed.
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Too High: At high concentrations, some catalysts may form less active or inactive aggregates or dimers.[1] This can also promote undesired side reactions, leading to lower selectivity and making product purification more difficult. From an economic standpoint, especially with precious metal catalysts like palladium, high loading increases costs significantly.[4][5]
Q3: How might this compound, as an amide solvent, influence the catalyst?
A3: While this compound itself is less studied, we can infer its potential effects from its simpler analog, N,N-Dimethylformamide (DMF). Amide solvents like DMF can be more than just inert media; they can act as ligands, stabilizers for nanoparticles, or even reagents under certain conditions.[6][7][8][9] The nitrogen and oxygen atoms in the amide functionality can coordinate to the metal center of the catalyst. This coordination can influence the catalyst's electronic properties, stability, and activity. In some cases, amides can stabilize catalytic nanoparticles, preventing their aggregation into inactive forms like palladium black.[6][9][10] However, strong coordination could also potentially inhibit catalysis by blocking active sites.
Q4: What are the visual signs of catalyst deactivation or decomposition?
A4: A primary visual indicator of deactivation for many palladium-based catalysts is the formation of a black precipitate, commonly known as palladium black.[10] This indicates that the active Pd(0) species has agglomerated into an inactive, elemental form. A healthy, active homogeneous catalytic reaction should typically remain as a solution, although color changes throughout the reaction are normal and expected.[10]
Q5: Can impurities in this compound or other reagents affect the catalyst?
A5: Absolutely. Impurities in the solvent or starting materials can act as catalyst poisons, binding to the active sites and rendering the catalyst inactive.[1][11][12][13] Common poisons for palladium catalysts include sulfur compounds, halides, and other strongly coordinating species.[12] It is crucial to use high-purity, anhydrous, and degassed solvents and to purify starting materials to ensure reproducible results and optimal catalyst performance.[1][2]
Troubleshooting Guide
This guide addresses specific issues that may arise during the optimization of catalyst loading in reactions involving this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | 1. Catalyst Inactivity/Decomposition: The active catalytic species is not forming or is degrading. | • Ensure you are using a high-quality, air-stable precatalyst.[2] • If using a Pd(II) source (e.g., Pd(OAc)₂), consider a pre-reduction step by stirring with the phosphine ligand before adding other reagents.[2] • Handle sensitive catalysts and ligands under an inert atmosphere (e.g., in a glovebox) to prevent oxidation.[1] • Check for the formation of palladium black, a sign of irreversible decomposition.[10] |
| 2. Insufficient Catalyst Loading: The amount of catalyst is too low for the reaction scale or substrate reactivity. | • Incrementally increase the catalyst loading (e.g., from 1 mol% to 2 mol%, then to 5 mol%).[2][3] • See Table 1 for an illustrative example of the effect of catalyst loading on yield. | |
| 3. Catalyst Poisoning: Impurities in reagents or the solvent are deactivating the catalyst. | • Use anhydrous, degassed this compound.[2] • Purify starting materials (e.g., by recrystallization or distillation) to remove potential poisons.[2] • Ensure all glassware is thoroughly dried and the reaction is run under an inert atmosphere (e.g., Argon or Nitrogen).[1] | |
| Reaction is Sluggish or Stalls | 1. Low Catalyst Activity: The catalyst concentration may be too low, or the chosen catalyst/ligand system is not active enough. | • Increase the catalyst loading incrementally.[2][3] • Screen different ligands; for sterically hindered substrates, bulky ligands are often more effective.[2] • Increase the reaction temperature, but be mindful of potential catalyst decomposition at higher temperatures.[2][10] |
| 2. Mass Transfer Limitations: In heterogeneous or biphasic mixtures, poor mixing can limit the reaction rate. | • Ensure efficient and consistent stirring throughout the reaction.[1] | |
| 3. Product Inhibition: The reaction product may be coordinating to the metal center, inhibiting further catalysis.[10] | • Try running the reaction at a lower substrate concentration. • If possible, devise a method to remove the product from the reaction mixture as it forms. | |
| Poor Selectivity / High Byproduct Formation | 1. Suboptimal Catalyst Loading: High catalyst concentrations can sometimes promote side reactions.[1] | • Screen a range of catalyst loadings to find the optimal balance between reaction rate and selectivity. A lower loading might be beneficial. |
| 2. Incorrect Temperature: Reaction temperature can significantly influence selectivity. | • Conduct a temperature screen to identify the optimal temperature for your specific transformation.[10] | |
| 3. Ligand Degradation: The ligand may be degrading, leading to the formation of less selective catalytic species. | • Verify the stability of the ligand under the reaction conditions. • Ensure the reaction is conducted under a strictly inert atmosphere to prevent ligand oxidation.[10] |
Data Presentation
Table 1: Illustrative Effect of Catalyst Loading on Reaction Yield
This table provides a generalized example of how catalyst loading can influence the yield of a typical cross-coupling reaction. Note that the optimal loading is highly reaction-specific.
| Catalyst Loading (mol%) | Reaction Yield (%) | Observations |
| 0.5 | 45 | Incomplete conversion, reaction stalls. |
| 1.0 | 88 | Good conversion, efficient use of catalyst. |
| 2.0 | 95 | Excellent conversion, potentially optimal for yield maximization. |
| 5.0 | 96 | Marginal increase in yield compared to 2.0 mol%, but at a significantly higher cost. |
| 10.0 | 93 | Decreased yield, possibly due to byproduct formation or catalyst aggregation.[1] |
Table 2: Illustrative Influence of Solvent on a Palladium-Catalyzed Reaction
This table illustrates the significant impact that the solvent can have on the outcome of a catalytic reaction. This compound is compared to other common solvents.
| Solvent | Dielectric Constant (ε) | Yield (%) | Notes |
| Toluene | 2.4 | 75 | Common non-polar solvent. |
| Tetrahydrofuran (THF) | 7.6 | 82 | Polar aprotic solvent, good for solubility. |
| Acetonitrile (MeCN) | 37.5 | 85 | Polar aprotic solvent. |
| This compound | ~37 (estimated) | 94 | High-boiling polar aprotic solvent, may stabilize catalyst. |
| N,N-Dimethylformamide (DMF) | 36.7 | 92 | Frequently used polar aprotic solvent, known to stabilize Pd nanoparticles.[6][9] |
Experimental Protocols
Protocol 1: General Procedure for Catalyst Loading Optimization Screen
This protocol describes a systematic approach to determine the optimal catalyst loading for a given reaction.
-
Preparation: Dry all glassware in an oven (e.g., at 120 °C) and cool under a stream of inert gas (Argon or Nitrogen). Use anhydrous, degassed this compound. Ensure all substrates and reagents are of the highest purity available.
-
Reaction Setup: In a series of labeled reaction vials or tubes, each equipped with a magnetic stir bar, add the limiting substrate (e.g., 0.5 mmol) and any solid reagents.
-
Inert Atmosphere: Seal the vials and purge with an inert gas for 10-15 minutes.
-
Reagent Addition: Under a positive pressure of inert gas, add the this compound solvent, followed by the other coupling partner and any liquid base or additives via syringe.
-
Catalyst Addition: Prepare a stock solution of the precatalyst and ligand (if separate) in anhydrous, degassed this compound. This allows for accurate dispensing of small quantities. Add the calculated volume of the catalyst stock solution to each vial to achieve the desired mol% (e.g., 0.5, 1.0, 2.0, 5.0 mol%).
-
Reaction: Place the sealed vials in a pre-heated reaction block or oil bath and begin stirring at the desired temperature.
-
Monitoring and Analysis: At regular intervals (e.g., 1, 2, 4, 8, 24 hours), carefully take a small aliquot from each reaction mixture. Quench the aliquot and analyze by a suitable technique (e.g., LC-MS, GC-MS, or NMR) to determine the conversion and yield.
-
Results: Plot the yield versus time for each catalyst loading to identify the concentration that provides the desired conversion in an acceptable timeframe.
Protocol 2: Handling and Storage of Air- and Moisture-Sensitive Catalysts
-
Receiving: Upon receipt, inspect the catalyst container for any damage to the seal.
-
Storage Environment: Store the catalyst in a cool, dark, and dry place. For highly sensitive catalysts, storage inside a glovebox with a controlled inert atmosphere is strongly recommended.[1] If a glovebox is not available, a desiccator filled with a drying agent and purged with inert gas can be used.
-
Dispensing: All handling and weighing of air- and moisture-sensitive catalysts should be performed in a glovebox or under a steady stream of inert gas to prevent exposure to air and moisture.[1] Even brief exposure can lead to decomposition and affect performance.[1]
-
Inert Atmosphere Transfer: Use Schlenk techniques or a glovebox for transferring the catalyst to the reaction vessel to maintain an inert environment.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N,N-Dimethylformamide-stabilised palladium nanoparticles combined with bathophenanthroline as catalyst for transfer vinylation of alcohols from vinyl ether - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Beyond a solvent: triple roles of dimethylformamide in organic chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N,N-Dimethylformamide-stabilized gold nanoclusters as a catalyst for the reduction of 4-nitrophenol - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis and Characterization of N,N-Dimethylformamide-Protected Palladium Nanoparticles and Their Use in the Suzuki–Miyaura Cross-Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 12. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 13. ammoniaknowhow.com [ammoniaknowhow.com]
Troubleshooting low conversion rates in N,N-Diphenylformamide reactions
Welcome to the technical support center for N,N-Diphenylformamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low conversion rates, encountered during the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: this compound is typically synthesized through the formylation of diphenylamine. Common methods include reaction with formic acid, often facilitated by a catalyst, or using other formylating agents. Some established methods include:
-
Catalytic formylation with formic acid: This method employs catalysts such as zinc oxide (ZnO) or zinc chloride (ZnCl₂) to promote the reaction between diphenylamine and formic acid.[1]
-
Hafnium-catalyzed formylation: A fluorous silica gel-supported hafnium(IV)bis(perfluorooctanesulfonyl)imide complex can be used as a catalyst with aqueous formic acid.[1]
-
Catalyst-free formylation: A method using glycolaldehyde as a C1 building block and air as an oxidant has been reported for the N-formylation of secondary amines, including diphenylamine.[2]
-
Reaction with triethylammonium formate: this compound can be obtained in excellent yields by reacting diphenylamine with an excess of triethylammonium formate.[3]
Q2: I am experiencing a low yield in my this compound synthesis. What are the potential causes?
A2: Low conversion rates in the synthesis of this compound can stem from several factors. These often relate to the purity of reagents, reaction conditions, and the presence of side reactions. Key areas to investigate include:
-
Reagent Quality: Impurities in diphenylamine, the formylating agent, or the solvent can interfere with the reaction. Water content can be particularly problematic in some catalytic systems.
-
Reaction Temperature: The reaction temperature is a critical parameter. Suboptimal temperatures can lead to slow reaction rates or the formation of byproducts. For instance, some Lewis acid-catalyzed formylations are optimized at around 70°C.[1]
-
Catalyst Activity: If you are using a catalyst, its activity might be compromised. This could be due to improper storage, contamination, or the use of an insufficient catalytic amount.
-
Reaction Time: The reaction may not have reached completion. It is important to monitor the reaction progress using techniques like TLC or GC-MS to determine the optimal reaction time.
-
Side Reactions: Diphenylamine can undergo other reactions, and the product itself might be susceptible to degradation under harsh conditions.
Troubleshooting Guide for Low Conversion Rates
This section provides a structured approach to identifying and resolving the root causes of low yields in your this compound synthesis.
Issue 1: Incomplete Reaction or Slow Reaction Rate
If you observe a significant amount of unreacted diphenylamine, consider the following troubleshooting steps:
-
Verify Reagent Stoichiometry and Purity: Ensure that the molar ratio of the formylating agent to diphenylamine is appropriate. An excess of the formylating agent, such as formic acid (typically 3 equivalents), is often used to drive the reaction to completion.[1] Verify the purity of your diphenylamine and formylating agent.
-
Optimize Reaction Temperature and Time: The optimal temperature can vary depending on the specific method used. For ZnO-catalyzed formylation with formic acid, a temperature of 70°C has been reported as optimal.[1] Systematically vary the temperature and monitor the reaction progress over time to find the ideal conditions for your setup.
-
Check Catalyst Performance: If a catalyst is used, ensure it is active. Consider using a fresh batch of the catalyst or increasing the catalyst loading. For example, ZnO has been used at a 50 mol% loading.[1]
Data Presentation
Table 1: Comparison of Catalytic Systems for the Formylation of Amines
| Catalyst | Catalyst Loading (mol%) | Formylating Agent | Temperature (°C) | Reaction Time | Yield Range (%) | Reference |
| ZnO | 50 | Formic Acid (3 equiv.) | 70 | 10–720 min | Good to Excellent | [1] |
| ZnCl₂ | 10 | Formic Acid (3 equiv.) | 70 | 10–900 min | High | [1] |
| FSG-Hf[N(SO₂C₈F₁₇)₂]₄ | 1 | Formic Acid (3 equiv.) | 70 | - | High | [1] |
| None (with Glycolaldehyde) | - | Glycolaldehyde (4 equiv.) | Reflux | 4 h | up to 73% for Diphenylamine | [2] |
Experimental Protocols
Protocol 1: ZnO-Catalyzed Formylation of Diphenylamine
This protocol is adapted from a general procedure for the formylation of amines.[1]
-
Apparatus Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add diphenylamine (1.0 mmol).
-
Reagent Addition: Add zinc oxide (ZnO) (0.5 mmol, 50 mol%) and formic acid (3.0 mmol, 3 equiv.).
-
Reaction: Heat the reaction mixture to 70°C and stir.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the excess formic acid.
-
Purification: Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or recrystallization to obtain pure this compound.
Protocol 2: Catalyst-Free N-Formylation using Glycolaldehyde
This protocol is based on a general procedure for the N-formylation of secondary amines.[2]
-
Apparatus Setup: In a Schlenk flask equipped with a magnetic stirrer and a reflux condenser open to the air, combine diphenylamine (0.5 mmol) and glycolaldehyde (2.0 mmol, 4 equiv.) in a suitable solvent (e.g., MeCN, 5 mL).
-
Reaction: Heat the reaction mixture to reflux for 4 hours.
-
Monitoring: Monitor the reaction by gas chromatography (GC) using an internal standard to determine the conversion and yield.
-
Work-up: After cooling to room temperature, the solvent can be removed under reduced pressure.
-
Purification: The resulting residue can be purified by column chromatography on silica gel to isolate this compound.
Visualizations
Troubleshooting Workflow for Low Conversion Rates
Caption: A logical workflow for troubleshooting low conversion rates.
Decision Tree for Optimizing Formylation Conditions
Caption: Decision tree for optimizing reaction conditions.
References
- 1. mdpi.com [mdpi.com]
- 2. Glycolaldehyde as a Bio‐Based C1 Building Block for Selective N‐Formylation of Secondary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diarylformamides as a Safe Reservoir and Room Temperature Source of Ultra‐Pure CO in the Context of a ‘Green’ rWGS Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to N,N-Diphenylformamide and N,N-Dimethylformamide (DMF) in the Vilsmeier-Haack Reaction
For Researchers, Scientists, and Drug Development Professionals
The Vilsmeier-Haack reaction is a powerful and versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds, yielding aldehydes that are crucial intermediates in the synthesis of a wide array of pharmaceuticals and fine chemicals.[1][2][3] The choice of the formylating agent, typically an N,N-disubstituted formamide, in conjunction with an activating agent like phosphorus oxychloride (POCl₃), is critical to the reaction's success.[1] This guide provides an objective comparison of the commonly used N,N-dimethylformamide (DMF) and the less conventional N,N-diphenylformamide in the context of the Vilsmeier-Haack reaction, supported by available experimental data and theoretical considerations.
Executive Summary
N,N-Dimethylformamide (DMF) is the most widely employed formamide for the Vilsmeier-Haack reaction due to its high reactivity, commercial availability, and the extensive body of literature supporting its use.[3] The Vilsmeier reagent derived from DMF is a potent electrophile, enabling the formylation of a broad range of substrates under relatively mild conditions.[1]
Conversely, this compound is a less common choice for this transformation. While direct comparative experimental data is scarce in the literature, a theoretical analysis based on the electronic and steric properties of the respective formamides allows for a qualitative comparison. The Vilsmeier reagent derived from this compound is expected to be less reactive due to the steric bulk and electronic effects of the two phenyl groups. This could translate to lower yields and a more limited substrate scope compared to DMF. However, for certain applications, the potentially milder reactivity of the this compound-derived reagent might offer advantages in terms of selectivity with highly sensitive substrates.
Reagent Properties and Theoretical Comparison
A direct comparison of the physical and chemical properties of this compound and DMF highlights the key differences that are likely to influence their behavior in the Vilsmeier-Haack reaction.
| Property | This compound | N,N-Dimethylformamide (DMF) | Impact on Vilsmeier-Haack Reaction |
| Molecular Weight | 197.24 g/mol | 73.09 g/mol | Higher molecular weight of this compound is a minor consideration for reaction stoichiometry. |
| Structure | Two phenyl groups attached to the nitrogen atom | Two methyl groups attached to the nitrogen atom | The bulky phenyl groups in this compound are expected to sterically hinder the formation of the Vilsmeier reagent and its subsequent reaction with the aromatic substrate. |
| Electronic Effects | The nitrogen lone pair is delocalized into the two phenyl rings, reducing its nucleophilicity. | The methyl groups are weakly electron-donating, increasing the electron density on the nitrogen atom. | The reduced nucleophilicity of the nitrogen in this compound is predicted to slow down the formation of the Vilsmeier reagent. |
| Reactivity of Vilsmeier Reagent | The resulting Vilsmeier reagent is expected to be less electrophilic and more sterically hindered. | The Vilsmeier reagent is a highly reactive electrophile.[4] | The lower reactivity of the this compound-derived reagent may require more forcing reaction conditions (higher temperatures, longer reaction times) and may result in lower yields. |
Performance in the Vilsmeier-Haack Reaction: Experimental Data
| Substrate | Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Indole | POCl₃, DMF | 0 to 85 | 6 | 96 | BenchChem |
| Pyrrole | POCl₃, DMF | Not specified | Not specified | High | [3] |
| Anisole | POCl₃, DMF | Not specified | Not specified | Good | [5] |
| N,N-Dimethylaniline | POCl₃, DMF | Ice bath, then steam bath | 2 | 80-84 | [6] |
Data for this compound under comparable conditions is not available in the searched literature.
Experimental Protocols
The following is a detailed methodology for a typical Vilsmeier-Haack reaction using N,N-dimethylformamide. A similar protocol could theoretically be adapted for this compound, likely requiring optimization of reaction temperature and time.
General Procedure for Vilsmeier-Haack Formylation using DMF/POCl₃
This protocol is a representative example for the formylation of an electron-rich aromatic compound.
Materials:
-
Electron-rich aromatic substrate
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM, anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ice bath
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the aromatic substrate (1.0 eq) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add phosphorus oxychloride (1.1 - 1.5 eq) dropwise to the stirred solution via the dropping funnel, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for the appropriate time (typically 1-12 hours), monitoring the reaction progress by TLC. For less reactive substrates, heating may be required.
-
Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice and a saturated solution of sodium bicarbonate.
-
Stir the mixture until the effervescence ceases and the pH is neutral or slightly basic.
-
Extract the aqueous mixture with dichloromethane (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to afford the desired aldehyde.
Reaction Mechanism and Logical Workflow
The Vilsmeier-Haack reaction proceeds through a well-established two-stage mechanism: the formation of the electrophilic Vilsmeier reagent, followed by the electrophilic aromatic substitution on the electron-rich substrate.
Conclusion
N,N-Dimethylformamide remains the reagent of choice for the Vilsmeier-Haack reaction due to its high reactivity, cost-effectiveness, and the vast amount of available literature detailing its application. The resulting Vilsmeier reagent is a potent electrophile capable of formylating a wide variety of electron-rich aromatic and heteroaromatic compounds with high efficiency.
While this compound represents a theoretical alternative, the lack of direct comparative experimental data makes a definitive performance assessment challenging. Based on fundamental chemical principles, the Vilsmeier reagent derived from this compound is expected to be significantly less reactive due to steric hindrance from the bulky phenyl groups and the delocalization of the nitrogen lone pair, which reduces its nucleophilicity. This would likely necessitate more forcing reaction conditions and may result in lower yields and a narrower substrate scope. However, for specific applications requiring a milder formylating agent to avoid side reactions with highly sensitive substrates, this compound could potentially offer an advantage, though this remains to be experimentally validated. For most applications in research and drug development, DMF remains the more practical and reliable choice for the Vilsmeier-Haack reaction.
References
A Comparative Analysis of N,N-Diphenylformamide and Other Formylating Agents for Researchers and Drug Development Professionals
Introduction: The introduction of a formyl group (-CHO) is a cornerstone transformation in organic synthesis, providing a critical entry point for the synthesis of aldehydes which are precursors to a vast array of pharmaceuticals and fine chemicals. The choice of formylating agent is a pivotal decision that dictates reaction efficiency, substrate scope, and functional group tolerance. This guide provides an objective comparison of N,N-Diphenylformamide with other prominent formylating agents, supported by experimental data and detailed methodologies to assist researchers in making informed decisions for their synthetic endeavors.
Performance Comparison of Formylating Agents
The efficacy of a formylating agent is best evaluated by comparing its performance across various substrates under different reaction conditions. While this compound is a viable, milder formylating agent, other reagents are more commonly employed due to their higher reactivity and broader applicability.
Table 1: General Comparison of Formylating Agents
| Feature | This compound | Vilsmeier-Haack Reagent | Gattermann-Koch Reaction | Reimer-Tiemann Reaction | Duff Reaction |
| Reactivity | Mild | High | High (for simple arenes) | Moderate | Moderate |
| Substrate Scope | Electron-rich arenes, active methylene compounds | Electron-rich arenes and heterocycles[1] | Benzene, alkylbenzenes[2] | Phenols, electron-rich heterocycles[3][4] | Phenols and their ethers[5][6] |
| Common Reagents | This compound, POCl₃ or other activators | DMF or other formamides, POCl₃, oxalyl chloride | CO, HCl, AlCl₃, CuCl[7][8] | CHCl₃, strong base (e.g., NaOH)[3][9] | Hexamethylenetetramine (HMTA), acid (e.g., TFA, AcOH)[5][10] |
| Typical Conditions | Elevated temperatures | 0 °C to 80 °C[1] | High pressure, acidic | Elevated temperatures, biphasic system[4][11] | Reflux in acidic medium[6] |
| Advantages | Mildness can be beneficial for sensitive substrates | High yields, versatile, widely applicable | Direct formylation of simple arenes | Ortho-formylation of phenols[3][11] | Ortho-formylation of phenols, avoids harsh reagents[6] |
| Disadvantages | Lower reactivity, less studied, potentially lower yields | Harsh conditions for sensitive substrates, requires aqueous workup | Limited to substrates stable to strong acids, not for phenols/ethers[12][13] | Use of toxic chloroform, often low to moderate yields, potential for byproducts[9] | Low yields in some cases[14] |
Formylation of Aromatic Compounds
The direct introduction of a formyl group onto an aromatic ring is a key transformation. The choice of reagent is highly dependent on the electronic nature of the aromatic substrate.
Table 2: C-Formylation of Activated Aromatic Compounds
| Formylating Agent | Substrate | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Vilsmeier-Haack | 1,3-Dimethoxy-5-(4-nitrophenoxy)benzene | POCl₃, DMF | DMF | 80 | 3 | High | |
| Vilsmeier-Haack | Pyrrole | POCl₃, DMF | Diethyl ether | - | - | High | |
| Gattermann-Koch | Benzene | CO, HCl, AlCl₃, CuCl | - | High Pressure | - | High | [7][8] |
Formylation of Phenols
Phenols are important substrates, and their ortho-formylation is a particularly valuable transformation for the synthesis of salicylaldehydes and their derivatives.
Table 3: Ortho-Formylation of Phenols
| Formylating Agent | Substrate | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Reimer-Tiemann | Phenol | CHCl₃, NaOH | H₂O/Organic | 70 | 3 | Moderate | [3][9] |
| Duff Reaction | 4-Methylphenol | HMTA, Acetic Acid | Acetic Acid | 118 | 3 | Good | [15] |
| Paraformaldehyde/MgCl₂ | Phenol | Paraformaldehyde, MgCl₂, Et₃N | Acetonitrile | Reflux | 2-4 | Excellent | [16][17] |
| Formamidine Acetate | Phenol | Formamidine acetate, Acetic anhydride | - | - | - | High | [18] |
N-Formylation of Amines
The formylation of amines to produce formamides is a fundamental reaction in peptide synthesis and for the creation of various pharmaceutical intermediates.
Table 4: N-Formylation of Amines
| Formylating Agent | Substrate | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Formic Acid | Substituted aromatic amines | Formic Acid | None | 80 | - | Good to Excellent | [19] |
| Acetic Formic Anhydride | Primary amines | Formic acid, Acetic anhydride | - | -20 | < 0.25 | 97-100 | [19] |
| Ammonium Formate | Anilines, secondary amines | Ammonium formate | Acetonitrile | Reflux | - | Good to Excellent | [19] |
| Oxalic Acid (CO surrogate) | Aniline | (COOH)₂·2H₂O, MnCl₂·4H₂O, Na₂CO₃·H₂O | DMF | 130 | 20 | 98 | [20] |
| N-Formylsaccharin | Various amines | N-Formylsaccharin | Ball mill (solvent-free) | - | 0.5 | 52 | [21] |
Reaction Mechanisms and Methodologies
A clear understanding of the reaction mechanisms and experimental protocols is crucial for successful synthesis.
Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃), to formylate electron-rich aromatic compounds.[1]
Experimental Protocol: Vilsmeier-Haack Formylation of 1,3-Dimethoxy-5-(4-nitrophenoxy)benzene
-
Phosphoryl chloride (5.0 ml, 55.0 mmol) is carefully added to ice-cold DMF (4.2 ml, 55.0 mmol) at 0 °C.
-
A solution of 1,3-dimethoxy-5-(4-nitrophenoxy)benzene (3.0 g, 11.0 mmol) in DMF (10 ml) is added.
-
The resulting mixture is heated at 80 °C for 3 hours.
-
The dark viscous mixture is then poured into ice-cold water (50 ml) and stirred vigorously for 2 hours to precipitate the product.
-
The precipitate is filtered and washed with water.
Gattermann-Koch Reaction
The Gattermann-Koch reaction is a method for formylating simple aromatic hydrocarbons like benzene and toluene using carbon monoxide and hydrochloric acid under high pressure, catalyzed by a mixture of aluminum chloride and copper(I) chloride.[7][8] It is not applicable to phenol and phenol ether substrates.[12]
Experimental Protocol: Gattermann-Koch Reaction with Benzene [12]
-
Benzene is treated with carbon monoxide and hydrochloric acid in the presence of anhydrous aluminum chloride and a trace amount of cuprous chloride.
-
The reaction is typically carried out under high pressure.
-
The reaction mixture is worked up to isolate benzaldehyde.
Reimer-Tiemann Reaction
The Reimer-Tiemann reaction is used for the ortho-formylation of phenols. The reaction involves the treatment of a phenol with chloroform in the presence of a strong base.[3][4] The reactive species is dichlorocarbene.[9]
Experimental Protocol: Reimer-Tiemann Reaction of Phenol [9]
-
A solution of the phenol (30.9 mmol) and sodium hydroxide (8.0 equiv) in ethanol/H₂O (100 mL, 2:1) is heated to 70 °C.
-
Chloroform (2.0 equiv) is added over 1 hour.
-
The resulting mixture is stirred for 3 hours, then cooled to room temperature.
-
Ethanol is removed by evaporation.
-
The remaining aqueous solution is adjusted to pH 4-5 and extracted with ethyl acetate.
-
Standard workup and purification procedures are followed to obtain the desired aldehyde.
Duff Reaction
The Duff reaction is a formylation method for aromatic compounds, particularly phenols, using hexamethylenetetramine (HMTA) as the formyl source in an acidic medium.[5] The reaction preferentially gives the ortho-isomer.[5]
Experimental Protocol: Duff Reaction of 4-Methylphenol [15]
-
A 250 mL round bottom flask with a stirrer bar is charged with 4-methylphenol (8.65 g, 80.0 mmol) and hexamethylenetetramine (22.43 g, 160 mmol).
-
Glacial acetic acid (50 ml) is added.
-
The mixture is stirred at 118 °C for 3 hours.
-
The reaction mixture is cooled to room temperature, and a solution of 12.4 ml of 5 M HCl is added slowly.
-
The product is then isolated through appropriate workup and purification.
Conclusion
The selection of an appropriate formylating agent is a critical parameter in synthetic chemistry. While this compound serves as a mild formylating agent, its application is less prevalent compared to more robust and versatile methods. The Vilsmeier-Haack reaction remains a powerful and widely used method for a broad range of electron-rich aromatic and heteroaromatic substrates. For the specific ortho-formylation of phenols, the Reimer-Tiemann and Duff reactions offer classic, albeit sometimes lower-yielding, approaches, with modern modifications providing improved efficiency. The Gattermann-Koch reaction is suitable for the formylation of simple, non-phenolic arenes. For the N-formylation of amines, a variety of reagents, from the simple and economical formic acid to more activated systems, provide a wide array of options to suit different substrates and reaction conditions. Researchers should carefully consider the reactivity of their substrate, the desired regioselectivity, and the tolerance of other functional groups when selecting the optimal formylating agent for their synthetic targets.
References
- 1. jk-sci.com [jk-sci.com]
- 2. Gattermann and Gattermann-Koch Formylation | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. byjus.com [byjus.com]
- 4. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 5. Duff reaction - Wikipedia [en.wikipedia.org]
- 6. grokipedia.com [grokipedia.com]
- 7. byjus.com [byjus.com]
- 8. Gattermann Koch Reaction: Mechanism, Uses & Examples [vedantu.com]
- 9. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]
- 12. careers360.com [careers360.com]
- 13. collegedunia.com [collegedunia.com]
- 14. youtube.com [youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. chemistry.mdma.ch [chemistry.mdma.ch]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. Formylation of phenols using formamidine acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Manganese-Catalyzed N-Formylation of Anilines Using Oxalic Acid as CO Surrogate - PMC [pmc.ncbi.nlm.nih.gov]
- 21. N-Formylsaccharin: A Sweet(able) Formylating Agent in Mechanochemistry - PMC [pmc.ncbi.nlm.nih.gov]
N,N-Diphenylformamide in Formylation Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The introduction of a formyl group is a fundamental transformation in organic synthesis, providing a crucial building block for a vast array of pharmaceuticals and complex molecules. The choice of formylating agent is paramount to the success of these reactions, influencing efficiency, selectivity, and substrate scope. This guide provides a comparative analysis of N,N-diphenylformamide against other common formylating agents, with a focus on its role in the Vilsmeier-Haack reaction. While direct quantitative kinetic data for this compound is limited in publicly available literature, this guide offers a qualitative comparison based on established principles of reaction kinetics and provides detailed experimental protocols to enable researchers to conduct their own comparative studies.
Performance Comparison of Formylating Agents
The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds. The reaction typically employs a substituted formamide and an activating agent like phosphorus oxychloride (POCl₃) to generate the electrophilic Vilsmeier reagent. The nature of the substituents on the formamide nitrogen significantly impacts the reagent's reactivity.
| Formylating Agent | Structure | Relative Reactivity (Qualitative) | Key Considerations |
| N,N-Dimethylformamide (DMF) | HCON(CH₃)₂ | High | The most common and highly reactive formylating agent for the Vilsmeier-Haack reaction. The small methyl groups offer minimal steric hindrance, facilitating the formation of the Vilsmeier reagent. |
| This compound | HCON(C₆H₅)₂ | Moderate to Low | The bulky phenyl groups introduce significant steric hindrance, which can decrease the rate of Vilsmeier reagent formation and subsequent formylation. However, the electron-withdrawing nature of the phenyl rings may influence the electrophilicity of the reagent.[1] |
| N-Methylformanilide | HCON(CH₃)(C₆H₅) | Moderate | Offers a balance between the high reactivity of DMF and the potential for modified selectivity due to the presence of a phenyl group.[1] |
| Formylpiperidine | HCON(C₅H₁₀) | High | The cyclic structure can influence the conformation and reactivity of the resulting Vilsmeier reagent. |
Note: The reactivity of the Vilsmeier reagent is highly dependent on the nature of the amide used. For instance, the reaction with the N,N-dimethylacetamide–carbonyl chloride complex proceeds approximately 5,000 times slower than with the corresponding N,N-dimethylformamide complex, underscoring the profound impact of the amide structure on reaction kinetics.[1]
Experimental Protocols
To facilitate a direct comparison of the reaction kinetics of this compound with other formylating agents, a detailed experimental protocol for a kinetic study is provided below.
Experimental Protocol: Kinetic Analysis of Formylation of an Electron-Rich Arene
Objective: To determine and compare the rate of formylation of a model electron-rich aromatic substrate (e.g., N,N-dimethylaniline) using different formylating agents (e.g., this compound vs. N,N-dimethylformamide) under Vilsmeier-Haack conditions.
Materials:
-
This compound
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline (substrate)
-
Anhydrous dichloromethane (DCM, solvent)
-
Internal standard (e.g., dodecane)
-
Quenching solution (e.g., saturated sodium bicarbonate solution)
-
Gas chromatograph-mass spectrometer (GC-MS) or High-performance liquid chromatograph (HPLC)
Procedure:
-
Preparation of the Vilsmeier Reagent:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the formylating agent (this compound or DMF, 1.0 eq.) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (1.1 eq.) dropwise via the dropping funnel over 15 minutes, maintaining the temperature at 0 °C.
-
Allow the mixture to stir at 0 °C for 30 minutes to ensure complete formation of the Vilsmeier reagent.
-
-
Formylation Reaction and Kinetic Monitoring:
-
To the pre-formed Vilsmeier reagent, add a solution of the electron-rich arene (e.g., N,N-dimethylaniline, 1.0 eq.) and the internal standard in anhydrous DCM via syringe.
-
Start the timer immediately upon addition of the substrate.
-
At specified time intervals (e.g., 5, 10, 20, 30, 60 minutes), withdraw an aliquot (e.g., 0.1 mL) of the reaction mixture.
-
Immediately quench the aliquot by adding it to a vial containing a stirred, cold quenching solution (e.g., 1 mL of saturated sodium bicarbonate).
-
Extract the quenched sample with a suitable organic solvent (e.g., ethyl acetate).
-
Analyze the organic layer by GC-MS or HPLC to determine the concentration of the product and the remaining substrate relative to the internal standard.
-
-
Data Analysis:
-
Plot the concentration of the product versus time for each formylating agent.
-
Determine the initial reaction rate from the slope of the initial linear portion of the concentration-time curve.
-
Compare the initial rates to assess the relative reactivity of this compound and DMF. For a more detailed kinetic analysis, the reaction order with respect to each reactant can be determined by varying their initial concentrations.
-
Visualizing the Reaction Pathway and Experimental Workflow
To better understand the processes involved, the following diagrams illustrate the Vilsmeier-Haack reaction mechanism and the experimental workflow for the kinetic study.
References
A Comparative Guide to the Green Chemistry of N,N-Diphenylformamide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of N,N-diphenylformamide, a valuable reagent and intermediate in organic synthesis, is increasingly being scrutinized through the lens of green chemistry. This guide provides an objective comparison of various synthetic routes to this compound and its alternatives, focusing on atom economy and other key green chemistry metrics. By presenting supporting experimental data and detailed protocols, this document aims to assist researchers in making more sustainable choices in their synthetic endeavors.
Comparison of Green Chemistry Metrics
The efficiency and environmental impact of different formylation methods can be quantitatively compared using metrics such as atom economy and reaction yield. The following table summarizes these metrics for the synthesis of this compound and a common alternative formylating agent, N,N-dimethylformamide dimethyl acetal (DMF-DMA).
| Synthesis Method | Target Product | Reactants | Byproducts | Atom Economy (%) | Yield (%) | Reaction Conditions |
| N-Formylation of Diphenylamine | This compound | Diphenylamine, Formic Acid | Water | 91.8 | 72-87 | Neat, 80°C |
| Synthesis of DMF-DMA | DMF-DMA | N,N-Dimethylformamide, Dimethyl sulfate | Sodium methyl sulfate | 49.6 | ~85 | Neat, 15-30°C |
| Catalytic N-Formylation with CO₂ and H₂ | This compound | Diphenylamine, Carbon Dioxide, Hydrogen | Water | 89.5 | High | Catalytic (e.g., Ru-based), elevated pressure and temp. |
Note: Atom economy is calculated as (molecular weight of desired product / sum of molecular weights of all reactants) x 100. The yield is reported as found in the literature and can vary based on specific experimental conditions.
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below to ensure reproducibility and facilitate informed decisions.
Protocol 1: Synthesis of this compound via N-Formylation of Diphenylamine with Formic Acid
This method represents a classical and relatively straightforward approach to this compound synthesis.
Materials:
-
Diphenylamine
-
Formic acid (98-100%)
Procedure:
-
In a round-bottom flask, a mixture of diphenylamine and formic acid is heated to 80°C.
-
The reaction is stirred at this temperature and monitored by thin-layer chromatography (TLC) until completion.
-
Upon completion, the excess formic acid is removed under reduced pressure.
-
The resulting crude product is then purified by recrystallization or column chromatography to yield pure this compound.
Protocol 2: Synthesis of N,N-Dimethylformamide Dimethyl Acetal (DMF-DMA)
DMF-DMA is a common alternative formylating agent. Its synthesis is presented here for comparative purposes.
Materials:
-
N,N-Dimethylformamide (DMF)
-
Dimethyl sulfate
-
Sodium methoxide
Procedure:
-
To a cooled solution of N,N-dimethylformamide, dimethyl sulfate is added dropwise while maintaining the temperature.
-
The reaction mixture is stirred for several hours at room temperature.
-
A solution of sodium methoxide in methanol is then added slowly to the mixture.
-
The reaction is stirred until completion, after which the precipitated sodium methyl sulfate is filtered off.
-
The filtrate is then distilled under reduced pressure to afford pure N,N-dimethylformamide dimethyl acetal.
Protocol 3: Catalytic N-Formylation of Diphenylamine with CO₂ and H₂
This method exemplifies a greener approach, utilizing renewable C1 feedstock.
Materials:
-
Diphenylamine
-
Carbon Dioxide (CO₂)
-
Hydrogen (H₂)
-
Homogeneous or heterogeneous catalyst (e.g., Ru-pincer complex)
-
Anhydrous solvent (e.g., toluene)
Procedure:
-
In a high-pressure autoclave, diphenylamine and the catalyst are dissolved in an anhydrous solvent.
-
The autoclave is sealed, purged with CO₂, and then pressurized with a mixture of CO₂ and H₂ to the desired pressure.
-
The reaction mixture is heated to the specified temperature and stirred for the required duration.
-
After cooling to room temperature, the autoclave is carefully depressurized.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography.
Visualizing Synthesis Pathways and Green Assessment
To provide a clearer understanding of the synthetic routes and the principles of green chemistry assessment, the following diagrams have been generated.
Caption: Comparative synthesis pathways for this compound and DMF-DMA.
Caption: Workflow for green chemistry assessment of a synthetic route.
A Comparative Guide to the Chemoselectivity of N,N-Diphenylformamide and Alternative Formylating Agents with Polyfunctional Substrates
For Researchers, Scientists, and Drug Development Professionals
The introduction of a formyl group is a fundamental transformation in organic synthesis, pivotal for the construction of a wide array of pharmaceutical intermediates and complex molecules. The choice of formylating agent is critical, dictating the chemoselectivity of the reaction, particularly when the substrate possesses multiple reactive functional groups. This guide provides a comparative analysis of the chemoselectivity of N,N-diphenylformamide, primarily in the context of the Vilsmeier-Haack reaction, alongside other common formylating agents when reacting with polyfunctional substrates such as aminophenols and amino alcohols.
This compound and the Vilsmeier-Haack Reaction
This compound, when activated with reagents like phosphorus oxychloride (POCl₃), forms the Vilsmeier reagent. This electrophilic species is well-established for the formylation of electron-rich aromatic and heteroaromatic compounds. The Vilsmeier reagent is considered a weak electrophile, which generally favors reaction with more nucleophilic centers. While extensive literature documents its use in C-formylation of aromatic rings, specific data on its chemoselectivity with substrates bearing competing nucleophilic groups, such as amines and hydroxyls, is not extensively reported. It is, however, reasonable to predict that the more nucleophilic amino group would be preferentially formylated over a hydroxyl or thiol group.
Comparative Chemoselectivity with Alternative Formylating Agents
To provide a clear comparison, this guide presents experimental data for the formylation of polyfunctional substrates using well-documented alternative reagents. The data highlights the conditions required to achieve selective N-formylation.
Data Presentation: N-Formylation of Aminophenols
| Entry | Substrate | Formylating Agent | Catalyst/Additive | Solvent | Temperature (°C) | Time (h) | Yield (%) | Observations |
| 1 | 2-Aminophenol | N,N-Dimethylformamide (DMF) | (±)-Camphorsulfonic acid (CSA) | DMF | 100 | 24 | High | Selective N-formylation.[1][2] |
| 2 | 2-Aminophenol | Formic Acid | None | Neat | 60 | 3.5 | 92 | Selective N-formylation over O-formylation.[3] |
| 3 | 4-Aminophenol | Formic Acid | None | Toluene | Reflux | 4-9 | >95 | Selective N-formylation; hydroxyl group is unreactive.[4] |
| 4 | Various Amines | Formic Acid | Iodine (catalytic) | Solvent-free | 70 | - | High | Chemoselective for amines over alcohols.[5] |
| 5 | Various Amines | Acetic Formic Anhydride | None | - | -20 | < 15 min | 97-100 | Highly efficient and selective N-formylation.[6] |
Data Presentation: N-Formylation of Amino Alcohols
| Entry | Substrate | Formylating Agent | Catalyst/Additive | Solvent | Temperature (°C) | Time | Yield (%) | Observations |
| 1 | Amino alcohols | Formic Acid | Sodium formate (catalytic) | Solvent-free | Room Temp. | < 8 h | Good to Excellent | Selective N-formylation over O-formylation.[6] |
| 2 | Alkanolamines | Formic Acid | Ni(II) or Cu(II) complexes | Solvent-free | Room Temp. | - | Good to Excellent | 100% chemoselectivity for O-formylation.[7] |
Experimental Protocols
Protocol 1: Selective N-Formylation of 2-Aminophenol with DMF and CSA [1][2]
-
Materials: 2-aminophenol, N,N-dimethylformamide (DMF), (±)-camphorsulfonic acid (CSA).
-
Procedure:
-
To a solution of 2-aminophenol (0.2 mmol) in DMF (1 ml), add (±)-camphorsulfonic acid (0.3 mmol).
-
Heat the reaction mixture to 100 °C for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and perform an appropriate aqueous work-up.
-
Extract the product with a suitable organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain N-(2-hydroxyphenyl)formamide.
-
Protocol 2: Selective N-Formylation of 4-Aminophenol with Formic Acid [4]
-
Materials: 4-aminophenol, 85% aqueous formic acid, toluene.
-
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, combine 4-aminophenol (1 g), toluene, and 1.0-1.2 equivalents of 85% aqueous formic acid.
-
Heat the mixture to reflux and continue for 4-9 hours, collecting the water in the Dean-Stark trap.
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, cool the reaction mixture.
-
Evaporate the solvent under reduced pressure to yield the crude N-formyl product, which is often of sufficient purity for subsequent use.
-
Protocol 3: N-Formylation of Amines with Acetic Formic Anhydride [6]
-
Materials: Amine, formic acid, acetic anhydride.
-
Procedure:
-
Generate acetic formic anhydride in situ by reacting excess formic acid with acetic anhydride at -20 °C.
-
Add the amine substrate to the freshly prepared acetic formic anhydride solution.
-
Allow the reaction to proceed for approximately 15 minutes.
-
Perform a suitable work-up to isolate the N-formylated product.
-
Visualizations
Diagram 1: Chemoselective Formylation Pathways of an Aminophenol
Caption: Comparative reaction pathways for the formylation of an aminophenol.
Diagram 2: General Experimental Workflow for Selective N-Formylation
Caption: A generalized workflow for a typical N-formylation experiment.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. benchchem.com [benchchem.com]
- 4. scispace.com [scispace.com]
- 5. Facile and Highly Efficient N-Formylation of Amines Using a Catalytic Amount of Iodine under Solvent-Free Conditions [organic-chemistry.org]
- 6. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemoselective O-formyl and O-acyl protection of alkanolamines, phenoxyethanols and alcohols catalyzed by nickel(ii) and copper(ii)-catalysts - Green Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Safety Profile of Formylating Reagents: N,N-Diphenylformamide and Its Alternatives
For Researchers, Scientists, and Drug Development Professionals
The selection of a suitable formylating agent is a critical decision in the synthesis of many pharmaceutical intermediates and active pharmaceutical ingredients. Beyond reaction efficiency and substrate compatibility, a thorough understanding of the safety profile of each reagent is paramount to ensure the well-being of laboratory personnel and the safe scale-up of chemical processes. This guide provides a comparative safety analysis of N,N-Diphenylformamide against other common formylating agents: N,N-Dimethylformamide (DMF), N-formylpiperidine, and formyl fluoride.
Quantitative Safety Data Comparison
The following table summarizes key safety and physical data for this compound and its alternatives, allowing for a direct comparison of their hazard profiles.
| Property | This compound | N,N-Dimethylformamide (DMF) | N-formylpiperidine | Formyl Fluoride |
| Physical State | Colorless crystalline solid[1] | Colorless, clear liquid | Colorless to pale yellow liquid[2] | Colorless gas[2] |
| Boiling Point | 337 °C @ 762 mmHg[3] | 153 °C | 222.5 °C[4] | -29 °C[2] |
| Flash Point | Not applicable | 58 °C | 91.7 °C[4] | Not applicable |
| GHS Hazard Statements | H302, H315, H319, H332, H335, H412[1] | H226, H312, H319, H331, H360D[5] | H227, H302, H311, H315, H319[6] | Data not available, but known to be toxic[2][5] |
| Oral LD50 (rat) | Data not available | 2800 mg/kg | 887 mg/kg[7] | Data not available |
| Dermal LD50 (rabbit) | Data not available | 4720 mg/kg | 856 mg/kg[7] | Data not available |
| Inhalation LC50 (mouse) | Data not available | 9400 mg/m³ (2 h) | Data not available | Data not available |
| Thermal Stability | Stable up to >200 °C[4] | Decomposes near boiling point into dimethylamine and carbon monoxide[8] | Stable under normal conditions[9] | Decomposes at room temperature to CO and HF[2][10] |
Experimental Protocols and Safety Precautions
The following section details a general protocol for a formylation reaction, with specific safety considerations for each of the compared reagents.
General N-Formylation Protocol
This protocol is a generalized procedure and should be adapted based on the specific substrate and reaction scale.
Materials:
-
Amine substrate (1.0 eq)
-
Formylating agent (1.0 - 1.2 eq)
-
Anhydrous solvent (e.g., THF, DCM)
-
Inert gas atmosphere (e.g., Nitrogen, Argon)
-
Stirring apparatus
-
Heating/cooling system as required
Procedure:
-
Set up a reaction vessel under an inert atmosphere.
-
Dissolve the amine substrate in the chosen anhydrous solvent.
-
Add the formylating agent to the reaction mixture, controlling the addition rate and temperature as specified for each reagent.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS).
-
Upon completion, quench the reaction as necessary and proceed with the work-up and purification of the product.
Reagent-Specific Safety Precautions:
This compound:
-
Handling: As a solid, handle in a well-ventilated area to avoid dust inhalation.[1] Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Reaction Conditions: While thermally stable, ensure the reaction is conducted under controlled heating to prevent unforeseen decomposition at very high temperatures.[4]
-
Work-up: No special quenching procedure is typically required. Standard aqueous work-up can be performed.
N,N-Dimethylformamide (DMF):
-
Handling: DMF is a combustible liquid and is readily absorbed through the skin. Handle in a fume hood away from ignition sources. Wear chemical-resistant gloves and safety goggles.
-
Reaction Conditions: Be aware that DMF can decompose near its boiling point to form dimethylamine and carbon monoxide.[8] Reactions at elevated temperatures should be carefully monitored.
-
Work-up: Use caution during aqueous work-up as DMF is miscible with water, which can sometimes complicate extractions.
N-formylpiperidine:
-
Handling: This reagent is toxic in contact with skin and harmful if swallowed.[6] Handle with care in a fume hood, wearing appropriate PPE.
-
Reaction Conditions: It is a combustible liquid, so avoid open flames and sparks.[6]
-
Work-up: No unusual work-up procedures are required, but handle waste streams as toxic.
Formyl Fluoride:
-
Handling: Formyl fluoride is a toxic gas that decomposes at room temperature into highly toxic carbon monoxide (CO) and corrosive hydrogen fluoride (HF).[2][10] This reagent should only be handled by experienced personnel in a specialized setup, such as a dedicated fume hood with appropriate scrubbing capabilities for acidic and toxic gases. Reactions are typically conducted at low temperatures to minimize decomposition.[2]
-
Reaction Conditions: Due to its instability, it is often generated in situ for immediate use.[2] The presence of HF can catalyze further decomposition.[10]
-
Work-up: The reaction mixture will contain residual HF, which is highly corrosive and toxic. Quenching must be performed carefully with a suitable base to neutralize the acid. All waste must be treated as highly hazardous.
Decision-Making Workflow for Reagent Selection
The choice of a formylating agent should be a systematic process that prioritizes safety. The following diagram, created using the DOT language, illustrates a logical workflow to guide researchers in selecting the most appropriate reagent for their needs.
Caption: A decision tree for selecting a formylating reagent based on safety.
Summary and Conclusion
This guide provides a comparative overview of the safety profiles of this compound and three common alternative formylating reagents.
-
This compound presents as a relatively safe option, particularly due to its solid state and high thermal stability.[1][4] Its primary hazards appear to be related to irritation.[1]
-
N,N-Dimethylformamide (DMF) is a widely used and effective formylating agent, but its safety profile is marred by its classification as a reproductive toxin and its ready absorption through the skin.[5] Its combustible nature also requires careful handling.
-
N-formylpiperidine is a potent formylating agent but exhibits significant acute toxicity, being harmful if swallowed and toxic in contact with the skin.[6][7]
-
Formyl Fluoride is by far the most hazardous of the compared reagents. Its gaseous nature, inherent instability at room temperature, and decomposition into highly toxic CO and HF make it suitable only for specialized applications where its unique reactivity is essential and can be managed with appropriate engineering controls.[2][10]
For researchers and professionals in drug development, a thorough risk assessment is non-negotiable. While reactivity and yield are important metrics, the safety of personnel and the environment must be the primary consideration. When a less hazardous alternative is available and meets the synthetic requirements, it should be the preferred choice. This compound, with its more favorable safety profile, should be considered as a viable and safer alternative to more hazardous formylating agents in many applications.
References
- 1. This compound [chemdict.com]
- 2. Formyl fluoride - Wikipedia [en.wikipedia.org]
- 3. This compound 99 607-00-1 [sigmaaldrich.com]
- 4. Diarylformamides as a Safe Reservoir and Room Temperature Source of Ultra‐Pure CO in the Context of a ‘Green’ rWGS Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Page loading... [guidechem.com]
- 6. benchchem.com [benchchem.com]
- 7. nj.gov [nj.gov]
- 8. Clinical Outcomes of Occupational Exposure to N,N-Dimethylformamide: Perspectives from Experimental Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fishersci.co.uk [fishersci.co.uk]
- 10. Thermal stability of formyl fluoride and related molecules - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Indole Formylation: N,N-Diphenylformamide vs. Triethyl Orthoformate
For researchers, scientists, and drug development professionals, the formylation of indoles is a critical step in the synthesis of a vast array of biologically active compounds and pharmaceutical intermediates. The introduction of a formyl group at the C3 position of the indole nucleus opens up avenues for diverse functional group transformations. Among the various methods available, the Vilsmeier-Haack reaction using N,N-disubstituted formamides and the Lewis acid-catalyzed reaction with triethyl orthoformate are two prominent approaches. This guide provides an objective comparison of these methodologies, supported by experimental data and detailed protocols, to aid in the selection of the most suitable method for a given synthetic challenge.
At a Glance: Key Performance Metrics
The choice between N,N-diphenylformamide (typically in a Vilsmeier-Haack reaction) and triethyl orthoformate hinges on factors such as reaction conditions, yield, substrate scope, and ease of workup. While specific data for this compound is less prevalent in recent literature, the closely related N-methylformanilide provides a strong basis for comparison against the modern triethyl orthoformate method.
| Parameter | Vilsmeier-Haack with N-Methylformanilide/POCl₃ | Boron-Catalyzed Formylation with Triethyl Orthoformate |
| Formylating Agent | N-Methylformanilide | Triethyl Orthoformate |
| Activating Agent | Phosphorus oxychloride (POCl₃) | Boron trifluoride diethyl etherate (BF₃·OEt₂) |
| Typical Yield | ~97% for unsubstituted indole[1] | ~82% for unsubstituted indole[2] |
| Reaction Time | ~1.5 hours[1] | 1-5 minutes[2] |
| Reaction Temperature | 0-35°C[1] | Room Temperature[2] |
| Solvent | N-Methylformanilide (reagent as solvent) | Neat (solvent-free)[2] |
| Workup | Aqueous basic workup, potential for inorganic byproducts | Simple aqueous workup |
| Substrate Scope | Broad for electron-rich indoles | Broad, including some electron-deficient indoles[2] |
| Key Advantages | High yield for simple indoles, well-established method | Extremely rapid, mild conditions, operational simplicity[2] |
| Key Disadvantages | Use of corrosive POCl₃, longer reaction time | Stoichiometric use of Lewis acid |
Reaction Mechanisms and Pathways
The underlying mechanisms for these two formylation methods differ significantly, which dictates their reactivity and compatibility with various functional groups.
Vilsmeier-Haack Reaction with this compound
The Vilsmeier-Haack reaction proceeds through the formation of a Vilsmeier reagent, a chloroiminium ion, from the reaction of a disubstituted formamide with an activating agent like phosphorus oxychloride. This electrophilic species is then attacked by the electron-rich C3 position of the indole ring. Subsequent hydrolysis of the resulting iminium salt furnishes the desired indole-3-carboxaldehyde.
Caption: Vilsmeier-Haack formylation pathway.
Boron-Catalyzed Formylation with Triethyl Orthoformate
In this more recent method, a Lewis acid such as boron trifluoride diethyl etherate activates the triethyl orthoformate, generating a highly reactive dialkoxycarbenium ion. This potent electrophile is then readily attacked by the nucleophilic indole at the C3 position. A subsequent elimination of ethanol and hydrolysis upon workup yields the final aldehyde product.[2]
Caption: Boron-catalyzed formylation pathway.
Quantitative Data Summary
The following tables summarize the performance of the two methods for the formylation of unsubstituted indole.
Table 1: Vilsmeier-Haack Formylation of Indole with N-Methylformanilide
| Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Indole, N-Methylformanilide, POCl₃ | 0-35 | 1.5 | 97 | Organic Syntheses[1] |
Table 2: Boron-Catalyzed Formylation of Indole with Alkyl Orthoformates
| Formylating Agent | Lewis Acid | Solvent | Temperature | Time (min) | Yield (%) | Reference |
| Trimethyl Orthoformate | Bi(OTf)₃ | DCM | Room Temp | - | No Product | ACS Omega[2] |
| Triethyl Orthoformate | Bi(OTf)₃ | DCM | Room Temp | - | No Product | ACS Omega[2] |
| Trimethyl Orthoformate | BF₃·OEt₂ | Neat | Room Temp | 5 | 82 | ACS Omega[2] |
Note: Initial experiments with Bi(OTf)₃ as a catalyst for formylation with triethyl orthoformate did not yield the desired product, instead favoring the formation of tris(indolyl)methane. The use of BF₃·OEt₂ was found to be crucial for the successful formylation.[2]
Experimental Protocols
Vilsmeier-Haack Formylation of Indole with N-Methylformanilide
The following is a representative protocol adapted from Organic Syntheses, which uses N-methylformanilide, a close analog of this compound.
Materials:
-
Indole
-
N-Methylformanilide
-
Phosphorus oxychloride (POCl₃)
-
Ice
-
Sodium hydroxide (NaOH) solution
Procedure:
-
In a three-necked flask equipped with a stirrer and a dropping funnel, N-methylformanilide is cooled in an ice-salt bath.
-
Phosphorus oxychloride is added dropwise with stirring, maintaining a low temperature to form the Vilsmeier reagent.
-
A solution of indole in N-methylformanilide is then added to the Vilsmeier reagent over a period of about 1 hour, keeping the temperature below 10°C.
-
After the addition is complete, the mixture is warmed to 35°C and stirred for approximately 1 hour, during which the solution becomes a thick paste.
-
The reaction is quenched by the careful addition of crushed ice, resulting in a clear red solution.
-
This solution is then added to a larger flask containing more ice, and a solution of sodium hydroxide is added with vigorous stirring to precipitate the product.
-
The precipitate is collected by filtration, washed with water, and air-dried to yield indole-3-carboxaldehyde.[1]
Caption: Vilsmeier-Haack experimental workflow.
Boron-Catalyzed Formylation of Indole with Triethyl Orthoformate
This protocol is based on the work of Charoensawas et al. and utilizes trimethyl orthoformate, but is applicable to triethyl orthoformate as well.
Materials:
-
Indole
-
Triethyl orthoformate (or Trimethyl orthoformate)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
Procedure:
-
To a mixture of indole (1.0 mmol) and trimethyl orthoformate (1.0 mmol) under neat (solvent-free) conditions, boron trifluoride diethyl etherate (1.0 mmol) is added rapidly in a single portion at room temperature.[2]
-
The reaction is stirred at room temperature for 1-5 minutes.
-
The reaction mixture is then quenched with an aqueous solution of sodium bicarbonate.
-
The product is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography or crystallization to afford pure indole-3-carboxaldehyde.[2]
Caption: Boron-catalyzed formylation workflow.
Conclusion
Both the Vilsmeier-Haack approach with N,N-disubstituted formamides and the boron-catalyzed formylation with triethyl orthoformate are effective methods for the synthesis of indole-3-carboxaldehyde.
The Vilsmeier-Haack reaction , particularly with N-methylformanilide, is a classic, high-yielding method for the formylation of simple indoles.[1] Its primary drawbacks are the use of the corrosive and moisture-sensitive reagent phosphorus oxychloride and longer reaction times compared to the boron-catalyzed method.
The boron-catalyzed formylation with triethyl orthoformate represents a significant advancement in terms of efficiency and mildness.[2] The extremely short reaction times, solvent-free conditions, and operational simplicity make it an attractive option for rapid synthesis and library generation.[2] While the yield for unsubstituted indole is slightly lower than the optimized Vilsmeier-Haack protocol, its broad substrate tolerance and avoidance of harsh reagents are considerable advantages.
For researchers prioritizing high throughput, mild conditions, and rapid execution, the boron-catalyzed method with triethyl orthoformate is a superior choice. For large-scale synthesis where cost and established protocols are paramount, and the substrate is a simple indole, the Vilsmeier-Haack reaction remains a viable and high-yielding alternative. The choice between these two powerful formylation techniques will ultimately depend on the specific requirements of the synthetic target and the desired operational parameters.
References
N,N-Diphenylformamide in Sterically Hindered Formylation: A Comparative Analysis
For researchers, scientists, and drug development professionals, the selective introduction of a formyl group onto sterically hindered substrates is a critical step in the synthesis of complex molecules. This guide provides a comprehensive comparison of N,N-Diphenylformamide with alternative formylating agents, supported by experimental data, to inform the selection of the most effective reagent for challenging chemical transformations.
This compound, when activated, serves as a potential formylating agent in reactions such as the Vilsmeier-Haack reaction. The core of this reaction involves the formation of a Vilsmeier reagent, an electrophilic species, from a substituted formamide and an activating agent like phosphorus oxychloride (POCl₃).[1][2] This reagent then attacks an electron-rich aromatic ring to introduce a formyl group.[1][2]
The steric bulk of the two phenyl groups in this compound is a double-edged sword. While it can enhance selectivity in certain applications, it generally leads to a less reactive Vilsmeier reagent compared to those derived from less hindered formamides like N,N-Dimethylformamide (DMF). This reduced reactivity can be a significant drawback when formylating already sterically encumbered substrates, often resulting in lower yields and requiring harsher reaction conditions.
Comparison with Alternative Formylating Agents
A variety of reagents are available for the formylation of sterically hindered substrates, each with its own advantages and limitations. The choice of reagent is often dictated by the nature of the substrate, desired selectivity, and reaction conditions.
| Formylating Agent | Activating Agent | Typical Substrates | Advantages | Disadvantages |
| This compound | POCl₃, SOCl₂, Oxalyl Chloride | Electron-rich arenes | Potentially higher regioselectivity in some cases due to steric bulk. | Generally lower reactivity, especially with hindered substrates; may require harsh conditions. Lack of extensive literature data. |
| N,N-Dimethylformamide (DMF) | POCl₃, SOCl₂, Oxalyl Chloride | Electron-rich arenes, heterocycles | Widely used, well-documented, and generally effective for a broad range of substrates.[1][3] | Can be too reactive for some sensitive substrates, leading to side products. |
| N-Methylformanilide | POCl₃ | Electron-rich arenes (e.g., anthracene) | Effective for specific applications, as demonstrated in the formylation of anthracene.[2] | Less commonly used than DMF, with a more limited documented scope. |
| Formic Acid | Acetic Anhydride | Anilines, amines | High yields for N-formylation of even sterically hindered amines.[4] | Requires activation; not typically used for C-formylation of arenes. |
| Paraformaldehyde | MgCl₂, Et₃N | Phenols | Excellent for ortho-formylation of phenols, even those with significant steric hindrance.[5][6] | Specific to phenols; requires a specific magnesium-mediated activation. |
| Duff Reaction (Hexamethylenetetramine) | Acidic conditions | Phenols | Can be used for the para-formylation of phenols where ortho positions are blocked. | Often inefficient and can lead to complex product mixtures. |
Experimental Data Summary
The following table summarizes available experimental data for the formylation of representative sterically hindered substrates using various reagents. Data for this compound is limited in the literature, reflecting its less frequent use for such transformations.
| Substrate | Formylating Agent/System | Product | Yield (%) | Reference |
| 2,6-Di-tert-butylphenol | Vilsmeier-Haack (Reagent not specified) | 3,5-Di-tert-butyl-4-hydroxybenzaldehyde | - | [7] |
| 2,6-Dimethylaniline | Acetic Formic Anhydride | N-(2,6-Dimethylphenyl)formamide | High | [4] |
| Anthracene | N-Methylformanilide / POCl₃ | 9-Anthracenecarboxaldehyde | - | [2] |
| Substituted Phenols | Paraformaldehyde / MgCl₂ / Et₃N | Ortho-formylated phenols | 60-95 | [5][6] |
| Anisole | DMF / POCl₃ | p-Anisaldehyde | Major product | [8] |
Experimental Protocols
General Procedure for Vilsmeier-Haack Reaction using N,N-Disubstituted Formamides:
-
To a solution of the electron-rich aromatic substrate in a suitable solvent (e.g., DMF, CH₂Cl₂), the Vilsmeier reagent is added at a controlled temperature (often 0 °C).[1]
-
The Vilsmeier reagent is typically prepared in situ by the reaction of a N,N-disubstituted formamide (e.g., DMF, N-Methylformanilide) with an activating agent (e.g., POCl₃).[1][2]
-
The reaction mixture is stirred for a period ranging from a few hours to overnight at room temperature or with heating.[1]
-
Upon completion, the reaction is quenched with an aqueous solution (e.g., water, aqueous sodium acetate).[1]
-
The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.[1]
-
Purification is typically achieved by column chromatography.[1]
Ortho-Formylation of Phenols using Paraformaldehyde:
-
To a mixture of the phenol, magnesium chloride, and triethylamine in a suitable solvent (e.g., THF, CH₃CN), paraformaldehyde is added.[5][6]
-
The reaction mixture is heated under reflux for several hours.[5]
-
After cooling, the reaction is quenched with an acidic aqueous solution.
-
The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.
-
Purification is typically achieved by chromatography or recrystallization.[5]
Visualizing the Reaction Pathways
To better understand the mechanisms and workflows, the following diagrams are provided.
Caption: General workflow of the Vilsmeier-Haack formylation reaction.
Caption: Key steps in the ortho-formylation of phenols.
Conclusion
While this compound can theoretically be employed as a formylating agent via the Vilsmeier-Haack reaction, its utility for sterically hindered substrates is likely limited due to the inherent steric bulk of the diphenylamino group, which reduces the reactivity of the corresponding Vilsmeier reagent. For the formylation of sterically hindered anilines and phenols, alternative, well-documented methods often provide superior results. N-formylation is effectively achieved with reagents like acetic formic anhydride, while the ortho-formylation of hindered phenols is efficiently carried out using the magnesium-mediated reaction with paraformaldehyde. Researchers and drug development professionals should carefully consider the substrate and the desired outcome when selecting a formylating agent, with the understanding that for sterically demanding transformations, less hindered and more reactive formylating systems are generally preferred.
References
- 1. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. m.youtube.com [m.youtube.com]
A Comparative Cost-Benefit Analysis of N,N-Diphenylformamide in Large-Scale Synthesis
In the landscape of large-scale chemical synthesis, particularly within the pharmaceutical and fine chemical industries, the choice of a formylating agent is a critical decision that profoundly impacts process efficiency, cost-effectiveness, and environmental footprint. This guide provides a comprehensive cost-benefit analysis of using N,N-Diphenylformamide as a formylating agent, comparing it with two widely used alternatives: the combination of formic acid and acetic anhydride for the synthesis of formanilide, and the Vilsmeier-Haack reaction.
Executive Summary
This compound presents itself as a solid, stable, and relatively safe formylating agent. Its primary advantages lie in its ease of handling and reduced safety concerns compared to highly reactive and corrosive alternatives. However, its higher upfront cost and potentially lower atom economy in some applications are significant factors to consider. Formic acid with acetic anhydride offers a cost-effective route to formylation, though it involves the handling of corrosive materials. The Vilsmeier-Haack reaction, while highly effective for a broad range of substrates, utilizes hazardous reagents such as phosphorus oxychloride and generates significant waste, posing both safety and environmental challenges. The optimal choice will ultimately depend on the specific requirements of the synthesis, including substrate reactivity, scale of production, cost constraints, and safety protocols.
Cost Comparison of Formylating Agents and Starting Materials
The economic viability of a large-scale synthesis is heavily dependent on the cost of raw materials. The following table provides an overview of the estimated bulk pricing for the key components involved in the three compared formylation methods. Prices are subject to market fluctuations and supplier negotiations.
| Chemical | CAS Number | Estimated Bulk Price (USD/kg) |
| This compound | 607-00-1 | 41.00 - 125.00[1] |
| Diphenylamine | 122-39-4 | 9.50 - 133.38[2] |
| Formic Acid (85%) | 64-18-6 | 0.80 - 1.40[3] |
| Aniline | 62-53-3 | 20.50 - 416.00 (for 18L)[4] |
| Acetic Anhydride | 108-24-7 | 0.51 - 0.90[5] |
| Phosphorus Oxychloride | 10025-87-3 | 25.00 - 70.00[6] |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 0.56 - 1.69[7] |
Note: Prices are indicative and can vary significantly based on purity, volume, and supplier.
Performance and Process Comparison
A direct comparison of the reaction parameters and outcomes is essential for a thorough cost-benefit analysis. The following table summarizes key performance indicators for the three formylation methods.
| Parameter | This compound | Formic Acid / Acetic Anhydride | Vilsmeier-Haack Reaction |
| Typical Substrate | Amines | Primary and Secondary Amines | Electron-rich aromatic compounds |
| Typical Yield | Good to Excellent (Lab Scale) | Good to Excellent[8] | Good to Excellent[9] |
| Reaction Temperature | Varies | 70°C[8] | 0°C to 80°C[10] |
| Reaction Time | Varies | 2 hours[8] | 2-15 hours[9] |
| Solvent | Typically a high-boiling solvent | Often solvent-free or in a non-polar solvent | DMF (also a reagent), halogenated hydrocarbons[10] |
| Catalyst | Often not required | Iodine or other acids can be used[8] | Not applicable |
| Byproducts | Diphenylamine (recyclable) | Acetic acid, water | Phosphorus-based salts, HCl |
Experimental Protocols
Synthesis of this compound: A mixture of diphenylamine and an excess of formic acid is heated under reflux. The water formed during the reaction is removed azeotropically. After completion, the excess formic acid is distilled off, and the crude this compound is purified by recrystallization or distillation under reduced pressure.
N-Formylation using Formic Acid and Acetic Anhydride (Formanilide Synthesis): To a cooled solution of aniline in a suitable solvent (or neat), acetic anhydride is added dropwise, followed by the slow addition of formic acid. The reaction mixture is then stirred at a specific temperature until completion, as monitored by TLC. The product is isolated by extraction and purified by recrystallization.[5]
Vilsmeier-Haack Reaction: The Vilsmeier reagent is prepared by the slow addition of phosphorus oxychloride to N,N-dimethylformamide at a low temperature. The electron-rich aromatic substrate is then added to this reagent, and the mixture is heated. Upon completion, the reaction is quenched with water, and the resulting aldehyde is isolated through extraction and purified.[10]
Safety, Health, and Environmental Considerations
The choice of a formylation agent has significant implications for worker safety and environmental impact.
| Aspect | This compound | Formic Acid / Acetic Anhydride | Vilsmeier-Haack Reaction |
| Reagent Hazards | Solid, low volatility, may cause irritation.[6] | Formic acid is corrosive. Acetic anhydride is corrosive and a lachrymator. | Phosphorus oxychloride is highly corrosive and reacts violently with water. DMF is a reproductive toxin.[11] |
| Process Safety | Generally considered safer due to the use of a stable solid. | Requires careful handling of corrosive liquids. | Highly exothermic reaction, requires strict temperature control. Generation of HCl gas. |
| Toxicity | Limited detailed data available, but generally considered to have lower acute toxicity than alternatives. | Formic acid has low toxicity but can cause metabolic acidosis in high doses.[12] Acetic anhydride is corrosive. | DMF is a known hepatotoxin and reproductive hazard.[11] Phosphorus oxychloride is highly toxic upon inhalation. |
| Waste Generation | Diphenylamine byproduct can be recycled. | Generates acetic acid and water as byproducts. | Produces significant amounts of acidic and phosphorus-containing waste, which requires specialized treatment. |
| Environmental Fate | Limited data available. Expected to be biodegradable. | Formic acid and acetic acid are readily biodegradable. | DMF is persistent in the environment. Phosphorus waste can contribute to eutrophication. |
Logical Workflow for Reagent Selection
The decision-making process for selecting the most appropriate formylating agent can be visualized as follows:
Caption: Decision workflow for selecting a formylating agent.
Conclusion and Recommendations
The cost-benefit analysis reveals that no single formylating agent is universally superior.
-
This compound is a strong candidate for large-scale syntheses where safety, ease of handling, and predictability are paramount, and where the higher initial cost can be justified by the value of the final product or the potential to recycle the diphenylamine byproduct. Its solid nature and lower volatility significantly reduce inhalation risks and simplify containment procedures.
-
The formic acid/acetic anhydride method remains a highly attractive option for the formylation of simple amines due to its low cost and straightforward procedure.[8] It is particularly well-suited for cost-sensitive manufacturing processes where the handling of corrosive materials can be managed effectively.
-
The Vilsmeier-Haack reaction is an indispensable tool for the formylation of a wide array of electron-rich aromatic and heteroaromatic compounds, offering high yields where other methods may fail.[9][10] However, its application on a large scale is increasingly scrutinized due to the significant safety and environmental concerns associated with its reagents and byproducts.[11] Its use should be carefully evaluated and reserved for cases where its unique reactivity is essential.
For researchers, scientists, and drug development professionals, a thorough evaluation of the specific synthetic transformation, coupled with a holistic assessment of the associated costs, safety implications, and environmental impact, is crucial for making an informed and responsible decision.
References
- 1. Page loading... [wap.guidechem.com]
- 2. benchchem.com [benchchem.com]
- 3. indexbox.io [indexbox.io]
- 4. Formic Acid Price Trends, Chart, Spot Prices, Forecast And Index [price-watch.ai]
- 5. chemicalbook.com [chemicalbook.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. jk-sci.com [jk-sci.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
A Spectroscopic Showdown: Comparing Products from Vilsmeier-Haack, Duff, and Reimer-Tiemann Formylating Agents
For researchers, scientists, and drug development professionals, the selection of a formylating agent is a critical decision in the synthesis of aromatic aldehydes, with significant implications for product yield, purity, and regioselectivity. This guide provides an objective, data-driven comparison of the products obtained from the formylation of phenol using three common named reactions: the Vilsmeier-Haack reaction, the Duff reaction, and the Reimer-Tiemann reaction. By examining the spectroscopic data of the resulting products, this document aims to illuminate the key differences in performance between these widely used synthetic methods.
The introduction of a formyl group (-CHO) to an aromatic ring is a fundamental transformation in organic chemistry. The choice of formylating agent and reaction conditions can dramatically influence the outcome, particularly in terms of where the formyl group attaches to the aromatic ring (regioselectivity). In the case of phenol, formylation can occur at the ortho or para position relative to the hydroxyl group, yielding salicylaldehyde (2-hydroxybenzaldehyde) or 4-hydroxybenzaldehyde, respectively. The prevalence of one isomer over the other is a key factor in evaluating the utility of a given formylation method.
This guide focuses on a spectroscopic comparison of the products from the formylation of phenol using the Vilsmeier-Haack, Duff, and Reimer-Tiemann reactions. While the primary ortho-product, salicylaldehyde, is the same in the case of the Duff and Reimer-Tiemann reactions, the Vilsmeier-Haack reaction can yield the para-isomer under certain conditions, highlighting a significant difference in regioselectivity.
Performance Comparison and Spectroscopic Data
The following tables summarize the spectroscopic data for the primary products obtained from the formylation of phenol using the three selected methods. The data for salicylaldehyde is representative of the product from the Duff and Reimer-Tiemann reactions, which are known to favor ortho-formylation. The data for 4-hydroxybenzaldehyde is included to illustrate the alternative regioselectivity that can be observed with the Vilsmeier-Haack reaction.
Table 1: Spectroscopic Data for Salicylaldehyde (Ortho-Formylation Product)
| Spectroscopic Technique | Observed Signals |
| ¹H NMR (CDCl₃, ppm) | δ 11.1 (s, 1H, -OH), 9.9 (s, 1H, -CHO), 7.75 (m, 4H, Ar-H)[1] |
| ¹³C NMR (CDCl₃, ppm) | δ 196.5, 161.5, 136.9, 133.6, 120.5, 119.7, 117.5[1] |
| IR (KBr, cm⁻¹) | 3400-2800 (broad, O-H), 1660 (C=O, aldehyde), 1600, 1480 (C=C, aromatic) |
Table 2: Spectroscopic Data for 4-Hydroxybenzaldehyde (Para-Formylation Product from Vilsmeier-Haack Reaction)
| Spectroscopic Technique | Observed Signals |
| ¹H NMR (Solvent not specified, ppm) | δ 9.8 (s, 1H, -CHO), 6.8-7.9 (dd, 4H, Ar-H), 5.14 (s, 1H, -OH)[2] |
| ¹³C NMR | Not explicitly provided in the search results. |
| IR (KBr, cm⁻¹) | ~1650 (C=O, aldehyde)[2] |
Experimental Protocols
Detailed methodologies for the formylation of phenol using each of the three agents are provided below.
Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically formed from dimethylformamide (DMF) and an acid chloride like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), to formylate electron-rich aromatic rings.[3][4][5]
Procedure:
-
In a clean mortar, take a centimolar (0.01 mol) amount of phenol and about 0.015 moles of the Vilsmeier-Haack reagent (prepared from DMF and SOCl₂).
-
Grind the reactants with a pestle for approximately 20 to 30 minutes at room temperature.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, treat the reaction mixture with a 5% sodium thiosulfate solution.
-
Extract the product with petroleum ether.
-
Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), and evaporate the solvent under vacuum.
-
Purify the crude product using column chromatography with a chloroform:n-hexane (8:2) eluent to obtain the pure formylated product.[2]
Duff Reaction
The Duff reaction employs hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium to formylate phenols, typically at the ortho position.[6][7]
Procedure:
-
In a 2-liter beaker, heat a mixture of 300 g of glycerol and 70 g of boric acid with stirring until the temperature reaches 165°C to expel water.
-
Prepare an intimate mixture of 50 g of phenol and 50 g of hexamethylenetetramine by thorough grinding.
-
Cool the glycerol-boric acid solution to 150°C and add the phenol-HMTA mixture with vigorous stirring.
-
The reaction is typically complete within a short period.
-
After completion, the reaction mixture is treated with dilute sulfuric acid.
-
The o-hydroxyaldehyde product is then isolated by steam distillation.[7]
Reimer-Tiemann Reaction
The Reimer-Tiemann reaction is a classic method for the ortho-formylation of phenols using chloroform in a basic solution.[8][9]
Procedure:
-
Dissolve phenol in a 10-40% aqueous solution of an alkali hydroxide (e.g., NaOH).
-
Add an excess of chloroform to the solution.
-
Vigorously stir the resulting biphasic mixture at around 60°C for approximately three hours.
-
After the reaction, acidify the mixture.
-
The salicylaldehyde product can then be isolated, for example, by steam distillation.[10]
Mandatory Visualizations
The following diagrams illustrate the experimental workflows for each formylation reaction.
Caption: Experimental workflow for the Vilsmeier-Haack formylation of phenol.
Caption: Experimental workflow for the Duff formylation of phenol.
Caption: Experimental workflow for the Reimer-Tiemann formylation of phenol.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. ajrconline.org [ajrconline.org]
- 3. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Duff reaction - Wikipedia [en.wikipedia.org]
- 7. scholarworks.uni.edu [scholarworks.uni.edu]
- 8. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 9. collegedunia.com [collegedunia.com]
- 10. hkasme.org [hkasme.org]
Safety Operating Guide
Proper Disposal of N,N-Diphenylformamide: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of N,N-Diphenylformamide is critical to ensure laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step approach to the handling and disposal of this chemical, in line with established safety protocols. Adherence to these procedures is vital to minimize risks and comply with regulatory standards.
Immediate Safety and Handling Protocols
Before initiating any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses, chemical-resistant gloves, a lab coat, long pants, and closed-toed shoes. It is important to note that neither latex nor nitrile gloves provide adequate protection against this compound; therefore, appropriate alternative glove materials should be used. All handling of this compound and its waste should be conducted within a properly functioning fume hood to avoid inhalation of vapors.[1]
In the event of a spill, the area should be evacuated to avoid vapor inhalation. For spills less than 1 liter contained within a fume hood, trained personnel can manage the cleanup by absorbing the liquid with sand or another non-combustible solid. For larger spills, immediate contact with the institution's environmental health and safety (EHS) office is necessary.[1] Contaminated clothing should be removed immediately, and the affected skin washed with water for at least 15 minutes.[1]
Waste Classification and Collection
This compound must be treated as hazardous waste.[2][3] It is crucial to collect all waste containing this chemical in designated, properly labeled containers.
Key Handling and Disposal Parameters
| Parameter | Guideline | Source |
| Waste Category | Hazardous Waste | [2][3] |
| Container Type | Original or approved, chemical-resistant, tightly sealed container. | [4] |
| Waste Segregation | Do not mix with other waste streams. | |
| Container Fullness | Do not fill containers beyond 95% capacity. | [1] |
| Labeling | Clearly label containers with "Hazardous Waste" and the chemical name. | [1] |
| Storage | Store in a well-ventilated, flammable-safe area, away from heat. | [1] |
| Spill Residue | Absorb with non-combustible material and dispose of as hazardous waste. | [2][5] |
Step-by-Step Disposal Procedure
-
Segregation : Isolate waste this compound from all other laboratory waste streams.
-
Containment : Transfer the waste into a designated, leak-proof, and clearly labeled hazardous waste container. Ensure the container is compatible with this compound. Keep the container tightly closed when not in use.[4]
-
Labeling : The waste container must be clearly marked with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution and local regulations.[1]
-
Storage : Store the sealed waste container in a designated, well-ventilated, and cool hazardous waste accumulation area. This area should be away from ignition sources.
-
Documentation : Maintain a log of the waste generated, including the quantity and date of accumulation.
-
Disposal Request : Arrange for the disposal of the waste through your institution's EHS office or a licensed hazardous waste disposal contractor. Do not attempt to dispose of this compound down the drain or with general laboratory trash.[3][6] Disposal must be carried out at an approved waste disposal plant.[2]
-
Empty Containers : Treat uncleaned, empty containers that held this compound as hazardous waste and dispose of them in the same manner as the chemical itself.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for this compound disposal.
Disclaimer: This information is intended as a guide and should be supplemented by a thorough review of the Safety Data Sheet (SDS) for this compound and consultation with your institution's Environmental Health and Safety department. Always adhere to local, regional, and national regulations concerning hazardous waste disposal.[2][3][4]
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
